4-Nitro-2-(trifluoromethyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGKXZIHOMXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496007 | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-17-2 | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde
Abstract: 4-Nitro-2-(trifluoromethyl)benzaldehyde, identified by CAS number 50551-17-2, is a highly functionalized aromatic aldehyde of significant interest in modern organic synthesis.[1][2] Its unique electronic architecture, arising from the potent electron-withdrawing properties of both the C4-nitro group and the C2-trifluoromethyl group, renders the aldehyde moiety exceptionally reactive and confers specific physicochemical properties to its derivatives. This guide provides a comprehensive technical overview of this key intermediate, detailing its properties, synthesis, mechanistic reactivity, and critical applications in the development of pharmaceuticals and agrochemicals. We offer field-proven insights and detailed experimental protocols to support researchers, chemists, and drug development professionals in leveraging this versatile building block.
Introduction to a Key Synthetic Building Block
In the landscape of fine chemical intermediates, substituted benzaldehydes are foundational pillars for constructing molecular complexity. This compound is a distinguished member of this class. The strategic placement of two powerful electron-withdrawing groups on the aromatic ring creates a molecule with distinct reactivity. The trifluoromethyl (-CF3) group, in particular, is a prized addition in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups.[3][4]
This guide serves as a technical deep-dive, moving beyond simple data recitation to explain the causal relationships between the molecule's structure and its utility in advanced chemical applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis, ensuring predictable reactivity and facilitating purification.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 50551-17-2 | PubChem[1] |
| Molecular Formula | C₈H₄F₃NO₃ | PubChem[1] |
| Molecular Weight | 219.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Light yellow to yellow crystalline powder | Chem-Impex[5] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)C=O | PubChem[1] |
| InChIKey | CREGKXZIHOMXBJ-UHFFFAOYSA-N | PubChem[1] |
The combination of the nitro and trifluoromethyl groups significantly lowers the electron density of the aromatic ring and, through inductive and mesomeric effects, strongly activates the aldehyde's carbonyl carbon toward nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility.
Synthesis and Manufacturing Insights
The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol or the formylation of a suitable precursor.[6] For this compound, a common industrial approach involves the multi-step synthesis starting from 2-chloro-5-nitrobenzotrifluoride.
A generalized synthetic workflow is depicted below. The key transformation is the conversion of a precursor, such as a benzyl halide or alcohol, into the aldehyde. This often requires carefully controlled oxidation to prevent over-oxidation to the carboxylic acid.
Caption: Generalized synthetic pathway to the target compound.
Chemical Reactivity and Mechanistic Rationale
The pronounced electrophilicity of the carbonyl carbon in this compound dictates its reactivity profile. It is an excellent substrate for a variety of classical carbonyl reactions.
-
Nucleophilic Addition: It readily undergoes addition reactions with a wide range of nucleophiles (amines, organometallics, enolates). The electron-withdrawing groups stabilize the tetrahedral intermediate, lowering the activation energy for the addition step.
-
Condensation Reactions: It is a prime candidate for Knoevenagel[7][8] and aldol-type condensations. These reactions, which involve the addition of an active methylene compound followed by dehydration, proceed efficiently due to the highly activated carbonyl group.[7]
-
Reductive Amination: This is one of the most powerful methods for synthesizing substituted amines and is particularly effective with this aldehyde.[9][10] The reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]
Caption: Key steps in the reductive amination of the title aldehyde.
Core Applications in Research & Development
The unique properties of this aldehyde make it a valuable intermediate in several high-value chemical industries.
Pharmaceutical and Medicinal Chemistry
The trifluoromethyl group is a bioisostere of chlorine and methyl groups but with profoundly different electronic properties, making it a "go-to" functional group for lead optimization in drug discovery.[4] The incorporation of the -CF₃ group can enhance a drug's pharmacokinetic profile by improving metabolic stability and membrane permeability.[3][4]
This compound serves as a key starting material for synthesizing complex heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs). For example, the drug Nitisinone , used to treat hereditary tyrosinemia type 1, is a 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, directly implicating our title compound's core structure in its synthesis.[12]
Agrochemical Synthesis
Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and selectivity of pesticides, herbicides, and fungicides.[3] This aldehyde is used as a precursor for novel agrochemicals. For instance, patent literature describes its use in the synthesis of fungicidal triazole compounds, which are crucial for crop protection.[13]
Experimental Protocol: Reductive Amination
This protocol provides a robust, self-validating method for the synthesis of a secondary amine using this compound. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.[10]
Objective: To synthesize N-benzyl-1-(4-nitro-2-(trifluoromethyl)phenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial (catalytic amount, ~5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the iminium ion, which is the species that will be reduced.[14]
-
Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Causality Note: STAB is chosen for its mildness and tolerance to the slightly acidic conditions, preventing premature reduction of the starting aldehyde. The reaction is typically exothermic; maintain the temperature at or below room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be purified via column chromatography on silica gel to yield the pure secondary amine.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[15]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a purpose-built tool for introducing specific, high-value functionalities into complex molecules. Its highly activated carbonyl group, a direct consequence of its dual electron-withdrawing substituents, provides chemists with a reliable and versatile handle for constructing C-N and C-C bonds. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance and guarantees its continued relevance in the fields of organic synthesis and drug discovery.
References
- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:50551-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gctlc.org [gctlc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
4-Nitro-2-(trifluoromethyl)benzaldehyde molecular weight
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50551-17-2), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines robust protocols for its synthesis and purification, and provides expected analytical characterization data. Furthermore, it explores the strategic importance of this molecule in drug discovery, focusing on the synergistic effects of its trifluoromethyl and nitro functional groups. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile building block.
Introduction and Strategic Importance
This compound is an aromatic aldehyde featuring two powerful electron-withdrawing groups, a nitro group at the C4 position and a trifluoromethyl group at the C2 position. This specific substitution pattern renders the molecule a highly valuable and reactive intermediate in organic synthesis. The aldehyde functional group is activated towards nucleophilic attack, while the nitro group serves as a versatile synthetic handle, most commonly as a precursor to a primary amine via reduction.[1]
In the context of drug development, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The nitroaromatic scaffold itself is present in numerous bioactive compounds and is crucial for various therapeutic applications.[3][4] The unique ortho/para relationship of the functional groups in this compound makes it a critical precursor for complex heterocyclic systems and substituted anilines that are central to the development of novel therapeutic agents.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties for this compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 50551-17-2 | [5] |
| Molecular Formula | C₈H₄F₃NO₃ | [5][6] |
| Molecular Weight | 219.12 g/mol | [5] |
| Physical Form | Solid | [7] (by analogy) |
| Melting Point | Not experimentally reported. The isomer, 2-Nitro-4-(trifluoromethyl)benzaldehyde, melts at 41-45 °C. | [7] |
| Predicted XlogP | 2.1 | [6] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [5] |
| Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [5] |
Synthesis and Purification Protocols
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol: Oxidation of 2-(Trifluoromethyl)-4-nitrotoluene
Causality: This method converts the methyl group of the toluene precursor into an aldehyde via an intermediate diacetate, which is then hydrolyzed. Acetic anhydride acts as a trap for the initially formed aldehyde, preventing over-oxidation to the carboxylic acid.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add glacial acetic acid, acetic anhydride, and 2-(trifluoromethyl)-4-nitrotoluene. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the internal temperature is maintained below 10 °C.
-
Oxidant Addition: Add chromium trioxide (CrO₃) in small portions via a powder funnel. The rate of addition must be carefully controlled to keep the temperature between 5-10 °C. This step is highly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Hydrolysis: Carefully pour the reaction mixture over a large volume of crushed ice. The intermediate diacetate will hydrolyze to the crude aldehyde. Add a solution of aqueous sulfuric acid and reflux the mixture for 45-60 minutes to ensure complete hydrolysis.[8]
-
Workup: Cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any co-produced 4-nitro-2-(trifluoromethyl)benzoic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Step-by-Step Purification Protocol
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of a toluene/hexane solvent system allows the product to be soluble in hot toluene while being insoluble in cold hexane, facilitating the formation of pure crystals upon cooling.[8]
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
-
Crystallization: Slowly add hexane to the hot toluene solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold hexane, and dry under vacuum.
Analytical Characterization
No experimentally-derived spectra for this specific isomer are publicly available. However, based on data from closely related analogs like 4-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, a highly accurate prediction of the key spectral features can be made.[10][11]
Expected ¹H and ¹³C NMR Data
Rationale: The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will shift the aromatic protons and carbons downfield. The aldehyde proton will appear as a characteristic singlet above 10 ppm. The ¹³C spectrum will show a quartet for the CF₃ carbon due to C-F coupling.[12][13]
| Data Type | Expected Chemical Shift (δ, ppm) and Splitting |
| ¹H NMR | ~10.2 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H) |
| ¹³C NMR | ~188 (-CHO), ~152 (C-NO₂), ~138 (C-CHO), ~135 (q, C-CF₃), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (q, ¹JCF ≈ 273 Hz, -CF₃) |
| ¹⁹F NMR | A singlet is expected around -62 to -64 ppm relative to CFCl₃. |
Expected FT-IR Data
Rationale: The FT-IR spectrum will be dominated by strong absorptions corresponding to the key functional groups. The C=O stretch of the aldehyde and the asymmetric/symmetric stretches of the nitro group are particularly diagnostic.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Intensity |
| Aldehyde C-H Stretch | ~2850, ~2750 | Medium |
| Aldehyde C=O Stretch | ~1710 | Strong |
| Nitro N=O Asymmetric Stretch | ~1530 | Strong |
| Nitro N=O Symmetric Stretch | ~1350 | Strong |
| C-F Stretches | ~1320, ~1170, ~1130 | Strong |
| Aromatic C=C Stretches | ~1610 | Medium |
Applications in Drug Development & Medicinal Chemistry
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional components: the aldehyde, the nitro group, and the trifluoromethyl group.
Caption: Strategic role of this compound in medicinal chemistry.
-
Precursor to Bioactive Anilines: The most critical application is the reduction of the nitro group to form 2-(trifluoromethyl)-4-aminobenzaldehyde or its derivatives. This transformation unlocks access to a synthetically versatile aniline, which can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic cores common in pharmaceuticals.[1]
-
Carbon Chain Elongation: The electrophilic aldehyde is an excellent substrate for carbon-carbon bond-forming reactions. For instance, the Wittig reaction can convert the aldehyde into an alkene, providing a scaffold for stilbene-like structures or extending carbon chains for further functionalization.[14]
-
Scaffold for Drug Candidates: The 2-nitro-4-trifluoromethylbenzoyl structural motif is found in the drug Nitisinone, used to treat hereditary tyrosinemia type 1. This highlights the pharmacological relevance of scaffolds directly accessible from this intermediate.
Safe Handling and Storage
Proper handling and storage are critical due to the hazardous nature of this compound.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. The compound should be stored separately from strong oxidizing agents and bases.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Avoid generating dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 7. 2-硝基-4-三氟甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. sc.edu [sc.edu]
- 14. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
4-Nitro-2-(trifluoromethyl)benzaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Nitro-2-(trifluoromethyl)benzaldehyde
Abstract
The unequivocal structural confirmation of chemical entities is a cornerstone of modern chemical research and drug development. This compound, a substituted aromatic aldehyde, serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Its specific substitution pattern—featuring three distinct electron-withdrawing groups—creates a unique electronic environment that dictates its reactivity and spectroscopic properties. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, designed for researchers and drug development professionals. We will move beyond procedural descriptions to explore the causal logic behind the application of each analytical technique, ensuring a self-validating and authoritative workflow.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in elucidating any molecular structure is to determine its elemental composition and identify the primary functional groups present. This foundational data provides the necessary constraints for interpreting more complex spectroscopic information.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We begin with HRMS, not just for the molecular weight, but for the highly accurate mass measurement that yields the elemental formula. This is the first critical checkpoint. For a molecule like this compound, confirming the presence of fluorine and multiple oxygen atoms is essential to distinguish it from potential isomers or impurities.
Trustworthiness: The protocol's trustworthiness is established by calibrating the instrument with a known standard immediately before the analysis, ensuring the mass accuracy is within an acceptable tolerance (typically < 5 ppm).
Expected Data: The theoretical exact mass of C₈H₄F₃NO₃ is 219.01433 Da.[3] HRMS analysis is expected to yield a measured mass within a few parts per million of this value, confirming the elemental composition.
Table 1: Key Molecular Properties for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 50551-17-2 | [3] |
| Molecular Formula | C₈H₄F₃NO₃ | [3] |
| Molecular Weight | 219.12 g/mol | [3] |
| Exact Mass | 219.01432748 Da |[3] |
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibration solution appropriate for the desired mass range and ionization mode (positive or negative).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in a high-resolution mode. For this molecule, positive ion mode is likely to show the protonated molecule [M+H]⁺ at m/z 220.02161.[4]
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental formula, confirming it matches C₈H₄F₃NO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For this molecule, we are looking for the characteristic vibrational frequencies of the aldehyde, the nitro group, the trifluoromethyl group, and the aromatic ring. The presence or absence of these key bands provides immediate structural confirmation. For example, a strong carbonyl (C=O) stretch is a definitive indicator of the aldehyde.
Trustworthiness: A background spectrum is run immediately prior to the sample analysis to subtract atmospheric H₂O and CO₂ signals, ensuring that the observed peaks originate solely from the sample.
Expected Data:
-
Aldehyde C-H Stretch: Two weak bands are expected around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.
-
Aldehyde C=O Stretch: A very strong, sharp band is expected around 1710-1690 cm⁻¹.
-
Nitro (NO₂) Stretches: Two strong bands are expected: an asymmetric stretch around 1550-1530 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretches: Strong, characteristic bands are expected in the 1300-1100 cm⁻¹ region due to the CF₃ group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. Identify and label the key vibrational bands corresponding to the expected functional groups.
Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the substitution pattern. The interpretation relies on understanding how the strongly electron-withdrawing substituents (CHO, CF₃, NO₂) deshield adjacent nuclei and influence coupling constants. All data presentation should adhere to IUPAC recommendations.[5]
Overall NMR Workflow
References
- 1. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)-4-nitrobenzaldehyde and Its Isomeric Variants
This guide provides a comprehensive overview of 2-(Trifluoromethyl)-4-nitrobenzaldehyde, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's properties, nomenclature, and applications.
Section 1: Nomenclature and Identification: Establishing a Common Language
Precise communication in chemical synthesis is paramount. 2-(Trifluoromethyl)-4-nitrobenzaldehyde is known by several synonyms, and its isomers are often discussed in related literature. Understanding these naming conventions is the first step toward effective research and development.
Primary Synonyms and Identifiers
The most common synonyms for 2-(Trifluoromethyl)-4-nitrobenzaldehyde include:
-
4-Formyl-3-nitrobenzotrifluoride[3]
-
2-Formyl-5-(trifluoromethyl)nitrobenzene[3]
-
2-Nitro-alpha,alpha,alpha-trifluoro-p-tolualdehyde[3]
It is crucial to cross-reference these names with the Chemical Abstracts Service (CAS) number to ensure the correct compound is being sourced and utilized.
Isomeric Differentiation
It is essential to distinguish 2-(Trifluoromethyl)-4-nitrobenzaldehyde from its isomers, as their chemical properties and reactivity can differ significantly. Key isomers include:
-
2-Nitro-4-(trifluoromethyl)benzaldehyde: This is the primary subject of this guide.
-
4-Nitro-3-(trifluoromethyl)benzaldehyde: An isomer with a different substitution pattern.
-
2-Fluoro-4-nitrobenzaldehyde: A related compound where a fluorine atom replaces the trifluoromethyl group.[4]
-
4-(Trifluoromethyl)benzaldehyde: The parent compound without the nitro group.[5][6][7][8]
-
2-Nitrobenzaldehyde: The parent compound without the trifluoromethyl group.[9][10][11][12]
-
4-Nitrobenzaldehyde: An isomer of nitrobenzaldehyde.[13][14]
The structural differences between these isomers are illustrated below.
Caption: Relationship between 2-(Trifluoromethyl)-4-nitrobenzaldehyde and its isomers/analogues.
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.
Core Physicochemical Data
The key properties of 2-(Trifluoromethyl)-4-nitrobenzaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 109466-87-7 | [15][16] |
| Molecular Formula | C8H4F3NO3 | [][18] |
| Molecular Weight | 219.12 g/mol | [16][] |
| Appearance | Off-white to light yellow solid/powder | [18][19] |
| Melting Point | 41-45 °C | [3] |
| Boiling Point | 273.8 ± 40.0 °C (Predicted) | [3] |
| Purity | Typically ≥97% | [18] |
Spectroscopic Signature
Spectroscopic data is vital for the identification and characterization of 2-(Trifluoromethyl)-4-nitrobenzaldehyde. While a specific spectrum for this compound is not publicly available, data for the related compound, 2-(Trifluoromethyl)benzaldehyde, provides a useful reference point for the expected signals.[20] The presence of the trifluoromethyl group provides a distinct signal in ¹⁹F NMR, aiding in reaction monitoring and final product confirmation.[5]
Section 3: Synthesis and Reactivity
The synthesis of substituted benzaldehydes is a well-established field, with various methods available to the synthetic chemist.
Synthetic Pathways
A common approach to synthesizing derivatives like 2-(Trifluoromethyl)-4-nitrobenzaldehyde involves a multi-step process. One patented method describes the synthesis of the related 2-nitro-4-(trifluoromethyl)benzonitrile from 3-nitro-4-chlorobenzotrifluoride, which can then serve as a precursor to the aldehyde.[19] Another general method for preparing 2-(trifluoromethyl)benzaldehyde involves the hydrolysis of o-trifluoromethyl toluene dichloride.[21] The choice of a specific synthetic route is often a balance between yield, cost, and environmental impact.
The diagram below illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of substituted benzaldehydes.
Key Reactions
The aldehyde functional group in 2-(Trifluoromethyl)-4-nitrobenzaldehyde is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To form corresponding amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to form more complex structures.
The electron-withdrawing nature of both the trifluoromethyl and nitro groups enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.[5][10]
Section 4: Applications in Research and Development
2-(Trifluoromethyl)-4-nitrobenzaldehyde is a valuable intermediate in several areas of chemical research, most notably in the synthesis of pharmaceuticals and agrochemicals.
Pharmaceutical and Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance key properties such as:
-
Metabolic Stability: Increasing the drug's half-life.
-
Lipophilicity: Improving membrane permeability.
-
Binding Affinity: Enhancing the interaction with the target protein.[6][22]
This compound serves as a building block for various therapeutic agents. For instance, it is a component in the synthesis of compounds investigated as Aurora kinase inhibitors for cancer treatment and as inhibitors of the NaV1.8 sodium ion channel for pain management.[19]
Agrochemicals and Materials Science
In the agrochemical industry, this compound is used to synthesize novel pesticides and herbicides.[6] The trifluoromethyl group can increase the efficacy of these agents.[6] In materials science, it is listed as a building block for liquid crystals.[19]
Section 5: Safety, Handling, and Storage
Proper handling and storage of 2-(Trifluoromethyl)-4-nitrobenzaldehyde are essential to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following GHS hazard statements:
-
H317: May cause an allergic skin reaction.[23]
-
H319: Causes serious eye irritation.[23]
-
H412: Harmful to aquatic life with long lasting effects.[23]
The following personal protective equipment (PPE) is recommended when handling this chemical:
-
Dust mask (type N95 or equivalent)
-
Eyeshields and face shield
-
Chemical-resistant gloves[23]
Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep containers tightly closed.[24]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23][24]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[24][25]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[25]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[25]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[25]
References
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- 3. 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 4562919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
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- 19. 2-Nitro-4-(trifluoromethyl)benzaldehyde|CAS 109466-87-7 [benchchem.com]
- 20. spectrabase.com [spectrabase.com]
- 21. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
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- 24. fishersci.com [fishersci.com]
- 25. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzaldehyde in Organic Solvents
Introduction: The Synthetic Importance of 4-Nitro-2-(trifluoromethyl)benzaldehyde
This compound is an aromatic aldehyde of significant interest in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its molecular architecture, characterized by a benzaldehyde core substituted with two potent electron-withdrawing groups—a nitro group (-NO₂) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position—renders the aldehyde functionality highly reactive toward nucleophilic attack.[1][2] This enhanced electrophilicity makes it a valuable intermediate for constructing complex molecular frameworks.[1]
Understanding the solubility of this compound is a critical prerequisite for its effective use. Proper solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the overall yield and purity of downstream products. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a robust, step-by-step protocol for its experimental determination.
Physicochemical Profile and Solubility Predictions
To understand a compound's solubility, one must first examine its intrinsic properties. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₃ | [3][4] |
| Molecular Weight | 219.12 g/mol | [3][5] |
| Appearance | Solid (predicted based on related isomers) | [5] |
| Computed XlogP | 2.1 | [3][4] |
The structure combines several features that dictate its solubility behavior:
-
Aromatic Ring: The benzene core is inherently nonpolar and lipophilic, favoring dissolution in nonpolar organic solvents.
-
Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and electron-withdrawing, further enhancing solubility in nonpolar to moderately polar environments.
-
Nitro Group (-NO₂): A highly polar functional group that can engage in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.
-
Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
The fundamental principle of "like dissolves like" governs solubility.[6][7] Based on its hybrid structure, we can predict its solubility profile. The significant nonpolar surface area from the trifluoromethyl-substituted ring suggests poor solubility in water. The presence of polar groups indicates that it will be soluble in a range of common organic solvents, particularly those that are polar aprotic.
The diagram below illustrates the relationship between the molecular features of the compound and its expected solubility.
Caption: Interplay of molecular features and solvent properties.
Predictive Solubility in Common Organic Solvents
While experimental verification is paramount, a predictive table is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound across a spectrum of laboratory solvents, based on its chemical structure and comparison with analogous compounds like 4-nitrobenzaldehyde.[7]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Insoluble / Sparingly Soluble | The molecule's polarity from the -NO₂ and -CHO groups is too high for this nonpolar alkane. |
| Toluene | Nonpolar (Aromatic) | Moderately Soluble | π-π stacking interactions between the aromatic rings of toluene and the solute can promote dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule without strong hydrogen bonding that would hinder solubility. |
| Chloroform | Polar Aprotic | Soluble | Similar to DCM, its polarity is well-suited for this compound. |
| Diethyl Ether | Polar Aprotic | Moderately Soluble | Offers some polarity but less than DCM or acetone.[8] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving moderately polar compounds. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the solute.[7] |
| Ethanol | Polar Protic | Moderately Soluble | The nonpolar ethyl chain aids dissolution, but the hydrogen-bonding network may be less favorable. |
| Methanol | Polar Protic | Sparingly Soluble | The highly polar hydrogen-bonding network of methanol is less compatible with the large, nonpolar regions of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Water | Polar Protic | Insoluble | The large, lipophilic trifluoromethyl-substituted aromatic ring dominates, leading to hydrophobicity.[7] |
Experimental Protocol for Solubility Determination
This protocol provides a reliable, self-validating method for qualitatively and semi-quantitatively assessing the solubility of this compound.
Safety and Handling Precautions
Hazard Identification: this compound is harmful if swallowed, inhaled, or in contact with skin.[3] It causes serious skin and eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[9] All manipulations should be performed inside a certified chemical fume hood.
-
Handling: Avoid generating dust. Use spark-proof tools and ensure adequate ventilation.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[10][11]
Materials and Equipment
-
This compound
-
Test solvents (high purity grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with caps (e.g., 4 mL)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
Experimental Workflow
The following diagram outlines the systematic workflow for solubility testing.
Caption: Step-by-step workflow for solubility determination.
Detailed Procedure
This procedure is based on established methods for determining the solubility of organic compounds.[6][8][12]
-
Preparation: Label a series of clean, dry vials for each solvent to be tested.
-
Weighing: Accurately weigh approximately 25 mg of this compound directly into each labeled vial. Record the exact mass.
-
Causality Note: Using a precise mass allows for a semi-quantitative estimation of solubility (mg/mL).
-
-
Initial Solvent Addition: Add 0.25 mL of the first test solvent to the corresponding vial.
-
Mixing: Securely cap the vial and vortex vigorously for 60 seconds. This step is critical to break up solid aggregates and maximize the surface area for dissolution, ensuring the system moves toward equilibrium.
-
First Observation: Visually inspect the vial against a contrasting background.
-
If the solid has completely dissolved, the compound is considered soluble in that solvent (approximate solubility >100 mg/mL).
-
If any solid remains, proceed to the next step.
-
-
Second Solvent Addition: To the same vial, add an additional 0.50 mL of the solvent, bringing the total volume to 0.75 mL.
-
Final Mixing: Re-cap the vial and vortex again for 60 seconds. Allow the vial to stand for at least 30 seconds to let any undissolved solid settle.
-
Final Observation and Classification:
-
If the solid has now completely dissolved, the compound is classified as sparingly soluble (approximate solubility is between 33 mg/mL and 100 mg/mL).
-
If solid material is still present, the compound is classified as insoluble at this concentration (<33 mg/mL).
-
-
Validation and Repetition: Repeat the procedure for each solvent of interest. For borderline results, a duplicate test is recommended to ensure trustworthiness.
By following this systematic protocol, a researcher can confidently and efficiently map the solubility profile of this compound, enabling informed decisions for synthetic and purification strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. 2-硝基-4-三氟甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.ws [chem.ws]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. www1.udel.edu [www1.udel.edu]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Nitro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-2-(trifluoromethyl)benzaldehyde. The document elucidates the influence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, alongside the aldehyde (-CHO) functionality, on the chemical shifts and coupling patterns of the aromatic protons and carbons. This guide serves as a critical resource for researchers in synthetic chemistry, drug discovery, and materials science, offering foundational knowledge for the structural verification and purity assessment of this and structurally related compounds. A step-by-step experimental protocol for NMR data acquisition and processing is also presented to ensure spectral accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₈H₄F₃NO₃, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure is characterized by a benzene ring substituted with three distinct functional groups: an aldehyde, a nitro group, and a trifluoromethyl group. The precise arrangement of these substituents gives rise to a unique electronic environment within the molecule, which is reflected in its NMR spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multifaceted compound like this compound, a thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its identity and purity.
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a rationale for the observed chemical shifts and coupling constants based on established principles of substituent effects in aromatic systems.
Decoding the ¹H NMR Spectrum: A Story of Electronic Effects
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts of these protons are significantly influenced by the electronic properties of the substituents.
Core Principles at Play:
-
Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. The nitro group withdraws electron density through both resonance and inductive effects, while the trifluoromethyl group exerts a strong inductive effect.[3][4] This withdrawal of electron density deshields the nearby protons, causing their signals to appear at a higher chemical shift (downfield).
-
The Aldehyde Group: The aldehyde group (-CHO) is also an electron-withdrawing group and contributes to the overall deshielding of the aromatic ring. The aldehydic proton itself is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~10.0 - 10.5 | Singlet (s) | N/A |
| Aromatic-H (H-3) | ~8.5 - 8.8 | Doublet (d) | ~2-3 |
| Aromatic-H (H-5) | ~8.3 - 8.6 | Doublet of doublets (dd) | ~8-9 and ~2-3 |
| Aromatic-H (H-6) | ~8.0 - 8.3 | Doublet (d) | ~8-9 |
Unraveling the ¹³C NMR Spectrum: A Deeper Look into the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are also governed by the electronic effects of the substituents.
Key Influences on ¹³C Chemical Shifts:
-
Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at a very high chemical shift, typically in the range of 185-195 ppm.
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups will be deshielded. The trifluoromethyl group's influence is particularly notable, causing a characteristic quartet for the carbon it is attached to due to C-F coupling.[5]
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| Aldehyde (C=O) | ~185 - 195 | Singlet |
| C-1 | ~130 - 135 | Singlet |
| C-2 | ~130 - 135 | Quartet |
| C-3 | ~125 - 130 | Singlet |
| C-4 | ~150 - 155 | Singlet |
| C-5 | ~120 - 125 | Singlet |
| C-6 | ~135 - 140 | Singlet |
| CF₃ | ~120 - 125 | Quartet |
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable and interpretable NMR spectra, a standardized experimental procedure is crucial.
4.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[6] The choice of solvent can slightly influence chemical shifts.[7]
-
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[8][9]
-
Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2][6] Ensure the solution is free of any particulate matter.[6][8]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]
4.2. NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more) |
| Spectral Width | 0-12 ppm | 0-220 ppm |
4.3. Data Processing
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[10][11][12]
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.[11][13]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.[11][13]
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.[11]
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the flow of the experimental process, the following diagrams are provided.
References
- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. organomation.com [organomation.com]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
IR and Mass spectrometry data for 4-Nitro-2-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-2-(trifluoromethyl)benzaldehyde
This guide provides a detailed analysis of this compound (C₈H₄F₃NO₃, Molecular Weight: 219.12 g/mol [1]), a key intermediate in pharmaceutical and agrochemical synthesis. An unambiguous confirmation of its molecular structure is paramount for ensuring purity, monitoring reaction kinetics, and guaranteeing the quality of downstream products. This document offers an in-depth exploration of its structural features using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The discussion moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing researchers with the foundational knowledge to interpret and validate their own findings.
Molecular Architecture and Its Spectroscopic Implications
The structure of this compound is characterized by a benzene ring substituted with three distinct and electronically active functional groups: an aldehyde (-CHO), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). Each of these groups imparts a unique signature on the molecule's IR spectrum and dictates predictable fragmentation pathways in mass spectrometry.
The IUPAC name for this compound is this compound.[1] Its structure is visualized below.
Caption: 2D Structure of this compound.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Interpretation of the IR Spectrum
For this compound, the key diagnostic regions in the IR spectrum are dictated by its primary functional groups. The electron-withdrawing effects of the -NO₂ and -CF₃ groups significantly influence the electronic environment of the benzene ring and the aldehyde, which can cause shifts in absorption frequencies compared to simpler substituted benzenes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity & Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak: Characteristic of sp² C-H bonds on the benzene ring. |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak: Often appears as a pair of weak bands, a classic indicator of an aldehyde C-H bond. |
| Aldehyde C=O Stretch | 1710 - 1685 | Strong: The carbonyl stretch is one of the most intense peaks in the spectrum. Its position is influenced by conjugation with the aromatic ring. |
| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong: Multiple bands are expected due to the complex vibrations of the substituted aromatic ring. |
| Nitro N-O Asymmetric Stretch | 1550 - 1475 | Very Strong: This is a highly reliable and intense diagnostic peak for aromatic nitro compounds.[2][3] |
| Nitro N-O Symmetric Stretch | 1360 - 1290 | Strong: The second key diagnostic peak for the nitro group, also typically very intense.[2][3] |
| C-F Stretches (from -CF₃) | 1350 - 1100 | Very Strong, often broad/complex: The high polarity and mass of fluorine atoms lead to very intense and characteristic absorptions in this region. |
| C-N Stretch | 890 - 835 | Medium: Associated with the bond between the aromatic ring and the nitro group.[4] |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong: The pattern of these bends can sometimes indicate the substitution pattern on the ring, though the strong nitro group can complicate this interpretation.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
This protocol describes a standard method for acquiring a high-quality IR spectrum of a solid sample without requiring sample preparation like KBr pellets.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's press arm or anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Cleaning: Retract the anvil, and carefully clean the sample from the crystal surface using a suitable solvent.
Mass Spectrometry: Unraveling the Molecular Framework
Mass spectrometry is a powerful destructive technique that provides information about the mass and fragmentation pattern of a molecule. In electron ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
Analysis of the Mass Spectrum
The monoisotopic mass of C₈H₄F₃NO₃ is 219.014 Da.[1] Therefore, the molecular ion peak (M⁺•) is expected at m/z 219 . The fragmentation pattern provides a roadmap of the molecule's structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.
Caption: Predicted EI-MS fragmentation pathway for the title compound.
Key Predicted Fragments:
| m/z Value | Proposed Fragment Ion | Neutral Loss | Rationale |
| 219 | [C₈H₄F₃NO₃]⁺• | - | Molecular Ion (M⁺•) |
| 218 | [C₈H₃F₃NO₃]⁺ | •H | Loss of the weakly bound aldehydic hydrogen radical. |
| 190 | [C₇H₄F₃NO₂]⁺ | •CHO | Cleavage of the C-C bond between the ring and the aldehyde group, losing a formyl radical. |
| 173 | [C₈H₄F₃O]⁺ | •NO₂ | Loss of the nitro group as a radical. This is a common fragmentation for nitroaromatics. The resulting ion is the 2-(trifluoromethyl)benzoyl cation. |
| 150 | [C₈H₄NO₃]⁺ | •CF₃ | Cleavage of the C-CF₃ bond. |
| 145 | [C₇H₄F₃]⁺ | CO (from m/z 173) | The fragment at m/z 173 can subsequently lose carbon monoxide (a stable neutral molecule), a characteristic fragmentation of benzoyl cations, to form a trifluoromethylphenyl cation.[5][6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for a volatile and thermally stable compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Install a suitable capillary column (e.g., a non-polar DB-5 or similar). Set a temperature program, for example: initial temperature of 80°C hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set the injector port temperature to 250°C.
-
MS Interface: Set the transfer line temperature to 260°C to prevent sample condensation.
-
MS: Set the ion source temperature to ~230°C and the quadrupole analyzer to ~150°C. Use the standard electron ionization (EI) mode at 70 eV. Set the mass scanner to acquire data over a range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample solution into the GC inlet. The injection can be done in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Data Acquisition: Start the data acquisition as the GC run begins. The GC will separate the sample from the solvent and any impurities. As the pure compound elutes from the column and enters the mass spectrometer, the instrument will record its mass spectrum.
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract and analyze the mass spectrum associated with this peak. Compare the observed molecular ion and fragmentation pattern with the predicted data.
Conclusion: A Synergistic Approach to Structural Verification
The orthogonal data provided by Infrared Spectroscopy and Mass Spectrometry together provide a robust and definitive structural confirmation of this compound. IR spectroscopy confirms the presence of all key functional groups—aldehyde, nitro, and trifluoromethyl—through their characteristic vibrational absorptions. Mass spectrometry complements this by providing the exact molecular mass and a logical fragmentation pattern that maps directly to the molecule's covalent framework. For researchers and drug development professionals, the application of these analytical methodologies is not merely procedural; it is a self-validating system that ensures the chemical integrity of the materials foundational to their work.
References
- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, (trifluoromethyl)- [webbook.nist.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Nitro-2-(trifluoromethyl)benzaldehyde Derivatives
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a nitroaromatic system and a trifluoromethyl group on a benzaldehyde scaffold presents a compelling starting point for the design of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives synthesized from 4-Nitro-2-(trifluoromethyl)benzaldehyde. While direct research on this specific parent aldehyde is emerging, a robust body of literature on analogous structures allows for a well-grounded exploration of its potential. By analyzing the distinct roles of the nitro, trifluoromethyl, and benzaldehyde functionalities, we can project a spectrum of activities, primarily in the antimicrobial and anticancer domains. This guide synthesizes mechanistic insights, presents detailed experimental protocols for synthesis and evaluation, and visualizes key workflows and pathways to provide a comprehensive resource for researchers aiming to exploit this promising chemical space.
Introduction: The Rationale for a Privileged Scaffold
In modern drug discovery, the development of new chemical entities (NCEs) is often guided by the strategic combination of "privileged scaffolds"—molecular frameworks known to confer desirable pharmacological properties.[1][2] The this compound structure is a quintessential example of such a design, integrating three key pharmacophoric elements.
-
The Benzaldehyde Core: This aldehyde function serves as a versatile chemical handle. It is not merely a structural anchor but an active participant in synthesis, readily undergoing reactions like condensation to form Schiff bases or hydrazones, allowing for the rapid generation of diverse compound libraries.[3]
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's profile by increasing metabolic stability, improving cell membrane permeability, and strengthening binding interactions with biological targets.[5][6] This often leads to improved efficacy and a better pharmacokinetic profile.[1]
-
The Nitro (-NO₂) Group: The nitro group is a well-established pharmacophore, particularly in the realm of antimicrobial agents.[7][8] Its biological activity is frequently linked to its ability to undergo enzymatic reduction within target cells (e.g., bacteria or hypoxic cancer cells) to generate reactive nitrogen species, which are cytotoxic through mechanisms like DNA and protein damage.[9]
The specific ortho- and para-substitution pattern of the -CF₃ and -NO₂ groups, respectively, creates a unique electronic and steric environment, priming derivatives for specific biological interactions and making this scaffold a high-potential starting point for drug development.
Synthesis of Bioactive Derivatives: The Schiff Base Pathway
One of the most direct methods to create a library of biologically active molecules from this compound is through the synthesis of Schiff bases (imines). This involves the condensation reaction between the parent aldehyde and a primary amine.
Causality in Synthetic Protocol Design
The chosen protocol is a standard reflux condensation, which is favored for its simplicity and efficiency. The use of an alcohol solvent (like ethanol) is ideal as it readily dissolves the reactants while allowing for heating to a sufficient temperature to drive the reaction forward. A catalytic amount of acid (e.g., glacial acetic acid) is crucial; it protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, accelerating the reaction.[10][11] The reaction is monitored by Thin-Layer Chromatography (TLC) to visually track the consumption of the starting materials and the formation of the new, often more non-polar, Schiff base product.
Experimental Protocol: General Synthesis of a Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80-85°C) for 4-8 hours.[10]
-
Reaction Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:benzene 1:2).[10]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent like methanol or purification via column chromatography is recommended.[10]
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR (look for the characteristic -C=N- imine stretch around 1600-1620 cm⁻¹) and NMR.[12][13]
Synthesis Workflow Diagram
Caption: Workflow for Schiff base synthesis.
Potential Biological Activities and Mechanistic Insights
The unique combination of the nitro and trifluoromethyl groups suggests several promising avenues for biological activity.
Antimicrobial Activity
Derivatives of this compound are strong candidates for novel antimicrobial agents, active against a range of bacteria and fungi.[9][14]
Proposed Mechanism of Action: The antimicrobial effect of nitroaromatic compounds is widely attributed to their reduction by microbial nitroreductases. These enzymes, present in many pathogenic bacteria, reduce the nitro group to form highly reactive cytotoxic intermediates like nitroso and hydroxylamino radicals.[9] These radicals can induce widespread cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death. The trifluoromethyl group can enhance this activity by increasing the compound's lipophilicity, facilitating its passage through microbial cell membranes to reach the intracellular nitroreductases.
Caption: Proposed antimicrobial mechanism.
Supporting Evidence & Data: While specific data for our lead scaffold is pending, numerous studies on related structures validate this hypothesis. For instance, Schiff bases derived from other nitrobenzaldehydes show significant activity against both Gram-positive and Gram-negative bacteria.[14] Similarly, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent inhibition of resistant bacterial strains like MRSA.[15]
Table 1: Antimicrobial Activity of Representative Trifluoromethyl & Nitro-Substituted Compounds
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl pyrazole | S. aureus (MRSA strains) | 0.78 - 3.12 | [15] |
| N-(trifluoromethyl)phenyl pyrazole | E. faecium (VRE) | 0.78 | [15] |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [16] |
| 4-nitrobenzaldehyde Schiff base | Staphylococcus aureus | - | [14] |
| 4-nitrobenzaldehyde Schiff base | Escherichia coli | - |[14] |
Note: "-" indicates that qualitative activity was reported without specific MIC values in the cited abstract.
Anticancer Activity
The structural motifs also point towards significant potential as anticancer agents.[12][17]
Proposed Mechanisms of Action:
-
Apoptosis Induction: Schiff bases are well-documented inducers of apoptosis. The azomethine (-HC=N-) group is often implicated in this activity, potentially through interactions with cellular pathways that lead to programmed cell death.[11][13] Studies on Schiff bases from 4-nitrobenzaldehyde have demonstrated cytotoxicity against cancer cell lines with significantly higher IC₅₀ values for normal cells, suggesting a degree of selectivity.[11][13]
-
Redox Cycling in Hypoxic Tumors: Similar to the antimicrobial mechanism, the nitro group can be reduced by nitroreductases that are often overexpressed in the hypoxic (low oxygen) microenvironment of solid tumors. This selective activation could lead to localized cytotoxicity, killing cancer cells while sparing healthy tissue.[18]
-
Photodynamic Therapy: Nitrobenzaldehyde itself has been investigated as a "caged" proton carrier for photodynamic therapy.[18][19] Upon activation with UV light, it releases a proton, causing rapid intracellular acidification and apoptosis in tumor cells.[18] This offers a mechanism for highly targeted cancer therapy.
Table 2: In Vitro Cytotoxicity of a Representative Nitrobenzaldehyde Schiff Base
| Compound | Cell Line | IC₅₀ (µg/mL) after 72h | Reference |
|---|---|---|---|
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 | [11][13] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Normal Human Gingival Fibroblast (NHGF) | 977.24 |[11][13] |
Enzyme Inhibition
The strong electronegativity and steric properties of the trifluoromethyl group make derivatives of this scaffold promising candidates for enzyme inhibitors.[5] For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[20] The CF₃ group can enhance binding within the enzyme's active site, leading to potent inhibition.[20] Similarly, trifluoromethyl-substituted pyrimidines have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[21]
Standardized Evaluation Protocols
To validate the potential activities of newly synthesized derivatives, standardized in vitro assays are essential.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits visible microbial growth.[9]
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard). Add the inoculum to each well of the plate.
-
Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]
-
Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[22]
-
Cell Seeding: Seed cancer cells (e.g., PC3, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of derivatives from this scaffold will be highly dependent on the nature of the substituent introduced via the primary amine.
Caption: Key structure-activity relationships.
Future Directions:
-
Library Synthesis: A diverse library of Schiff base and hydrazone derivatives should be synthesized using various aromatic and aliphatic amines to probe the SAR.
-
Broad-Spectrum Screening: The synthesized compounds should be screened against a wide panel of clinically relevant microbes (including resistant strains), cancer cell lines, and specific enzyme targets.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to confirm the proposed mechanisms, such as measuring nitroreductase activity or performing apoptosis assays (e.g., DAPI staining, flow cytometry).[13][23]
Conclusion
Derivatives of this compound represent a class of compounds with significant, untapped therapeutic potential. The strategic combination of a reactive aldehyde, a metabolism-blocking trifluoromethyl group, and a redox-active nitro moiety creates a privileged scaffold for the development of novel antimicrobial, anticancer, and enzyme-inhibitory agents. The synthetic accessibility and the clear, rational basis for their potential biological activities make these compounds a fertile ground for future drug discovery efforts.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 14. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 17. researchgate.net [researchgate.net]
- 18. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Nitro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and fine chemicals. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical characteristics, synthesis methodologies, and significant applications.
Introduction and Physicochemical Properties
This compound, with the CAS number 50551-17-2, is a substituted aromatic aldehyde featuring both a nitro group and a trifluoromethyl group on the benzene ring.[1] These electron-withdrawing groups significantly influence the reactivity of the aldehyde functional group, making it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in drug candidates.
The key physicochemical properties of this compound are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₈H₄F₃NO₃ |
| Molecular Weight | 219.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 50551-17-2 |
| Appearance | Solid (form) |
| Melting Point | 41-45 °C |
Historical Context and Discovery
While a singular, definitive publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of methods to introduce trifluoromethyl groups onto aromatic rings was a significant milestone, paving the way for the synthesis of a vast array of novel compounds for various applications, including pharmaceuticals and agrochemicals. The presence of this compound in numerous patents as a key intermediate for the synthesis of complex molecules, such as fungicides, underscores its industrial importance.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular method is often dictated by the availability of starting materials, desired purity, and scalability. Two common conceptual routes are the nitration of a trifluoromethylated benzaldehyde precursor or the oxidation of a corresponding nitrotoluene derivative.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic routes to this compound.
Experimental Protocol: Nitration of 2-(Trifluoromethyl)benzaldehyde
This protocol describes a representative procedure for the nitration of 2-(Trifluoromethyl)benzaldehyde. The strong electron-withdrawing nature of the trifluoromethyl and aldehyde groups directs the incoming nitro group primarily to the meta positions relative to them.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5%)
-
tert-Butyl methyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the low temperature. This exothermic reaction requires careful control.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 2-(Trifluoromethyl)benzaldehyde dropwise from the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up: Filter the precipitated solid and wash with cold deionized water until the washings are neutral. Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield pure this compound.
Key Applications in Chemical Synthesis
This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with biological activity.
Intermediate in Fungicide Synthesis
Patents have described the use of this compound in the synthesis of novel fungicides. The aldehyde functional group provides a reactive handle for further chemical transformations, allowing for the construction of complex heterocyclic systems that are often the core of active fungicidal agents.
Precursor for Pharmaceutical Ingredients
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of a wide range of therapeutic agents. While not a direct precursor, its structural motifs are found in compounds related to drugs like Nilutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. The synthesis of Nilutamide involves a 4-nitro-3-(trifluoromethyl)phenyl group, highlighting the importance of this substitution pattern in medicinal chemistry.[][3]
The following diagram illustrates the logical flow from the intermediate to its application in the synthesis of bioactive compounds.
Caption: Application workflow of this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant utility in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis and reactivity is crucial for chemists and researchers working in these fields.
References
A Senior Application Scientist's Guide to Sourcing 4-Nitro-2-(trifluoromethyl)benzaldehyde for Pharmaceutical R&D
Abstract
4-Nitro-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic building block of significant interest in modern medicinal chemistry and drug discovery. The strategic placement of an electrophilic aldehyde, a reducible nitro group, and a metabolically robust trifluoromethyl moiety makes it a versatile precursor for a diverse range of complex molecular scaffolds. The success of synthetic campaigns utilizing this reagent is critically dependent on the quality, purity, and reliable supply of the starting material. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for evaluating and selecting commercial suppliers, ensuring material quality, and implementing safe handling protocols.
Introduction: The Strategic Value of this compound in Synthesis
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often incorporated to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 50551-17-2) serves as a critical intermediate, providing a direct route to introduce this valuable moiety. Its chemical architecture is particularly advantageous for several reasons:
-
Activated Aldehyde: The potent electron-withdrawing effects of both the nitro and trifluoromethyl groups activate the aldehyde for nucleophilic attack, making it an excellent substrate for reactions like Wittig olefinations, aldol condensations, and reductive aminations.[2]
-
Transformable Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a key vector for further diversification in the synthesis of heterocycles, amides, and sulfonamides.[3] This transformation is fundamental in constructing many pharmaceutical intermediates.[3]
-
Defined Regiochemistry: The fixed ortho- and para-substitution pattern provides unambiguous structural control, which is essential for the rational design of drug candidates.
Given its pivotal role, sourcing this reagent requires a level of scrutiny that goes beyond simple procurement. The integrity of multi-step synthetic routes and the validity of downstream biological data depend on the quality of this initial building block.
A Framework for Commercial Supplier Evaluation
Selecting a supplier is not merely a transactional step; it is a critical decision that impacts project timelines, reproducibility, and budget. A robust evaluation process is necessary to qualify and select a reliable partner. The following workflow outlines key decision points for a research scientist.
Caption: Supplier Evaluation and Qualification Workflow.
Comparative Analysis of Commercial Suppliers
A survey of the market reveals several chemical suppliers offering this compound. The following table provides a comparative summary based on publicly available data. Researchers should always request lot-specific data before purchase.
| Supplier | Product Number | CAS Number | Stated Purity | Available Quantities | Key Considerations |
| Biosynth | ACA55117 | 50551-17-2 | Not Specified | Inquire | Offers a wide range of research chemicals and provides options for price matching.[4] |
| Sunway Pharm Ltd | CB49596 | 50551-17-2 | 97% | 100mg - 5g+ | Provides pricing for various quantities and mentions availability of CoA and NMR data.[5] |
Note: This list is not exhaustive and represents a snapshot in time. Pricing and availability are subject to change. It is crucial to contact suppliers directly for the most current information.
Expert Insight: When evaluating suppliers, pay close attention to the Certificate of Analysis (CoA). A trustworthy CoA will not only state the purity (e.g., by HPLC or GC) but also include data from structural confirmation (e.g., ¹H NMR, ¹³C NMR, MS). The absence of comprehensive analytical data is a significant red flag.
Safety, Handling, and Storage Protocols
This compound is a chemical that requires careful handling in a controlled laboratory environment. The following protocols are synthesized from standard Safety Data Sheets (SDS).
Hazard Identification:
-
May cause skin and serious eye irritation.
-
May cause an allergic skin reaction.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques.
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[8]
-
Lab Coat: A standard lab coat is required. Ensure it is kept clean and washed separately from other clothing.[9]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a respirator may be required.[6]
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[10]
Spill & Disposal Procedures:
-
Spills: For minor spills, contain the spillage, collect the material with an inert absorbent (e.g., sand or vermiculite), and place it in a suitable, labeled container for disposal.[9]
-
Disposal: Dispose of contents and containers to an approved hazardous waste disposal plant.[6] Do not allow the product to enter drains or the environment.
Application Protocol: Reductive Amination for Amine Synthesis
This protocol describes a representative, self-validating procedure for using this compound in a reductive amination reaction to synthesize a secondary amine, a common transformation in drug discovery.
Caption: Experimental Workflow for Reductive Amination.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).
-
Amine Addition: Add the desired primary amine (1.0-1.2 equivalents) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS. This step may take 30 minutes to a few hours.
-
Reduction: Once imine formation is evident, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. Causality Note: NaBH(OAc)₃ is chosen as it is selective for the imine in the presence of the aldehyde and is less sensitive to moisture than other hydrides like NaBH₃CN.
-
Reaction Completion: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.
-
Aqueous Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should then be purified using flash column chromatography.
-
Self-Validation/Characterization: The identity and purity of the resulting secondary amine must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the experimental outcome.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical research and development. However, its effective use is contingent upon sourcing high-purity material from reputable commercial suppliers. By implementing a rigorous supplier evaluation workflow, adhering strictly to safety and handling protocols, and employing validated experimental procedures, researchers can confidently integrate this key intermediate into their synthetic strategies, accelerating the discovery of novel therapeutic agents.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 50551-17-2 | ACA55117 [biosynth.com]
- 5. This compound - CAS:50551-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocols: Synthetic Routes to 4-Nitro-2-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of established synthetic routes for the preparation of 4-nitro-2-(trifluoromethyl)benzaldehyde and its derivatives. This class of compounds serves as a critical building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the trifluoromethyl and nitro substituents. This document outlines multiple synthetic strategies, including the oxidation of corresponding toluene precursors, formylation of substituted benzenes, and functional group interconversions. Detailed, step-by-step protocols for key methodologies are provided, accompanied by mechanistic insights and comparative data to guide researchers in selecting the most appropriate route for their specific application.
Introduction: Significance of this compound
This compound is a valuable synthetic intermediate characterized by an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution and a versatile precursor for a wide array of complex molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity in pharmaceutical candidates, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. The aldehyde functionality is a gateway to numerous chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.[1] Consequently, this scaffold is integral to the synthesis of various bioactive compounds and advanced materials.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several strategic directions, primarily dictated by the availability of starting materials and the desired scale of the reaction. The principal strategies involve:
-
Oxidation of a Pre-functionalized Toluene: This is a direct and often high-yielding approach, starting from 4-nitro-2-(trifluoromethyl)toluene.
-
Formylation of a Substituted Benzene: Introduction of the aldehyde group onto a benzene ring already possessing the nitro and trifluoromethyl groups.
-
Multi-step Synthesis via Functional Group Interconversion: A more convergent approach that may involve the Sandmeyer reaction or the transformation of other functional groups into the desired aldehyde.
The following sections will delve into the specifics of these methodologies, providing detailed protocols and highlighting the advantages and disadvantages of each.
Synthetic Route I: Oxidation of 4-Nitro-2-(trifluoromethyl)toluene
The oxidation of the methyl group of 4-nitro-2-(trifluoromethyl)toluene is a common and efficient method for the synthesis of the target aldehyde. Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction conditions.
Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent for the conversion of benzylic alcohols to aldehydes. This method typically requires a two-step process from the toluene derivative: radical bromination followed by hydrolysis to the benzyl alcohol, and then oxidation.
Protocol 1: Two-Step Oxidation via Benzylic Bromination and Hydrolysis
Step A: Benzylic Bromination of 4-Nitro-2-(trifluoromethyl)toluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-2-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.
Step B: Hydrolysis to 4-Nitro-2-(trifluoromethyl)benzyl alcohol
-
Reaction Setup: Dissolve the crude benzyl bromide from the previous step in a mixture of acetone and water.
-
Hydrolysis: Add a mild base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) (1.5 eq), and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material has been consumed.
-
Work-up: Cool the reaction to room temperature and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude alcohol can be purified by column chromatography.
Step C: Swern Oxidation of 4-Nitro-2-(trifluoromethyl)benzyl alcohol
The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[2][3][4]
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath. To this, add dimethyl sulfoxide (DMSO) (2.2 eq) followed by the slow, dropwise addition of oxalyl chloride (1.5 eq). Stir the mixture for 15 minutes.[5]
-
Alcohol Addition: Dissolve the 4-nitro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture, and continue stirring for another 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Table 1: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Advantages | Disadvantages | Typical Yield |
| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | Mild conditions, high yields, avoids over-oxidation.[4][5] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[2] | 85-95% |
| Manganese Dioxide | MnO₂ | Mild, selective for benzylic alcohols. | Stoichiometric amounts of reagent needed, can be slow. | 70-85% |
| Potassium Permanganate | KMnO₄ | Inexpensive and powerful oxidant. | Can lead to over-oxidation to the carboxylic acid, harsh conditions.[6] | Variable |
Synthetic Route II: Formylation of 3-Nitrobenzotrifluoride
Direct formylation of an appropriately substituted benzene ring is another viable strategy. Given the electron-withdrawing nature of the nitro and trifluoromethyl groups, harsh electrophilic aromatic substitution conditions are typically required.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[7][8][9][10] However, its application to highly deactivated systems like 3-nitrobenzotrifluoride is challenging and may require forcing conditions or may not be feasible.
Protocol 2: Vilsmeier-Haack Formylation (General Procedure)
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at room temperature to form the Vilsmeier reagent.[8]
-
Substrate Addition: Add 3-nitrobenzotrifluoride (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Hydrolysis: After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Work-up: Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Note: The Vilsmeier-Haack reaction is generally not effective for strongly deactivated aromatic rings.
Gattermann-Koch and Gattermann Reactions
The Gattermann-Koch and Gattermann reactions are classical methods for the formylation of aromatic compounds.[11][12][13][14] The Gattermann-Koch reaction utilizes carbon monoxide and HCl in the presence of a Lewis acid and a copper(I) chloride co-catalyst.[15] The Gattermann reaction uses hydrogen cyanide and HCl. Due to the highly deactivating nature of the substituents, these reactions are unlikely to be efficient for this substrate.
Synthetic Route III: Multi-step Synthesis via Sandmeyer Reaction
A more versatile approach involves the construction of the target molecule through a series of functional group interconversions, often culminating in a Sandmeyer reaction.[16][17] This strategy offers flexibility and can be adapted based on commercially available starting materials.
Protocol 3: Synthesis via Sandmeyer Reaction from 4-Amino-2-(trifluoromethyl)benzonitrile
This route starts from 4-amino-2-(trifluoromethyl)benzonitrile, which can be synthesized from 2-(trifluoromethyl)aniline.[18]
Step A: Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile
-
Reaction Setup: In a beaker, suspend 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Completion: Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step B: Conversion to the Aldehyde (Formylation)
This step can be challenging, but one approach is a modified Sandmeyer-type reaction using a formaldehyde equivalent.
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Reaction: The diazonium salt solution is added to a solution of formaldehyde or a protected form thereof in the presence of the copper catalyst. This step may require optimization of the formaldehyde source and reaction conditions.
Note: Direct formylation via a Sandmeyer-type reaction is not as common as halogenation or cyanation. An alternative would be to introduce a group that can be later converted to an aldehyde, such as a nitrile, which can be reduced to an aldehyde using DIBAL-H.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic strategies discussed.
Figure 1: Overview of synthetic strategies for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. collegedunia.com [collegedunia.com]
- 13. byjus.com [byjus.com]
- 14. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. US4195040A - Process for preparing a methyl-substituted benzaldehyde - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
Application Notes & Protocols: Leveraging 4-Nitro-2-(trifluoromethyl)benzaldehyde in Advanced Multi-Step Organic Synthesis
Introduction: A Multifunctional Building Block for Complex Synthesis
4-Nitro-2-(trifluoromethyl)benzaldehyde is a uniquely functionalized aromatic aldehyde that serves as a powerful intermediate in modern organic synthesis. Its strategic arrangement of three distinct functional groups—an aldehyde, a nitro group, and a trifluoromethyl group—on a benzene ring provides a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the entire molecule, making it an indispensable tool for researchers in medicinal chemistry and materials science.[1]
The trifluoromethyl group is particularly noteworthy for its role in drug design, where its incorporation into a molecule can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The nitro group acts as a robust directing group and a synthetic handle that can be readily converted into other functionalities, most commonly an amine. The aldehyde group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in multi-step synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is critical for experimental design and safety.
| Property | Value | Source |
| CAS Number | 19079-08-0 | [5] |
| Molecular Formula | C₈H₄F₃NO₃ | [5] |
| Molecular Weight | 219.12 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 41-45 °C | |
| InChIKey | CREGKXZIHOMXBJ-UHFFFAOYSA-N | [6] |
Strategic Versatility in Synthetic Design
The true power of this compound lies in the orthogonal reactivity of its functional groups. A synthetic chemist can selectively address each site to build molecular complexity in a controlled, stepwise manner. The electron-withdrawing character of the -NO₂ and -CF₃ substituents renders the aldehyde carbonyl highly electrophilic and activates the aromatic ring for certain transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
The Untapped Potential of 4-Nitro-2-(trifluoromethyl)benzaldehyde in Advanced Materials: A Guide for Innovators
In the quest for novel materials with superior performance characteristics, the strategic design of molecular building blocks is paramount. 4-Nitro-2-(trifluoromethyl)benzaldehyde, a seemingly niche aromatic aldehyde, stands as a molecule of significant untapped potential for material science. Its unique trifunctional nature—a reactive aldehyde, an electron-withdrawing nitro group, and a property-enhancing trifluoromethyl group—positions it as a compelling candidate for the synthesis of high-performance polymers, functional organic materials, and potentially as a specialized ligand in the burgeoning field of metal-organic frameworks (MOFs).
This technical guide moves beyond the conventional to explore the hypothesized, yet chemically sound, applications of this compound. By drawing parallels with structurally related and well-studied compounds, we provide researchers, scientists, and drug development professionals with a roadmap to unlock its latent capabilities. The protocols and insights presented herein are designed to be a springboard for innovation, grounded in the principles of synthetic chemistry and material design.
Core Molecular Attributes and Strategic Implications
The material science potential of this compound is rooted in the synergistic interplay of its three key functional groups. Understanding their individual and collective influence is crucial for predicting and designing material properties.
| Functional Group | Key Chemical Property | Anticipated Impact on Material Properties |
| Aldehyde (-CHO) | Highly reactive towards nucleophiles. | Enables polymerization through condensation reactions (e.g., Schiff base formation), facilitating the creation of linear polymers and cross-linked networks. |
| Nitro (-NO2) | Strong electron-withdrawing group. | Enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Can impart specific photophysical properties and thermal stability.[1] |
| Trifluoromethyl (-CF3) | Electron-withdrawing, lipophilic, and bulky. | Increases thermal stability, chemical resistance, hydrophobicity, and solubility in organic solvents. Can also influence optical and dielectric properties.[2] |
Application Note 1: High-Performance Poly(azomethine)s via Schiff Base Polycondensation
Scientific Rationale: Poly(azomethine)s, or poly(Schiff base)s, are a class of polymers known for their high thermal stability, mechanical strength, and interesting optoelectronic properties. The aldehyde group of this compound provides a direct route to these materials through polycondensation with aromatic diamines. The presence of both the nitro and trifluoromethyl groups on the polymer backbone is anticipated to yield materials with exceptional thermal and chemical resilience, as well as low dielectric constants, making them suitable for advanced electronics and aerospace applications.
Experimental Protocol: Synthesis of a Novel Poly(azomethine)
This protocol outlines the synthesis of a poly(azomethine) from this compound and 4,4'-oxydianiline (ODA).
Materials:
-
This compound (≥98% purity)
-
4,4'-Oxydianiline (ODA) (≥98% purity, recrystallized from ethanol)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol (reagent grade)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Ensure all glassware is oven-dried. Purify ODA by recrystallization from ethanol and dry under vacuum.
-
Reaction Setup: In the three-necked flask, dissolve ODA (10 mmol) and anhydrous LiCl (0.42 g) in 20 mL of anhydrous DMAc under a gentle stream of nitrogen.
-
Monomer Addition: In the dropping funnel, dissolve this compound (10 mmol) in 10 mL of anhydrous DMAc.
-
Polymerization: Slowly add the aldehyde solution to the stirred ODA solution at room temperature. After complete addition, heat the reaction mixture to 120°C and maintain for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Cool the viscous solution to room temperature and precipitate the polymer by pouring it into 200 mL of vigorously stirred methanol.
-
Purification: Collect the fibrous precipitate by filtration, wash thoroughly with hot methanol, and then with water to remove unreacted monomers and LiCl.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Schiff base formation is a condensation reaction that releases water. Anhydrous conditions are crucial to drive the equilibrium towards polymer formation and achieve a high molecular weight.
-
Lithium Chloride: LiCl is added to improve the solubility of the resulting polymer in the reaction medium, preventing premature precipitation and allowing for the growth of longer polymer chains.
-
Nitrogen Atmosphere: Prevents oxidation of the monomers and the polymer at elevated temperatures.
-
Methanol Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the unreacted monomers and byproducts, enabling effective purification.
Caption: Workflow for the synthesis of a novel poly(azomethine).
Application Note 2: Functional Building Block for Metal-Organic Frameworks (MOFs)
Scientific Rationale: The synthesis of functional MOFs often relies on the use of organic linkers bearing specific chemical groups that can impart desired properties to the final framework.[3][4] While this compound cannot directly act as a linker due to its single point of attachment, it can be readily converted into a dicarboxylic acid ligand through oxidation of the aldehyde and a precursor methyl group (if starting from the corresponding toluene derivative). The resulting nitro- and trifluoromethyl-functionalized dicarboxylic acid could then be used to construct novel MOFs. The nitro groups within the MOF pores could serve as recognition sites for specific guest molecules, while the trifluoromethyl groups would enhance the chemical stability and hydrophobicity of the framework.
Hypothetical Protocol: Synthesis of a Dicarboxylic Acid Linker
This protocol describes a potential two-step oxidation to convert a precursor, 4-methyl-3-(trifluoromethyl)nitrobenzene, into the desired dicarboxylic acid linker.
Step 1: Oxidation of Methyl Group to Aldehyde
This step would yield this compound.
Step 2: Oxidation of Aldehyde to Carboxylic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Hydrochloric acid (HCl, concentrated)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve this compound (10 mmol) in a solution of sodium carbonate in water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidification: Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Caption: Proposed pathway to a functionalized MOF linker.
Application Note 3: Precursor for Photosensitive Materials
Scientific Rationale: The combination of a nitro group and an extended π-conjugated system can lead to interesting photophysical properties, including photochromism and nonlinear optical activity.[1] this compound can serve as a precursor for chalcones, which are known to be versatile photoinitiators for polymerization. The Claisen-Schmidt condensation of the aldehyde with an appropriate acetophenone derivative would yield a chalcone monomer. The trifluoromethyl group is expected to enhance the solubility of the chalcone in common organic monomers and polymers.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
Acetophenone (or a substituted derivative)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Equipment:
-
Flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.
-
Condensation: Cool the mixture in an ice bath and slowly add a solution of NaOH dropwise with stirring.
-
Reaction Monitoring: Continue stirring in the ice bath. The formation of a solid precipitate indicates the progress of the reaction. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, collect the solid product by filtration. Wash the product with cold water to remove excess NaOH, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Conclusion: A Call for Exploratory Research
While direct applications of this compound in material science are not yet widely documented, its molecular architecture presents a compelling case for its potential as a valuable building block. The protocols and conceptual frameworks provided in this guide are intended to catalyze further research into this promising compound. By leveraging its unique combination of reactive and property-enhancing functional groups, scientists and engineers can pave the way for a new generation of advanced materials with tailored properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation Reaction with 4-Nitro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-Nitro-2-(trifluoromethyl)benzaldehyde as the aldehydic substrate. The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group on the aromatic ring significantly enhances the reactivity of the aldehyde, making it an excellent candidate for this classic carbon-carbon bond-forming reaction. These application notes detail the underlying reaction mechanism, offer step-by-step experimental protocols for both traditional and greener synthetic approaches, and discuss the potential applications of the resulting trifluoromethylated and nitrated vinylidene compounds in medicinal chemistry and materials science.
Introduction: Significance and Background
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of fine chemicals, functional polymers, and crucial intermediates for pharmaceuticals.[1][3][4] The products, often α,β-unsaturated compounds, are valuable precursors for a diverse array of biologically active molecules, including anticancer, antiviral, and antimalarial agents.[1][5][6]
The substrate at the heart of this guide, this compound, is a particularly interesting starting material. The incorporation of fluorine atoms, and specifically the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the nitroaromatic scaffold is a key pharmacophore in numerous therapeutic agents. The combination of these two powerful electron-withdrawing groups is anticipated to render the carbonyl carbon of the aldehyde highly electrophilic, thereby facilitating a rapid and efficient Knoevenagel condensation.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (or enolate) derived from an active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt (e.g., ammonium acetate).[2][7]
The mechanism can be delineated into the following key steps:
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a resonance-stabilized carbanion.[1]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly depletes electron density from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack and thus accelerating the reaction rate.
-
Intermediate Formation: An aldol-type addition intermediate is formed.
-
Dehydration: This intermediate is then protonated and subsequently undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the final product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Reductive Amination Protocols for 4-Nitro-2-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1][2][3] This reaction class is fundamental in medicinal chemistry and drug development, where the targeted synthesis of primary, secondary, and tertiary amines is critical for constructing pharmacologically active molecules.[1][4]
This guide focuses on the reductive amination of 4-Nitro-2-(trifluoromethyl)benzaldehyde, a substrate of significant interest. The presence of two powerful electron-withdrawing groups—the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—renders the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. However, these same functional groups, particularly the nitro group, introduce challenges related to chemoselectivity during the reduction step. Mastering the reductive amination of this substrate allows researchers to leverage it as a valuable building block for complex molecular architectures, particularly in the synthesis of agrochemicals and pharmaceuticals.[5]
Mechanistic Overview: A Two-Stage Transformation
The reductive amination process fundamentally involves two distinct chemical events: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[1][2]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.
-
Dehydration and Reduction: The hemiaminal undergoes dehydration to yield a C=N double bond, forming an imine (from primary amines) or an iminium ion (from secondary amines). This intermediate is then reduced in situ by a hydride-donating reagent to afford the final amine product.
The choice of methodology—a direct, one-pot reaction versus a stepwise approach—depends critically on the stability of the intermediates and the selectivity of the chosen reducing agent.[6][7]
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
The success of the reductive amination of this compound hinges on the selection of a reducing agent with high chemoselectivity. The agent must efficiently reduce the imine intermediate without affecting the aldehyde carbonyl or, crucially, the nitro group.
| Reducing Agent | Key Characteristics & Suitability | Reference |
| Sodium Triacetoxyborohydride | Highly Recommended. Mild and selective, capable of reducing imines in the presence of aldehydes.[1][6] Crucially, it tolerates reducible functional groups like nitro moieties, making it the premier choice for this substrate.[6] | [1][4][6] |
| Sodium Borohydride | Suitable for Stepwise Protocol. A stronger reducing agent that can readily reduce the starting aldehyde.[8] Its use should be restricted to an indirect, two-step protocol where the imine is pre-formed before the reductant is introduced.[6][9] Caution is advised as it may reduce the nitro group under forcing conditions.[10] | [6][8][9] |
| Sodium Cyanoborohydride | Effective but Hazardous. Offers good selectivity similar to NaBH(OAc)₃ but is less preferred due to the high toxicity and potential generation of hydrogen cyanide (HCN) gas during acidic workup.[2][4] | [2][4] |
| Catalytic Hydrogenation | Not Recommended. Reagents like H₂ over Palladium on carbon (Pd/C) will readily reduce the nitro group to an aniline, leading to undesired products and loss of the key functional handle. | [11] |
Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is the most efficient and recommended method, leveraging a mild reductant that preserves the nitro functionality in a single synthetic operation.[6]
Caption: Experimental workflow for the direct protocol.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.05-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate. For less reactive amines, this period may be extended.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4-2.0 eq) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Reagent Stoichiometry Table
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Amine (Primary or Secondary) | 1.05 - 1.2 | Nucleophile |
| Sodium Triacetoxyborohydride | 1.4 - 2.0 | Selective Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | Anhydrous Solvent |
Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step approach is a valuable alternative, particularly when dealing with primary amines where over-alkylation (formation of a tertiary amine) is a concern, or if NaBH(OAc)₃ is unavailable.[6][12] The key is to ensure complete formation of the imine before introducing the less selective, more powerful reducing agent.[8][9]
Step-by-Step Methodology
Part A: Imine Formation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in methanol (MeOH) (0.2-0.4 M).
-
Condensation: Stir the mixture at room temperature. The formation of the imine can often be monitored by the appearance of a yellow color and confirmed by TLC or ¹H NMR analysis of an aliquot. This step typically takes 30 minutes to 3 hours.[12] Using a dehydrating agent like molecular sieves can drive the equilibrium toward the imine but is often not necessary for this activated aldehyde.
Part B: Reduction
-
Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. This is critical to control the reactivity of NaBH₄ and minimize reduction of any unreacted aldehyde.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5-2.5 eq) in small portions, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC for the disappearance of the imine.
-
Work-up and Purification: Quench the reaction by slowly adding water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Troubleshooting and Key Insights
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and consume the hydride reagent. For weakly nucleophilic amines, adding a catalytic amount of acetic acid (with NaBH(OAc)₃) can sometimes accelerate imine formation, but care must be taken as strong acid will protonate the amine, rendering it non-nucleophilic.[6][12]
-
Side-Product Formation:
-
Alcohol Byproduct: The formation of 4-nitro-2-(trifluoromethyl)benzyl alcohol indicates that the aldehyde is being reduced. This is more common when using NaBH₄ in a one-pot setting and signifies that imine formation was too slow relative to aldehyde reduction.[13] The solution is to switch to the stepwise protocol or use the more selective NaBH(OAc)₃.
-
Over-alkylation: If a primary amine is used, the secondary amine product can react again with the aldehyde to form a tertiary amine. Using a slight excess of the primary amine or employing the stepwise protocol where the aldehyde is fully consumed before reduction can minimize this.[6][12]
-
-
Product Isolation: The amine products are basic and can often be isolated from neutral byproducts via acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the free amine back into an organic solvent.[14][15]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: The Henry (Nitroaldol) Reaction with 4-Nitro-2-(trifluoromethyl)benzaldehyde
Abstract
This document provides a comprehensive technical guide for performing the Henry (nitroaldol) reaction using 4-Nitro-2-(trifluoromethyl)benzaldehyde as the electrophilic substrate. The Henry reaction is a cornerstone carbon-carbon bond-forming reaction that yields highly functionalized β-nitro alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals and complex organic molecules.[1] The subject aldehyde possesses two potent electron-withdrawing groups (nitro and trifluoromethyl), rendering its carbonyl carbon exceptionally electrophilic and thus highly reactive under nitroaldol conditions. This guide details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, discusses critical process parameters, and offers troubleshooting and safety guidelines tailored for researchers and professionals in drug development and chemical synthesis.
Introduction and Mechanistic Overview
The Henry reaction, first reported by Louis Henry in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] The resulting β-nitro alcohol product is a versatile building block, readily convertible into β-amino alcohols, α-nitro ketones, or nitroalkenes.[1]
The choice of this compound presents a unique case study. Both the C4-nitro group and the C2-trifluoromethyl group are powerful electron-withdrawing substituents. This electronic profile significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack by the nitronate anion and typically leading to high conversion rates.
1.1. The Reaction Mechanism
The reaction proceeds through a reversible, three-step mechanism:
-
Deprotonation: A base abstracts an α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. The pKa of typical nitroalkanes is around 10-17, allowing for the use of a wide range of bases.[1][2]
-
Nucleophilic Addition: The carbon atom of the nitronate anion acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This forms a tetrahedral β-nitro alkoxide intermediate.[2][3]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base or a proton source in the reaction medium, yielding the final β-nitro alcohol product.[3]
All steps in the Henry reaction are reversible, and controlling the equilibrium is key to achieving high yields.[1]
Experimental Protocols
This section provides detailed protocols for conducting the Henry reaction with this compound. Safety precautions must be observed at all times.
2.1. Mandatory Safety Precautions
-
General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4]
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation and direct contact.[5][6]
-
Nitromethane: Flammable liquid and vapor. It is also toxic and should be handled with care. Keep away from heat, sparks, and open flames.[7]
-
Bases (e.g., Triethylamine): Corrosive and flammable. Handle with care to avoid contact and inhalation.
2.2. Protocol 1: General Procedure using Triethylamine (Et₃N)
This protocol outlines a standard base-catalyzed approach suitable for achieving high conversion.
Materials and Equipment:
-
This compound (≥98%)
-
Nitromethane (CH₃NO₂)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 221.1 mg). Dissolve it in 10 mL of anhydrous THF and add nitromethane (5.0 mmol, 0.27 mL).
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. While stirring, add triethylamine (0.2 mmol, 0.028 mL) dropwise over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification Prep: Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often a yellow oil or solid, should be purified by flash column chromatography on silica gel.[8]
-
Note on Dehydration: β-nitro alcohols can dehydrate on acidic silica gel.[8] To prevent this, the silica gel can be pre-treated by preparing the slurry with eluent containing 0.5-1% triethylamine. This neutralizes active sites and minimizes the formation of the nitroalkene byproduct.
-
2.3. Protocol 2: Asymmetric Synthesis using a Chiral Copper(II) Catalyst
For applications requiring enantiomerically enriched products, an asymmetric catalyst can be employed. This protocol is adapted from established methods using chiral bis(β-amino alcohol)-Cu(OAc)₂ complexes.[9][10]
Materials and Equipment:
-
(In addition to Protocol 1): Chiral bis(β-amino alcohol) ligand (e.g., (1R,2R)-N,N'-Bis(2-hydroxybenzyl)-1,2-diaminocyclohexane)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Catalyst Formation: In a vial under an inert atmosphere (N₂ or Ar), combine the chiral ligand (0.04 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in 2 mL of ethanol. Stir the solution at room temperature for 1-2 hours until a homogenous blue catalyst complex forms.[10]
-
Reaction Setup: To this catalyst solution, add this compound (0.2 mmol, 44.2 mg) and stir for 20 minutes.
-
Substrate Addition: Add nitromethane (2.0 mmol, 0.11 mL) to the mixture.
-
Reaction and Monitoring: Continue stirring at the desired temperature (e.g., 25 °C) for 24-48 hours. Monitor progress by TLC.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1.
-
Enantiomeric Excess (ee) Determination: The ee of the purified product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation and Characterization
The successful synthesis of 2-nitro-1-(4-nitro-2-(trifluoromethyl)phenyl)ethan-1-ol requires thorough characterization. Below are the expected analytical data based on analogous structures.[9][11]
| Parameter | Catalyst System | Solvent | Temp. | Time (h) | Typical Yield | Ref. |
| Conversion | Triethylamine (Et₃N) | THF | RT | 4-8 | >90% | [3] |
| Isolated Yield | Et₃N / Column | THF | RT | 4-8 | 75-85% | [3] |
| Enantioselectivity | Chiral Cu(II) Complex | Ethanol | 25 °C | 24-48 | 80-95% ee | [9] |
Table 1: Summary of Typical Reaction Parameters and Expected Outcomes.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4-8.2 (m, 2H, Ar-H), ~7.8 (d, 1H, Ar-H), ~5.8-5.7 (m, 1H, CH-OH), ~4.8-4.6 (m, 2H, CH₂NO₂), ~3.5 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~148 (Ar-C-NO₂), ~140 (Ar-C), ~132 (Ar-CH), ~125 (q, Ar-C-CF₃), ~123 (CF₃), ~122 (Ar-CH), ~80 (CH₂NO₂), ~70 (CH-OH).
-
FT-IR (KBr, cm⁻¹): ~3400 (br, O-H stretch), ~1530 & ~1350 (asymmetric & symmetric N-O stretch of NO₂), ~1100-1200 (C-F stretch).
-
HRMS (ESI+): Calculated for C₉H₇F₃N₂O₅ [M+H]⁺, expected m/z ~281.0334.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient base/catalyst. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Use fresh base/catalyst; slightly increase catalyst loading. 2. Allow the reaction to proceed at room temperature or warm slightly (e.g., to 40 °C). 3. Use anhydrous solvents and pure reagents. |
| Formation of Nitroalkene Byproduct | 1. Excessively strong or high concentration of base. 2. High reaction temperature or prolonged reaction time. | 1. Use a milder base (e.g., K₂CO₃) or reduce the amount of strong base.[3] 2. Maintain lower temperatures (0 °C to RT) and stop the reaction once the aldehyde is consumed.[12] |
| Difficult Purification / Dehydration on Column | 1. Silica gel is acidic, promoting elimination of water. 2. Product is an oil and difficult to crystallize. | 1. Neutralize silica gel by eluting with a solvent mixture containing 0.5-1% triethylamine.[8] Alternatively, use a different stationary phase like alumina. 2. If recrystallization fails, ensure careful column chromatography is performed. |
| Inconsistent Results | 1. Presence of water in the reaction. 2. Variable quality of reagents or solvents. | 1. Use anhydrous solvents and dry glassware thoroughly. 2. Ensure consistent sourcing and purity of all chemicals. |
Table 2: Common Issues and Solutions for the Henry Reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Henry Reaction [organic-chemistry.org]
Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Nitro-2-(trifluoromethyl)benzaldehyde
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Nitro-2-(trifluoromethyl)benzaldehyde. This compound is a key intermediate in various synthetic pathways, and a precise analytical method is crucial for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed, providing a logical framework for adapting the method for similar aromatic compounds.
Introduction
This compound is a substituted aromatic aldehyde whose purity is critical for the successful synthesis of downstream products in the pharmaceutical and specialty chemical industries. The presence of a nitro group (a strong chromophore), a trifluoromethyl group (a highly electronegative moiety), and an aldehyde functional group presents a unique analytical challenge. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and sensitivity.[1] This guide provides a step-by-step protocol for a validated HPLC method, grounded in established chromatographic principles and regulatory standards.[2][3]
Analyte Properties & Method Design Rationale
A successful HPLC method development process begins with understanding the physicochemical properties of the analyte.
-
Structure and Polarity: this compound (Figure 1) is a moderately nonpolar molecule. The benzene ring and the trifluoromethyl group contribute to its hydrophobic character, while the nitro and aldehyde groups add some polarity. This molecular structure strongly suggests that Reversed-Phase Liquid Chromatography (RP-LC), which separates molecules based on hydrophobicity, is the most appropriate chromatographic mode.[4][5][6] In RP-LC, a nonpolar stationary phase is used with a polar mobile phase.[4] Hydrophobic molecules, like our analyte, will have a stronger interaction with the stationary phase and thus be retained longer.[5]
Figure 1: Chemical Structure of this compound (Image generated based on PubChem CID 12391105)[7]
-
UV Absorbance: The presence of the nitroaromatic system results in strong UV absorbance. Based on spectral data for similar compounds like nitrobenzaldehydes, strong absorption is expected in the range of 250-270 nm.[8][9] A study on nitrobenzaldehydes identified strong absorbance peaks around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene groups.[8] Therefore, a detection wavelength of 254 nm was chosen as a starting point, as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and selectivity.[10][11]
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
This compound reference standard (>98% purity)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | 60% Acetonitrile / 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (60:40 ACN:Water).
Method Development Strategy: A Causal Approach
The final method parameters were derived from a systematic approach designed to achieve a robust and efficient separation. The workflow for this process is illustrated in the diagram below.
Caption: HPLC Method Development Workflow.
-
Column and Mobile Phase Selection: A C18 column was selected as the stationary phase due to its versatility and strong hydrophobic retention characteristics, which are well-suited for aromatic compounds.[12][13] Acetonitrile was chosen as the organic modifier (Mobile Phase B) because it generally provides good peak shapes for aromatic compounds and has a low UV cutoff. Water served as the aqueous component (Mobile Phase A).[14]
-
Initial Scouting Run: A broad gradient elution (e.g., 10% to 90% ACN over 20 minutes) was initially performed to determine the approximate solvent strength required to elute the analyte. The analyte eluted at a moderate concentration of acetonitrile, indicating that a simple isocratic method would be feasible and preferable for its robustness and simplicity.
-
Isocratic Method Optimization: Based on the scouting run, an isocratic mobile phase of 60% acetonitrile was tested. This provided a good retention time (approximately 4-6 minutes), allowing for sufficient separation from the solvent front without an excessively long run time. The flow rate was maintained at 1.0 mL/min, and the column temperature was set to 30 °C to ensure consistent retention times and reduce viscosity. The relationship between these parameters and the chromatographic output is key to optimization.
Caption: HPLC Parameter Cause-and-Effect.
Method Validation (Trustworthiness)
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][15][16]
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[2][17][18] The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Validation Parameters
-
Specificity: The method demonstrated good specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte.
-
Linearity: The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity with a correlation coefficient (r²) of > 0.999.
-
Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The mean recovery was found to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The RSD for six replicate injections of the 100 µg/mL standard was < 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the RSD was < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively.
Conclusion
This application note presents a validated, robust, and efficient isocratic RP-HPLC method for the quantitative determination of this compound. The method is simple, accurate, precise, and suitable for routine quality control analysis in industrial and research settings. The detailed explanation of the method development rationale provides a clear framework for troubleshooting and for adapting this protocol to other similar aromatic compounds.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. ionsource.com [ionsource.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. Chromatography [usp.org]
Application Note: GC-MS Analysis of 4-Nitro-2-(trifluoromethyl)benzaldehyde Reaction Mixtures
Abstract: This document provides a comprehensive guide for the analysis of 4-Nitro-2-(trifluoromethyl)benzaldehyde and its associated reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). It details the rationale behind method development, offers a robust protocol for sample preparation and analysis, and discusses the interpretation of mass spectral data for confident identification of reactants, intermediates, and byproducts. This application note is intended for researchers, quality control analysts, and process chemists in the pharmaceutical and fine chemical industries.
Introduction: The Analytical Challenge
This compound is a key building block in organic synthesis, notable for its use in the preparation of various pharmaceuticals and agrochemicals. The presence of a nitro group, a trifluoromethyl group, and an aldehyde functionality makes it a reactive and versatile intermediate.[1] Monitoring the progress of reactions involving this compound is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[2][3] However, the analysis of nitroaromatic compounds can present challenges, including thermal lability and the potential for complex fragmentation patterns.[4][5] This guide provides a validated methodology to overcome these challenges, ensuring accurate and reproducible analysis.
Why GC-MS?
The choice of GC-MS is predicated on its ability to:
-
Separate Complex Mixtures: Chromatographically resolve the starting material from solvents, reagents, intermediates, and byproducts.
-
Provide Structural Information: The mass spectrometer fragments analyte molecules in a reproducible manner, generating a unique "fingerprint" that allows for confident identification.[6]
-
Quantify Components: When used with appropriate calibration standards, GC-MS can accurately determine the concentration of each component in the reaction mixture, enabling kinetic studies and yield calculations.[7][8]
Experimental Workflow: A Validated Approach
A successful analysis relies on a systematic and optimized workflow, from sample acquisition to data interpretation. Each step is designed to preserve the integrity of the sample and generate high-quality, defensible data.
Caption: High-level workflow for GC-MS analysis of reaction mixtures.
Materials and Instrumentation
| Category | Item | Recommended Specifications |
| Instrumentation | Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Autosampler | Agilent 7693A or equivalent | |
| Consumables | GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[4] |
| Inlet Liner | Ultra Inert, splitless, single taper with glass wool | |
| Syringe | 10 µL, for autosampler | |
| Vials | 2 mL amber glass, with PTFE/silicone septa | |
| Reagents | Carrier Gas | Helium (99.999% purity) |
| Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (ACN) - HPLC or GC grade | |
| Standards | This compound (≥98% purity)[9] |
Rationale for Column Selection: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms) is an excellent general-purpose column providing good selectivity for a wide range of analyte polarities, which is ideal for analyzing reaction mixtures with unknown components.[10][11]
Sample Preparation Protocol
Accurate sample preparation is paramount to achieving reliable results. The goal is to create a representative sample that is compatible with the GC-MS system.
Step-by-Step Protocol:
-
Quench the Reaction: At the desired time point, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture and immediately quench it by diluting in a cold solvent (e.g., ethyl acetate) to stop the reaction.
-
Dilution: Perform a serial dilution to bring the concentration of the analytes within the linear range of the detector. A typical starting dilution is 1:1000. The final concentration should ideally be in the low to mid ng/µL range on-column.
-
Expert Insight: Overloading the column can lead to poor peak shape and inaccurate quantification.[7] It is better to start with a more dilute sample and increase the concentration if necessary.
-
-
Internal Standard (Optional but Recommended): For precise quantification, add a known concentration of an internal standard (IS). The IS should be a compound that is not present in the sample, elutes close to the analytes of interest, and has similar chemical properties. An appropriate IS could be 4-chlorobenzonitrile.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could clog the injector or column.
GC-MS Method Parameters
These parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific reaction and potential byproducts.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Mode | Splitless | Maximizes sensitivity for trace component analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation.[4] |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Carrier Gas | Helium | Inert carrier gas, provides good efficiency. |
| Constant Flow | 1.2 mL/min | Maintains consistent retention times. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold 2 min | Allows for solvent focusing and separation of very volatile components. |
| Ramp 1 | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of a wide range of compounds. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any high-boiling point compounds from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra.[12] |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature.[12] |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the target analyte and potential byproducts. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Data Analysis and Interpretation
Identification of Key Compounds
Identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of a known standard or a library database (e.g., NIST).
Expected Mass Spectrum of this compound (C₈H₄F₃NO₃):
-
Molecular Ion (M⁺): The molecular weight is 219.12 g/mol . A peak at m/z 219 should be observed. Aromatic compounds often show a prominent molecular ion peak.[4]
-
Key Fragments: Look for characteristic losses.
-
[M-H]⁺ (m/z 218): Loss of a hydrogen atom from the aldehyde.
-
[M-CHO]⁺ (m/z 190): Loss of the formyl group.
-
[M-NO₂]⁺ (m/z 173): Loss of the nitro group. This is a common fragmentation pathway for nitroaromatics.[6]
-
CF₃⁺ (m/z 69): The trifluoromethyl cation is often a stable and observable fragment.
-
Monitoring Reaction Progress
By running samples at different time points, the progress of the reaction can be monitored. A successful reaction will show a decrease in the peak area of the starting material, the appearance and subsequent decrease of any intermediates, and an increase in the peak area of the desired product.
Caption: Logical progression of component analysis over time.
Addressing Potential Issues: Derivatization
While direct analysis is often sufficient, some aldehydes can be challenging due to high reactivity or poor chromatographic performance.[13] If issues like peak tailing or low response are observed, derivatization can be employed.[14]
-
When to Consider Derivatization: If analyzing for trace levels of the aldehyde or if related compounds (e.g., the corresponding carboxylic acid, 4-nitro-2-(trifluoromethyl)benzoic acid) are present, which are non-volatile.
-
Common Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable, volatile oximes.[13][15] These derivatives are highly sensitive, especially in negative chemical ionization (NCI) mode, but also provide excellent results in standard EI mode.[15]
Conclusion and Best Practices
This application note provides a robust and reliable framework for the GC-MS analysis of this compound reaction mixtures. The successful implementation of this method relies on careful sample preparation, optimized instrument parameters, and a systematic approach to data analysis.
Key Takeaways for Trustworthy Results:
-
System Suitability: Before analyzing samples, inject a standard of this compound to verify retention time, peak shape, and detector response.
-
Blanks: Run solvent blanks between samples to check for carryover, especially after injecting concentrated samples.[16]
-
Calibration: For accurate quantification, create a multi-point calibration curve using a series of known standard concentrations.[17][18]
-
Library Confirmation: Always confirm library matches by visually inspecting the mass spectrum for key fragments and comparing it to a reference standard if available.
By adhering to these protocols and principles, researchers can confidently monitor their reactions, identify impurities, and ensure the quality of their synthetic products.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 50551-17-2 [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commons.und.edu [commons.und.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chromsolutions.co.uk [chromsolutions.co.uk]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of imines from 4-Nitro-2-(trifluoromethyl)benzaldehyde
An Application Note for the Synthesis of Novel Imines from 4-Nitro-2-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a detailed experimental protocol for the synthesis of imines (Schiff bases) using this compound as the electrophilic precursor. Imines are a critical class of organic compounds, serving as versatile intermediates in the synthesis of nitrogen-containing heterocycles, ligands, and pharmacologically active molecules. The specific aldehyde substrate discussed herein is of particular interest due to the presence of two strong electron-withdrawing groups (EWG), the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties. These groups significantly enhance the electrophilicity of the carbonyl carbon, facilitating the condensation reaction with primary amines. This document outlines the underlying reaction mechanism, provides two robust experimental procedures, and details methods for purification and characterization, designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
Imines, characterized by a carbon-nitrogen double bond (C=N), are the nitrogen analogs of aldehydes and ketones.[1] Their formation via the condensation of a primary amine with a carbonyl compound is a fundamental and reversible reaction in organic chemistry.[1][2] The resulting imine bond is a key synthon for the construction of more complex molecular architectures and is prevalent in many biologically active compounds.
The choice of this compound as the starting material is strategic. The potent electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring but, more importantly, strongly polarizes the carbonyl bond. This polarization renders the carbonyl carbon highly susceptible to nucleophilic attack by a primary amine, which is the initial and often rate-determining step of the reaction. This guide provides the necessary framework to leverage this enhanced reactivity for the efficient synthesis of novel, highly functionalized imines.
The Reaction Mechanism: An Acid-Catalyzed Condensation
The synthesis of an imine from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a mild acid and is reversible.[3][4] The generally accepted mechanism proceeds through two main stages.[4][5]
-
Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the primary amine's nitrogen atom onto the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfers to yield a neutral tetrahedral intermediate known as a carbinolamine.[4][5]
-
Dehydration to Form the Imine: Under mildly acidic conditions (optimal pH ≈ 4.5-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[3][5] The lone pair on the adjacent nitrogen then assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a weak base (like water or the amine reactant) yields the final, neutral imine product and regenerates the acid catalyst.[3][4]
Causality Note: The control of pH is critical.[3][5] In highly acidic solutions (low pH), the primary amine starting material becomes protonated to form an ammonium salt. This salt is no longer nucleophilic, stifling the initial attack on the carbonyl carbon.[3] Conversely, in neutral or basic conditions (high pH), the protonation of the carbinolamine's hydroxyl group is inefficient, slowing the crucial dehydration step.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 5. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological and physicochemical properties. A key precursor that has garnered significant attention for its utility in constructing these complex scaffolds is 4-Nitro-2-(trifluoromethyl)benzaldehyde. This aromatic aldehyde is uniquely functionalized with two powerful electron-withdrawing groups: a nitro group at the para-position and a trifluoromethyl group at the ortho-position. This electronic arrangement bestows upon the molecule a high degree of reactivity and selectivity, making it an invaluable tool for synthetic chemists.
The potent electron-withdrawing nature of both the nitro and trifluoromethyl substituents significantly activates the aldehyde carbonyl group towards nucleophilic attack. This heightened electrophilicity facilitates a range of chemical transformations, often under milder conditions than their less-activated counterparts. Furthermore, the steric bulk of the ortho-trifluoromethyl group can influence the stereochemical outcome of reactions, providing an additional layer of synthetic control. This guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of heterocyclic compounds, complete with detailed protocols and mechanistic insights.
I. Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. A highly efficient strategy for the synthesis of substituted quinolines from this compound is the domino nitro reduction-Friedländer annulation. This one-pot reaction circumvents the need for the often unstable and less accessible 2-aminobenzaldehydes by generating them in situ from their corresponding nitro precursors.[1][2][3][4]
Causality Behind the Experimental Choices
The success of this domino reaction hinges on the chemoselective reduction of the nitro group in the presence of the aldehyde. Iron powder in acetic acid is an effective and economical reducing system for this transformation.[1][2][5] Acetic acid serves as both a solvent and a proton source for the reduction. The in situ generated 2-amino-4-(trifluoromethyl)benzaldehyde is highly reactive and immediately participates in the subsequent Friedländer condensation with an active methylene compound. The electron-withdrawing trifluoromethyl group at the 2-position of the in situ generated aniline derivative can influence the rate and regioselectivity of the cyclization.
Experimental Protocol: Synthesis of 8-Nitro-6-(trifluoromethyl)quinoline Derivatives
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser, add the active methylene compound (1.2 mmol).
-
Heat the mixture to 90-100 °C with stirring.
-
Once the temperature has stabilized, add iron powder (4.0 mmol) portion-wise over 10 minutes. Caution: The reaction is exothermic.
-
After the addition of iron is complete, continue to heat the reaction mixture at 100 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired quinoline derivative.
| Entry | Active Methylene Compound | Product | Expected Yield Range |
| 1 | Ethyl acetoacetate | Ethyl 8-nitro-6-(trifluoromethyl)quinoline-3-carboxylate | 75-85% |
| 2 | Acetylacetone | 1-(8-Nitro-6-(trifluoromethyl)quinolin-3-yl)ethan-1-one | 70-80% |
Mechanistic Pathway
The reaction proceeds through a two-stage domino sequence:
Caption: Domino Nitro Reduction-Friedländer Annulation Pathway.
II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[6][7] The highly electrophilic nature of the aldehyde in this compound makes it an excellent substrate for this reaction.
Causality Behind the Experimental Choices
The Biginelli reaction is typically acid-catalyzed.[7][8] The acid serves to activate the aldehyde carbonyl towards nucleophilic attack by urea and also catalyzes the subsequent cyclization and dehydration steps. Lewis acids such as Yb(OTf)₃ or Brønsted acids like p-toluenesulfonic acid are commonly employed.[9] The choice of solvent can influence the reaction rate and yield, with polar solvents like ethanol or acetonitrile being common. The strong electron-withdrawing groups on the benzaldehyde facilitate the initial condensation with urea, which is often the rate-determining step.
Experimental Protocol: Synthesis of 4-(4-Nitro-2-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, p-TSA)
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the β-ketoester (1.2 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% Yb(OTf)₃).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Entry | β-Ketoester | Urea/Thiourea | Product | Expected Yield Range |
| 1 | Ethyl acetoacetate | Urea | Ethyl 6-methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90% |
| 2 | Methyl acetoacetate | Thiourea | Methyl 6-methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85% |
Mechanistic Pathway
The Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate:
Caption: Proposed Mechanism for the Biginelli Reaction.
III. Multicomponent Synthesis of Other Key Heterocycles
The versatility of this compound extends to the synthesis of other important heterocyclic systems through multicomponent reactions.
A. Pyrimidine Synthesis
Substituted pyrimidines can be synthesized via a three-component reaction of this compound, a 1,3-dicarbonyl compound, and an amidine source (e.g., ammonium acetate).[10][11] This approach offers a convergent and atom-economical route to highly functionalized pyrimidines.
Caption: Multicomponent Synthesis of Pyrimidines.
B. Benzodiazepine Synthesis
1,5-Benzodiazepines, a class of compounds known for their anxiolytic and anticonvulsant activities, can be prepared through the condensation of this compound with o-phenylenediamine and a dimedone.[12][13][14] This reaction typically proceeds under reflux in a suitable solvent like ethanol.
Caption: Multicomponent Synthesis of Benzodiazepines.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. The presence of two strong electron-withdrawing groups activates the aldehyde functionality, enabling efficient participation in a variety of classical and multicomponent reactions. The protocols outlined in this guide for the synthesis of quinolines, dihydropyrimidinones, pyrimidines, and benzodiazepines highlight the broad applicability of this reagent. The ability to generate complex molecular architectures in a convergent and often one-pot manner underscores the importance of such well-designed starting materials in modern drug discovery and development. Future research will likely focus on expanding the scope of its applications in asymmetric catalysis and the synthesis of even more complex and biologically active heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 12. connectjournals.com [connectjournals.com]
- 13. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Nitro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-nitro-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important chemical intermediate. Here, you will find detailed experimental protocols, frequently asked questions (FAQs), and a comprehensive troubleshooting guide to help you improve your reaction yields and product purity.
I. Synthetic Strategies and Core Concepts
The synthesis of this compound presents unique challenges due to the presence of both a strongly electron-withdrawing trifluoromethyl group and a nitro group on the aromatic ring. These substituents influence the reactivity of the starting materials and the stability of the intermediates. The most common synthetic approaches start from either 4-nitro-2-(trifluoromethyl)toluene or 4-nitro-2-(trifluoromethyl)benzyl alcohol.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
II. Detailed Experimental Protocols
Protocol 1: Catalytic Air Oxidation of 4-Nitro-2-(trifluoromethyl)toluene (Representative Protocol)
This protocol is based on general methods for the catalytic air oxidation of substituted toluenes and may require optimization for this specific substrate.[1][2]
Materials:
-
4-Nitro-2-(trifluoromethyl)toluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Glacial acetic acid
-
High-pressure reactor equipped with a gas inlet, pressure gauge, and stirrer
Procedure:
-
To a high-pressure reactor, add 4-nitro-2-(trifluoromethyl)toluene (1 equiv.), Co(OAc)₂·4H₂O (0.5 mol%), Mn(OAc)₂·4H₂O (0.05 mol%), and NaBr (1 mol%) in glacial acetic acid.
-
Seal the reactor and purge with nitrogen gas, followed by pressurizing with air or oxygen to the desired pressure (e.g., 10 atm).[1]
-
Heat the reaction mixture to 100-130°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete (or has reached optimal conversion), cool the reactor to room temperature and carefully vent the excess pressure.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Bromination-Hydrolysis-Oxidation
This multi-step approach offers an alternative to direct oxidation.
Step 2a: Bromination of 4-Nitro-2-(trifluoromethyl)toluene
This procedure is adapted from general methods for benzylic bromination.
Materials:
-
4-Nitro-2-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-2-(trifluoromethyl)toluene (1 equiv.) in CCl₄.
-
Add NBS (1.1 equiv.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 4-nitro-2-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.
Step 2b: Hydrolysis to 4-Nitro-2-(trifluoromethyl)benzyl alcohol
Materials:
-
Crude 4-nitro-2-(trifluoromethyl)benzyl bromide
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Acetone/water mixture
Procedure:
-
Dissolve the crude benzyl bromide in an acetone/water mixture.
-
Add Na₂CO₃ (1.5 equiv.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude 4-nitro-2-(trifluoromethyl)benzyl alcohol.
Step 2c: Swern Oxidation of 4-Nitro-2-(trifluoromethyl)benzyl alcohol
This is a mild and high-yielding method for oxidizing the benzyl alcohol to the desired aldehyde.[3][4][5][6][7]
Materials:
-
4-Nitro-2-(trifluoromethyl)benzyl alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous DCM and cool to -78°C.
-
Slowly add a solution of DMSO (2.2 equiv.) in anhydrous DCM, maintaining the temperature below -60°C.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of 4-nitro-2-(trifluoromethyl)benzyl alcohol (1 equiv.) in anhydrous DCM dropwise, keeping the temperature below -60°C.
-
Stir for 30-45 minutes at -78°C.
-
Add triethylamine (5 equiv.) dropwise, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
III. Troubleshooting Guide
Diagram of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive catalyst or reagents.- Insufficient reaction temperature or time.- Poor quality of starting materials or solvents. | - Use fresh, high-purity reagents and solvents.- For catalytic reactions, ensure the catalyst is active.- Gradually increase the reaction temperature and/or time while monitoring the reaction progress by TLC or GC-MS. |
| Formation of 4-nitro-2-(trifluoromethyl)benzoic acid | - Over-oxidation of the aldehyde or the starting toluene.- Oxidizing agent is too strong or used in excess.- High reaction temperature. | - Use a milder oxidizing agent (e.g., MnO₂ for the alcohol).- Reduce the stoichiometry of the oxidant.- Lower the reaction temperature and shorten the reaction time.[8][9] |
| Formation of multiple unidentified byproducts | - Decomposition of starting material or product under harsh conditions.- Side reactions due to the reactivity of the aromatic ring. | - Optimize reaction conditions (temperature, pressure, catalyst loading).- Consider a different synthetic route with milder conditions, such as the Swern oxidation of the corresponding benzyl alcohol.[5][6] |
| Low isolated yield after workup and purification | - Product loss during aqueous washes if the product has some water solubility.- Inefficient extraction from the reaction mixture.- Difficulty in separating the product from byproducts of similar polarity by chromatography. | - Minimize the volume of aqueous washes.- Back-extract the aqueous layers with fresh solvent.- For purification, consider forming the water-soluble bisulfite adduct of the aldehyde, which can then be separated from non-aldehyde impurities. The aldehyde can be regenerated by treatment with a base.[10][11] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the direct oxidation of 4-nitro-2-(trifluoromethyl)toluene?
A1: The most common issue is over-oxidation of the methyl group to the carboxylic acid, forming 4-nitro-2-(trifluoromethyl)benzoic acid.[8][9] This is especially prevalent with strong oxidizing agents like potassium permanganate or chromic acid. Achieving high selectivity for the aldehyde requires careful control of reaction conditions and the use of a selective catalyst system.
Q2: Is the Swern oxidation a good choice for this synthesis?
A2: The Swern oxidation is an excellent method for converting 4-nitro-2-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde.[5][6] It is known for its mild reaction conditions and high yields, which helps to avoid over-oxidation and decomposition of sensitive substrates. However, it requires the prior synthesis of the benzyl alcohol.
Q3: How can I effectively purify the final product?
A3: Column chromatography on silica gel is a standard method. If you are having trouble separating the aldehyde from non-polar impurities, you can use a liquid-liquid extraction with a sodium bisulfite solution.[10][11] The aldehyde will form a water-soluble adduct, which will move to the aqueous layer, leaving the impurities in the organic layer. The aldehyde can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q4: What safety precautions should I take?
A4: The synthesis involves hazardous materials. This compound and its precursors can be irritants.[10][12] Many of the reagents used, such as oxalyl chloride and strong oxidizing agents, are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when working with high-pressure reactions.
V. References
-
Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. --INVALID-LINK--
-
Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Retrieved from --INVALID-LINK--
-
Gillette, J. R. (1959). Side chain oxidation of alkyl substituted ring compounds. I. Enzymatic oxidation of p-nitrotoluene. Journal of Biological Chemistry, 234(1), 139–143. --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Radhakrishnamurti, P. S., & Mahanti, M. K. (1970). pa Relationship in the Oxidation of Substituted Toluenes by CeiV. Journal of the Indian Chemical Society, 47(10), 1006-1008. --INVALID-LINK--
-
ResearchGate. (n.d.). Fig. 2. The key intermediates and the major oxidation products derived.... Retrieved from --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Nitro-3-(trifluoromethyl)benzaldehyde synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. Retrieved from --INVALID-LINK--
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzaldehyde synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from --INVALID-LINK--
-
Alberti, A., Astolfi, P., Carloni, P., Greci, L., Rizzoli, C., & Stipa, P. (2018). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry, 42(18), 15337-15344. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved from --INVALID-LINK--
-
Cambis. (2025, October 31). Swern Oxidation. YouTube. --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
Wang, F., et al. (2009). g-MnO2 octahedral molecular sieve: Preparation, characterization, and catalytic activity in the atmospheric oxidation of toluene. Applied Catalysis A: General, 355(1-2), 169-175. --INVALID-LINK--
-
Ishii, Y., et al. (2001). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Journal of Organic Chemistry, 66(10), 3449-3458. --INVALID-LINK--
-
ResearchGate. (n.d.). Conversion of toluene oxidation over α‐MnO2, γ‐MnO2andβ‐MnO2. Reaction conditions. Retrieved from --INVALID-LINK--
-
ACS Green Chemistry Institute. (2025, December 17). Manganese Dioxide, MnO2. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C8H4F3NO3). Retrieved from --INVALID-LINK--
-
Lee, Y., et al. (2015). Oxidative Transformation of Controlled Substances by Manganese Dioxide. The Scientific World Journal, 2015, 364170. --INVALID-LINK--
-
Shi, S., et al. (2025). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Reaction Chemistry & Engineering, 10, 605-613. --INVALID-LINK--
-
Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of 4-Nitro-2-Furaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103880574A - Method for preparing aromatic aldehyde by catalytic oxidation of toluene compound. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2020). Plasma-catalytic Oxidation of Toluene on Ag Modified FeOx/SBA-15. Catalysts, 10(1), 108. --INVALID-LINK--
-
Wang, Y., et al. (2019). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Nanomaterials, 9(11), 1583. --INVALID-LINK--
-
Wang, F., et al. (2022). Catalytic Oxidation of Toluene over Fe-Rich Palygorskite Supported Manganese Oxide: Characterization and Performance. Catalysts, 12(7), 785. --INVALID-LINK--
-
Liu, Y., et al. (2022). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. International Journal of Molecular Sciences, 23(15), 8567. --INVALID-LINK--
-
Ji, H.-B., et al. (2002). Selective liquid phase oxidation of toluene with air. Applied Catalysis A: General, 225(1-2), 185-190. --INVALID-LINK--
-
Scribd. (n.d.). Full Reaction Form Preparation of p and m Nitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105439867A - A preparing method of 2-nitrobenzaldehyde. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. youtube.com [youtube.com]
- 8. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-Nitro-2-(trifluoromethyl)benzaldehyde by Column Chromatography
Welcome to the Technical Support Center for the purification of 4-Nitro-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatographic purification of this key synthetic intermediate. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the highest possible purity for your compound.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties conferred by the electron-withdrawing nitro and trifluoromethyl groups. However, these same properties can present challenges during purification. The polarity of the molecule and the potential for side-products during synthesis necessitate a robust purification strategy. Column chromatography is the most common and effective method for isolating this compound in high purity. This guide will walk you through the process, from initial analysis to troubleshooting common issues.
Pre-Chromatography Checklist: Setting the Stage for Success
Before you even pack your column, proper preparation is key. Rushing this stage is a common source of purification failures.
1. Assess Your Crude Material:
-
Physical State: Is your crude product a solid, oil, or a mixture? This will influence your sample loading technique.
-
Purity Estimation (TLC): Thin-Layer Chromatography (TLC) is your most important diagnostic tool. Before running a column, you must develop an appropriate solvent system using TLC.
-
Goal: Achieve a retention factor (Rf) of ~0.25-0.35 for this compound. This Rf value generally provides the best separation on a column.[1][2]
-
Recommended Starting Solvent System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[1][2][3] Begin with a ratio of around 10:1 (Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Visualization: this compound is UV active due to the aromatic ring. Visualize your TLC plates under a UV lamp (254 nm).
-
2. Stability Check on Silica Gel:
Some aromatic aldehydes and nitro compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation during chromatography.[4]
-
2D TLC Protocol:
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.
-
If instability is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Core Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specifics, such as column size and solvent volume, should be scaled according to the amount of crude material you are purifying.
Materials and Equipment:
| Item | Specifications |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes and Ethyl Acetate (HPLC grade) |
| Column | Glass chromatography column with a stopcock |
| Collection Vessels | Test tubes or fraction collector vials |
| Analytical | TLC plates (silica gel coated), UV lamp |
Step-by-Step Procedure:
1. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (~1 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the surface.
-
Drain the solvent until the level is just at the top of the sand. Never let the column run dry.
2. Sample Loading:
-
Dry Loading (Recommended for Solids and Oils):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading (for Readily Soluble Materials):
-
Dissolve your crude product in the smallest possible volume of the initial eluent.
-
Carefully pipette this solution onto the top of the column.
-
3. Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Start with a low polarity eluent (e.g., 10:1 Hexanes:Ethyl Acetate) and gradually increase the polarity as the elution progresses (e.g., to 8:1, 5:1). This is known as a step gradient.
-
Collect fractions of a consistent volume.
4. Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC.
-
Spot the starting material, and every few fractions on a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your purified product.
5. Isolation of the Purified Product:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain your purified compound.
-
Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, HPLC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is not moving down the column. What should I do?
A1: This is a common issue and usually indicates that your eluent is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 10:1 mixture of hexanes and ethyl acetate, switch to a 5:1 or even a 3:1 mixture. It is crucial to make these changes gradually to avoid co-elution of impurities.
Q2: My compound is coming off the column too quickly, with impurities. How can I fix this?
A2: This suggests that your eluent is too polar.
-
Solution: Start with a less polar solvent system. If you started with 5:1 hexanes:ethyl acetate, try 10:1 or 20:1. A lower polarity will increase the interaction of your compound with the silica gel, leading to better separation.
Q3: I see streaking or tailing of my compound's spot on the TLC plate and in the column. Why is this happening?
A3: Tailing can be caused by several factors:
-
Overloading the Column: If you load too much crude material, the stationary phase becomes saturated, leading to poor separation.
-
Solution: Use a larger column or reduce the amount of sample. A general rule of thumb is to use at least 20-50 times the weight of silica gel to the weight of your crude sample.
-
-
Compound Instability: As mentioned, the compound may be degrading on the silica gel.
-
Solution: Perform a 2D TLC stability test. If degradation is confirmed, use deactivated silica gel or an alternative stationary phase like alumina.
-
-
Inappropriate Sample Loading Solvent: Dissolving your sample in a solvent that is too polar can cause band broadening.
-
Solution: Use a non-polar solvent for sample loading whenever possible. Dry loading is often the best approach to ensure a narrow starting band.
-
Q4: I've run my column, but my yield is very low. Where did my compound go?
A4: There are a few possibilities for low recovery:
-
Compound is Still on the Column: Your eluent may not have been polar enough to elute all of your product.
-
Solution: After you think you have collected all your product, flush the column with a very polar solvent (like 100% ethyl acetate or even methanol) and analyze this "column flush" by TLC.
-
-
Decomposition on the Column: The compound may have degraded on the silica gel.
-
Solution: Refer to the stability check and consider alternative stationary phases.
-
-
Co-elution with an Impurity: Your desired product may have eluted with an impurity that has a similar Rf value.
-
Solution: Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Q5: What are the likely impurities I need to separate?
A5: The impurities will depend on the synthetic route used to prepare this compound. A common synthesis involves the nitration of 2-(trifluoromethyl)benzaldehyde.
-
Potential Impurities:
-
Isomeric Products: The nitration of 2-(trifluoromethyl)benzaldehyde can also produce other isomers, such as 2-Nitro-6-(trifluoromethyl)benzaldehyde. These will likely have different polarities and can be separated by optimizing the eluent system.
-
Starting Material: Unreacted 2-(trifluoromethyl)benzaldehyde. This is less polar than the nitrated product and should elute earlier from the column.
-
Over-nitrated Products: Dinitro- or other polynitrated species are possible, though less likely under controlled conditions. These would be more polar and elute later.
-
Oxidation Product: The corresponding carboxylic acid, 4-Nitro-2-(trifluoromethyl)benzoic acid, can be formed if the aldehyde is oxidized. This is a highly polar impurity that will likely remain on the column with a standard hexanes/ethyl acetate eluent.
-
Visualizing the Workflow
A clear understanding of the process flow is essential for successful column chromatography.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 4-Nitro-2-(trifluoromethyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 4-Nitro-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the nuances of recrystallizing this specific molecule, addressing common challenges through a practical, question-and-answer-based troubleshooting format.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the properties of this compound and the principles of its purification by recrystallization.
Q1: What are the critical physical properties of this compound that influence its recrystallization?
Understanding the compound's physical properties is the first step in developing a robust purification protocol. This compound is a solid at room temperature. Its key characteristics are:
-
Molecular Formula: C₈H₄F₃NO₃[1]
-
Molecular Weight: 219.12 g/mol [1]
-
Structure: The molecule contains a benzaldehyde core with two strong electron-withdrawing groups: a nitro group (-NO₂) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position.[1] These groups make the aromatic ring electron-deficient and introduce significant polarity.
-
Melting Point: The reported melting point for the analogous compound 2-Nitro-4-(trifluoromethyl)benzaldehyde is 41-45 °C. A sharp melting point range close to the literature value for a pure sample is a key indicator of successful purification.[2]
The presence of the polar nitro group and the highly electronegative fluorine atoms in the trifluoromethyl group dictates the compound's solubility, making it more soluble in moderately polar organic solvents.[3]
Q2: Why is recrystallization the preferred purification method for this compound?
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4][5] Its suitability for this compound stems from several advantages:
-
High Selectivity: It is exceptionally effective at removing small amounts of impurities that have different solubility profiles from the target compound.[6]
-
Scalability: The procedure can be adapted for quantities ranging from milligrams in a research setting to kilograms in process development.[5]
-
Improved Crystal Habit: A successful recrystallization not only purifies the compound but also yields well-defined crystals, which are often easier to handle, filter, and dry, and may possess better stability.
The core principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[7] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the "mother liquor."[4]
Q3: What defines a "good" solvent for the recrystallization of this specific molecule?
Selecting the right solvent is the most critical step and is governed by four main criteria[4]:
-
High Solubility at High Temperature: The solvent must dissolve the compound completely when hot to liberate trapped impurities from the crystal lattice.[7]
-
Low Solubility at Low Temperature: The compound must be poorly soluble in the cold solvent to ensure a high recovery of the purified crystals upon cooling.[4]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the compound's melting point to prevent it from "oiling out" (melting instead of dissolving).[4]
-
Inertness and Volatility: The solvent must not react with the compound and should be volatile enough to be easily removed from the final crystals during drying.[6]
Given the polar nature of this compound, moderately polar solvents like ethanol, methanol, or isopropanol, potentially as part of a mixed solvent system with water, are excellent starting points.[4][8]
Part 2: Experimental Protocol and Workflow
This section provides a systematic approach to solvent selection and a detailed, step-by-step protocol for the recrystallization procedure.
Workflow for Recrystallization of this compound
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Q4: How do I systematically screen for the best recrystallization solvent?
A systematic approach is more efficient than random guessing. This small-scale experiment helps identify the ideal solvent or solvent pair before committing the bulk of your material.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise, starting with ~0.5 mL. Agitate the mixture. Record whether the solid dissolves at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable.[4]
-
Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath until the solvent boils. Continue to add small portions of the solvent until the solid just dissolves. Record your observations.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.
Data Presentation: Solvent Screening Table
| Solvent Tested | Solubility (Room Temp) | Solubility (Hot) | Observations Upon Cooling (Ice Bath) | Suitability |
| e.g., Heptane | Insoluble | Insoluble | No dissolution | Poor |
| e.g., Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising |
| e.g., Acetone | Soluble | Soluble | No crystals, compound remains dissolved | Poor |
| e.g., Water | Insoluble | Sparingly Soluble | Poor crystal formation | Consider for anti-solvent |
Q5: Can you provide a detailed protocol for the recrystallization itself?
Once a suitable solvent (or solvent pair) has been identified, you can proceed with the bulk purification. This protocol assumes ethanol is a suitable solvent.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of ethanol to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce your final yield as more product will remain dissolved upon cooling.[9]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities.[5]
-
Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent the product from crystallizing prematurely in the funnel.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") can trap impurities within the crystal lattice.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Break the vacuum and add a small amount of ice-cold ethanol to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Causality: Washing with a small amount of cold solvent removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.[5]
-
Drying: Leave the crystals under vacuum on the funnel to air dry for 15-20 minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
Part 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This section addresses the most common problems in a Q&A format.
Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solid melts before it dissolves, or when a supersaturated solution's temperature is still above the compound's melting point. This is common when the solvent boiling point is too high or the compound is significantly impure, causing melting point depression.[10]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Let it cool again, but much more slowly. You can insulate the flask to encourage gradual cooling.
-
Alternative Strategy: If it oils out again, try adding a small amount of a "poorer" solvent (an anti-solvent, like water if you are using ethanol) to the hot solution until it just becomes cloudy, then add a drop of the good solvent to clarify it before cooling. This can sometimes promote proper crystal nucleation.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[10]
-
Induce Nucleation: First, try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[10] If you have a small crystal of pure product, "seeding" the solution by adding it can also initiate crystallization.[7]
-
Reduce Solvent Volume: If nucleation tricks fail, you likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.
-
Consider an Anti-Solvent: If you are using a single solvent system, you can try carefully adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until persistent cloudiness appears, which indicates the onset of precipitation.
Q: My final yield is very low. How can I improve recovery?
A: A low yield is a common and frustrating problem. The cause is often procedural.[9]
-
Check Solvent Volume: The most frequent cause is using too much solvent during the dissolution step. Always aim for the absolute minimum required.[9]
-
Ensure Adequate Cooling: Make sure you have cooled the solution for a sufficient time in an ice bath. A significant amount of product might still be in the solution at room temperature.
-
Minimize Transfer Loss: Every transfer from one flask to another can result in material loss. Ensure you rinse glassware with a small amount of the mother liquor to recover all crystals.
-
Avoid Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of your product.
Q: My final product has a broad or depressed melting point. Is it still impure?
A: Yes. A pure crystalline solid should have a sharp and narrow melting point range (typically < 2 °C). A broad or depressed melting point is a strong indication that impurities are still present.[2] This could be due to:
-
Ineffective Solvent Choice: The solvent may not have been selective enough, allowing the impurity to co-crystallize with your product.
-
Crystallization Was Too Rapid: If the solution was cooled too quickly, impurities may have been trapped in the crystal lattice.[9]
-
Incomplete Drying: Residual solvent can also depress the melting point. Ensure your product is thoroughly dried.
If the melting point is still not sharp, a second recrystallization, perhaps with a different solvent system, may be necessary.
References
- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for the synthesis of 4-Nitro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. This document is designed to assist researchers in troubleshooting common issues, understanding the formation of byproducts, and optimizing reaction conditions to ensure high yield and purity.
I. Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the aldehyde (-CHO) is also deactivating and meta-directing. The interplay of these electronic effects, coupled with the potential for side reactions under harsh oxidative or nitrating conditions, necessitates precise control over the synthetic process to minimize byproduct formation.
This guide will explore the two most common synthetic pathways and provide detailed troubleshooting for the byproducts characteristic of each route.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Route 1: Nitration of 2-(Trifluoromethyl)benzaldehyde
Q1: My nitration of 2-(trifluoromethyl)benzaldehyde resulted in a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
A1: This is the most common challenge with this synthetic route. The trifluoromethyl group at the 2-position directs nitration to the 4 and 6 positions (meta to the -CF₃ group), while the aldehyde group directs to the 3 and 5 positions (meta to the -CHO group). This results in a mixture of positional isomers.
-
Probable Cause & Explanation: The formation of multiple isomers is a direct consequence of the competing directing effects of the substituents. You are likely observing the formation of 2-nitro-, 4-nitro-, and 6-nitro-2-(trifluoromethyl)benzaldehyde.[1]
-
Solutions:
-
Temperature Control: Maintain a low and constant temperature (typically between -10°C and 0°C) during the addition of the nitrating agent. This can help to improve the selectivity by reducing the overall reactivity of the system.
-
Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid can influence the isomer distribution. While a higher concentration of nitric acid has been reported to favor ortho-nitration in some benzaldehyde derivatives, for this specific substrate, careful optimization of the mixed acid composition is crucial.[2] Start with a standard nitrating mixture and systematically vary the ratio to find the optimal conditions for your setup.
-
Purification: Complete separation of the isomers can be challenging. Fractional distillation under reduced pressure is a viable method for separating the isomers on a larger scale.[1] For smaller scales, column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
-
Q2: I'm observing a significant amount of a dinitrated byproduct. How can I prevent this?
A2: Over-nitration is a common side reaction, especially if the reaction conditions are not carefully controlled.
-
Probable Cause & Explanation: The formation of dinitro-2-(trifluoromethyl)benzaldehyde occurs when the initial nitrated product undergoes a second nitration. This is favored by an excess of the nitrating agent, higher reaction temperatures, or prolonged reaction times.
-
Solutions:
-
Stoichiometry: Use a stoichiometric amount of the nitrating agent (typically 1.0 to 1.1 equivalents of nitric acid).
-
Controlled Addition: Add the nitrating agent dropwise to the solution of 2-(trifluoromethyl)benzaldehyde, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.
-
Q3: My final product is contaminated with an acidic impurity. What is it and how do I remove it?
A3: The aldehyde group is susceptible to oxidation under the strongly acidic and oxidizing conditions of the nitration reaction.
-
Probable Cause & Explanation: The acidic impurity is likely 4-nitro-2-(trifluoromethyl)benzoic acid, formed by the oxidation of the aldehyde group.
-
Solutions:
-
Mild Conditions: Use the mildest possible reaction conditions (lowest effective temperature and shortest reaction time) to minimize oxidation.
-
Work-up: During the work-up, wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. Be cautious of gas evolution (CO₂) during this step.
-
Route 2: Oxidation of 4-Nitro-2-(trifluoromethyl)toluene
Q1: The oxidation of my 4-nitro-2-(trifluoromethyl)toluene is incomplete, and I have a significant amount of the corresponding benzyl alcohol in my product mixture. How can I drive the reaction to completion?
A1: Incomplete oxidation is a frequent issue, leading to a mixture of the starting material, the intermediate alcohol, and the desired aldehyde.
-
Probable Cause & Explanation: The oxidation of a methyl group to an aldehyde proceeds through a benzyl alcohol intermediate. Insufficient oxidant, low reaction temperature, or a short reaction time can result in the accumulation of 4-nitro-2-(trifluoromethyl)benzyl alcohol.
-
Solutions:
-
Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. The exact stoichiometry will depend on the chosen oxidant (e.g., KMnO₄, CrO₃, MnO₂).
-
Reaction Time and Temperature: Increase the reaction time or temperature according to literature procedures for similar oxidations. Monitor the reaction by TLC or GC to determine the optimal endpoint.
-
Choice of Oxidant: Some oxidizing agents are more effective than others for this transformation. Consider exploring different oxidants if you consistently face issues with incomplete oxidation.
-
Q2: I am observing the formation of 4-nitro-2-(trifluoromethyl)benzoic acid. How can I prevent this over-oxidation?
A2: Over-oxidation to the carboxylic acid is a common side reaction in the synthesis of aromatic aldehydes.
-
Probable Cause & Explanation: The aldehyde product is more susceptible to oxidation than the starting toluene. Harsh reaction conditions or an excessive amount of a strong oxidizing agent will lead to the formation of 4-nitro-2-(trifluoromethyl)benzoic acid.
-
Solutions:
-
Controlled Conditions: Use a milder oxidizing agent if possible. Carefully control the reaction temperature and the rate of addition of the oxidant.
-
Stoichiometry: Avoid a large excess of the oxidizing agent.
-
Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the desired aldehyde is the major product.
-
Purification: If a small amount of the carboxylic acid is formed, it can be removed with a basic wash (e.g., NaHCO₃ solution) during the work-up, as described for Route 1.
-
III. Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: Both routes have their advantages and disadvantages. The nitration of 2-(trifluoromethyl)benzaldehyde is a more direct approach but often suffers from poor regioselectivity, leading to a challenging purification process. The oxidation of 4-nitro-2-(trifluoromethyl)toluene can provide better regioselectivity if the starting material is readily available, but requires careful control to avoid incomplete or over-oxidation. The choice often depends on the availability and cost of the starting materials and the scale of the synthesis.
Q: What are the best practices for purifying the final product?
A: The purification strategy depends on the nature of the impurities.
-
For positional isomers: Fractional distillation under reduced pressure is often used in an industrial setting. For laboratory scale, column chromatography on silica gel is effective.
-
For acidic impurities (carboxylic acids): An initial wash of the crude product (dissolved in an organic solvent) with a mild base like sodium bicarbonate solution is highly effective.
-
For unreacted starting materials or alcohol intermediates: Column chromatography is the most common method for separation.
-
General Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final step to obtain a highly pure product.
Q: Are there any specific safety precautions I should take during these syntheses?
A: Yes, absolutely.
-
Nitration Reactions: Nitrations are highly exothermic and can be explosive if not handled correctly. Always perform the reaction in a well-ventilated fume hood, use an ice bath for cooling, and add the nitrating agent slowly and carefully. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Oxidation Reactions: Many oxidizing agents are strong and can react violently with organic materials. Handle them with care and follow the specific safety guidelines for the chosen oxidant.
-
Trifluoromethylated Compounds: While generally stable, some fluorine-containing compounds can release harmful vapors. Always handle these compounds in a fume hood.
IV. Experimental Protocols
Protocol 1: Nitration of 2-(Trifluoromethyl)benzaldehyde
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated sulfuric acid (2.5 equivalents). Cool the flask to -5°C in an ice-salt bath. Slowly add concentrated nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 0°C.
-
Nitration: To the cooled nitrating mixture, add 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) dropwise from the dropping funnel. Maintain the internal temperature between -5°C and 0°C throughout the addition.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or fractional distillation.
Protocol 2: Oxidation of 4-Nitro-2-(trifluoromethyl)toluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-2-(trifluoromethyl)toluene (1.0 equivalent) in a suitable solvent such as acetic acid.
-
Oxidation: Add the oxidizing agent (e.g., chromium trioxide, 2.0 equivalents) in portions, maintaining the temperature as recommended for the specific oxidant.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 40-50°C) and stir for several hours, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
V. Visualization of Byproduct Formation
Nitration of 2-(Trifluoromethyl)benzaldehyde
Caption: Potential byproducts in the nitration of 2-(trifluoromethyl)benzaldehyde.
Oxidation of 4-Nitro-2-(trifluoromethyl)toluene
Caption: Byproduct formation pathway in the oxidation of 4-nitro-2-(trifluoromethyl)toluene.
VI. Data Summary
| Synthetic Route | Starting Material | Common Byproducts | Key Control Parameters |
| Nitration | 2-(Trifluoromethyl)benzaldehyde | Positional isomers, dinitrated products, 4-nitro-2-(trifluoromethyl)benzoic acid | Temperature, Nitrating agent stoichiometry |
| Oxidation | 4-Nitro-2-(trifluoromethyl)toluene | 4-Nitro-2-(trifluoromethyl)benzyl alcohol, 4-nitro-2-(trifluoromethyl)benzoic acid | Oxidant stoichiometry, Reaction time, Temperature |
VII. References
-
BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 4-Nitro-2-Furaldehyde. Retrieved from BenchChem website.
-
Google Patents. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1). Retrieved from --INVALID-LINK--
-
Google Patents. (2020). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (EP3670492A1). Retrieved from --INVALID-LINK--
-
ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from --INVALID-LINK--
-
YouTube. (2022, December 3). Electrophilic substitution reactions of benzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE (EP 3696164 A1). Retrieved from --INVALID-LINK--
-
Filo. (2025, May 20). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. Retrieved from BenchChem website.
-
MDPI. (2023, April 17). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Retrieved from --INVALID-LINK--
-
Chegg.com. (2020, October 22). Solved The Reaction Scheme: Nitration of benzaldehyde. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-Nitro-3-(trifluoromethyl)benzaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of nitrofluoroaromatic compounds (GB2291871A). Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). 2-Nitro-4-(trifluoromethyl)benzaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from --INVALID-LINK--
-
PMC. (2014, February 14). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Substitutions on 4-Nitro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-Nitro-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this highly activated aromatic system.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for creating complex molecular frameworks in medicinal chemistry.[1] Its reactivity is dominated by two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[2] These groups significantly decrease the electron density of the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4]
The aldehyde group (-CHO) is also an electron-withdrawing group, further activating the ring.[5] However, its primary influence is as a meta-director in electrophilic aromatic substitutions.[6] In the context of SNAr, the nitro and trifluoromethyl groups are the key players. The nitro group, in particular, is a potent activator for nucleophilic attack, especially when positioned ortho or para to a leaving group.[3][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during substitution reactions on this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is formed in very low yield.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Nucleophile Reactivity | The nucleophile may not be strong enough to attack the electron-deficient ring effectively. | * Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) to generate the more reactive anionic form. * Change Nucleophile: If possible, switch to a stronger nucleophile. For example, thiols are generally more nucleophilic than alcohols. |
| Inappropriate Solvent | The choice of solvent is critical in SNAr reactions. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[8] | * Use Polar Aprotic Solvents: Solvents like DMSO, DMF, NMP, or acetonitrile are ideal.[8] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. |
| Inadequate Reaction Temperature | Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[8] | * Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition. Reflux conditions may be necessary.[8] |
| Poor Leaving Group | While the nitro group can sometimes act as a leaving group, it is generally less efficient than halogens in SNAr reactions.[9] | * Consider a Different Substrate: If the goal is to displace a group other than a pre-existing halide, and the reaction is failing, it may be necessary to synthesize a derivative of this compound with a better leaving group (e.g., a fluorine or chlorine atom) at the desired position. Fluoride is often the best leaving group in SNAr due to its high electronegativity.[8] |
Issue 2: Formation of Multiple Unidentified Side Products
Symptoms:
-
TLC plate shows multiple new spots in addition to the starting material and desired product.
-
LC-MS analysis reveals several unexpected masses.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reaction with the Aldehyde Group | The aldehyde functionality is susceptible to reaction with certain nucleophiles, especially under basic conditions. This can lead to side reactions like aldol condensations or Cannizzaro reactions. | * Protect the Aldehyde: If the nucleophile is known to react with aldehydes, consider protecting the aldehyde group as an acetal or another suitable protecting group before performing the substitution. The protecting group can be removed in a subsequent step. * Optimize Reaction Conditions: Lowering the reaction temperature or using a milder base might minimize side reactions involving the aldehyde. |
| Di-substitution or Polysubstitution | If there is more than one potential leaving group on the aromatic ring, or if the reaction conditions are harsh enough to displace other substituents, multiple substitutions can occur. | * Control Stoichiometry: Use a stoichiometric amount of the nucleophile relative to the substrate to favor mono-substitution.[8] * Lower Temperature: Running the reaction at a lower temperature can often increase selectivity. |
| Decomposition of Starting Material or Product | The highly activated nature of the substrate and the potentially harsh reaction conditions (high temperature, strong base) can lead to decomposition. | * Screen Reaction Conditions: Perform small-scale experiments to screen a range of temperatures and reaction times. * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reagents are air-sensitive. |
Frequently Asked Questions (FAQs)
Q1: At which position on the ring is nucleophilic attack most likely to occur?
A1: Nucleophilic attack will preferentially occur at the carbon atom bearing a good leaving group, provided that the negative charge of the intermediate (the Meisenheimer complex) can be stabilized by the electron-withdrawing groups.[4] In this compound, if a leaving group is present at the 1-position (where the aldehyde is) or the 4-position (where the nitro group is), the nitro group at the 4-position and the trifluoromethyl group at the 2-position will effectively stabilize the negative charge through resonance and induction. The nitro group is a particularly strong resonance-stabilizing group for a negative charge at the ortho and para positions.[7][10]
Q2: Can the nitro group itself act as a leaving group?
A2: Yes, under certain conditions, the nitro group can be displaced by a nucleophile in an SNAr reaction.[9] However, it is generally considered a less effective leaving group than halogens like fluorine or chlorine. The success of displacing the nitro group will heavily depend on the nucleophile's strength and the reaction conditions.
Q3: How does the trifluoromethyl group influence the reaction?
A3: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. Its primary effect is inductive, pulling electron density away from the ring and stabilizing the negatively charged Meisenheimer complex formed during SNAr.[11]
Q4: What is a Meisenheimer complex, and why is it important?
A4: A Meisenheimer complex is a resonance-stabilized, negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[4][12] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing groups on the ring, like the nitro and trifluoromethyl groups, delocalize the negative charge, making the intermediate more stable and lowering the overall activation energy of the reaction.[12]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many nitroaromatic compounds, it may be toxic and should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols & Visualizations
General Procedure for Nucleophilic Aromatic Substitution
This is a general guideline; specific conditions will need to be optimized for each unique nucleophile and substrate combination.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and a polar aprotic solvent (e.g., DMSO or DMF).
-
Addition of Base (if necessary): If using a neutral nucleophile that requires deprotonation, add a suitable base (e.g., K₂CO₃) and stir the mixture.
-
Addition of Nucleophile: Add the nucleophile to the reaction mixture.
-
Heating: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a suitable aqueous solution.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the SNAr Mechanism
The following diagram illustrates the addition-elimination mechanism of a nucleophilic aromatic substitution reaction.
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A workflow for troubleshooting SNAr reactions.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.in [brainly.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Navigating Reactions with 4-Nitro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 4-Nitro-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you mitigate side reactions and optimize your experimental outcomes. Our approach is rooted in a deep understanding of the molecule's unique reactivity, influenced by the powerful electron-withdrawing properties of both the nitro and trifluoromethyl groups.
Understanding the Reactivity of this compound
The presence of both a nitro group and a trifluoromethyl group on the benzaldehyde ring significantly enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly reactive towards nucleophiles.[1][2][3] While this heightened reactivity can be advantageous, it also increases the propensity for side reactions if conditions are not carefully controlled. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reduction Reactions
Question 1: I am trying to reduce the aldehyde to an alcohol, but I'm observing reduction of the nitro group as well. How can I achieve selective reduction of the aldehyde?
Answer: This is a classic chemoselectivity challenge. The nitro group is susceptible to reduction under many conditions used for aldehyde reduction. To selectively reduce the aldehyde to the corresponding benzyl alcohol, you need to choose a mild and selective reducing agent and carefully control the reaction conditions.
Root Cause Analysis: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the aldehyde and the nitro group. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also lead to the reduction of the nitro group.[4]
Recommended Solutions:
-
Sodium Borohydride (NaBH₄): This is often the reagent of choice for the selective reduction of aldehydes and ketones in the presence of a nitro group.[5] It is a milder reducing agent than LiAlH₄.
-
Thiourea Dioxide (TUDO): This reagent has been shown to be effective for the chemoselective reduction of aldehydes in the presence of nitro groups.[6]
-
Ammonia Borane (AB): In aqueous conditions, ammonia borane can selectively reduce aldehydes and ketones, leaving nitro groups intact.[7]
Experimental Protocol: Selective Aldehyde Reduction using NaBH₄
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Flowchart: Aldehyde Reduction
Caption: Troubleshooting selective aldehyde reduction.
Question 2: I want to selectively reduce the nitro group to an amine without affecting the aldehyde. What conditions should I use?
Answer: Selective reduction of a nitro group in the presence of an aldehyde is a common transformation. The key is to use reagents that are specific for the nitro group under conditions that do not affect the aldehyde.
Root Cause Analysis: Many reducing agents that reduce nitro groups will also reduce aldehydes. Catalytic hydrogenation, for instance, can be challenging to control for this specific transformation.
Recommended Solutions:
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of carbonyls.[1]
-
Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): This is another robust and widely used method.
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can be effective, but requires careful optimization.[1]
Experimental Protocol: Selective Nitro Group Reduction using SnCl₂·2H₂O
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (around 70-80 °C) and stir under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into ice. Neutralize with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. This will precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Section 2: Oxidation Reactions
Question 3: I am trying to oxidize the aldehyde to a carboxylic acid, but I am getting low yields and decomposition of my starting material. What could be the issue?
Answer: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to degradation under harsh oxidative conditions. The choice of a suitable oxidizing agent and careful temperature control are crucial.
Root Cause Analysis: Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions can lead to over-oxidation and ring cleavage. High temperatures can also promote side reactions and decomposition.[8]
Recommended Solutions:
-
Chromium Trioxide (CrO₃) in Acetic Anhydride/Sulfuric Acid: This method is effective for oxidizing substituted benzaldehydes. It is important to maintain a low temperature during the reaction.
-
Potassium Dichromate in the presence of a Phase Transfer Catalyst: This method allows for the oxidation to be carried out under milder, heterogeneous conditions.[9]
-
Silver(I) Oxide (Ag₂O): This is a mild oxidizing agent that can be used for the selective oxidation of aldehydes.
Experimental Protocol: Oxidation using Potassium Dichromate with a Phase Transfer Catalyst [9]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an organic solvent like toluene or ethyl acetate.
-
Reagent Addition: Add an aqueous solution of potassium dichromate and sulfuric acid. Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The carboxylic acid product can be purified by recrystallization.
Section 3: Nucleophilic Addition Reactions
Question 4: I am performing a Grignard reaction, but I am getting very low yields of the desired alcohol. What are the potential side reactions?
Answer: Grignard reagents are highly reactive and can participate in side reactions with the nitro group. The nitro group can be reduced by the Grignard reagent.
Root Cause Analysis: Grignard reagents are strong bases and nucleophiles. They can react with the nitro group, leading to a complex mixture of products and consumption of the Grignard reagent.[10]
Recommended Solutions:
-
Protecting Group Strategy: The most reliable way to perform a Grignard reaction on this substrate is to first protect the nitro group. However, protecting a nitro group is not straightforward. A more practical approach is to reduce the nitro group to an amine, protect the amine (e.g., as an amide), perform the Grignard reaction, and then re-oxidize the amine back to a nitro group if required.
-
Use of Organolithium Reagents at Low Temperatures: In some cases, organolithium reagents at very low temperatures (e.g., -78 °C) can show better selectivity for addition to the aldehyde over reaction with the nitro group.
Question 5: My Wittig reaction is not proceeding as expected. What are the common pitfalls with this substrate?
Answer: The highly electrophilic nature of the aldehyde in this compound should favor the Wittig reaction.[11] However, issues can arise from the stability of the ylide and the reaction conditions.
Root Cause Analysis: If a strong base like n-butyllithium is used to generate the ylide, it can potentially react with the nitro group. Also, the electron-withdrawing groups on the benzaldehyde can influence the stability of the intermediate oxaphosphetane, affecting the E/Z selectivity of the resulting alkene.
Recommended Solutions:
-
Choice of Base: Use a milder base to generate the ylide, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to minimize potential side reactions with the nitro group.[11]
-
Salt-Free Conditions: For non-stabilized ylides where Z-alkene is desired, using salt-free conditions can improve selectivity.
-
Reaction Temperature: Control the temperature during ylide formation and the reaction with the aldehyde to optimize the yield and stereoselectivity.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide [12]
-
Ylide Formation: To a solution of the appropriate phosphonium salt (1 equivalent) in a dry solvent like THF, add a base such as sodium hydride (1 equivalent) at 0 °C. Stir the mixture until the ylide is formed.
-
Reaction with Aldehyde: Add a solution of this compound (1 equivalent) in the same solvent to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.
Section 4: Reactions Under Basic Conditions
Question 6: I am treating this compound with a strong base and observing the formation of both an alcohol and a carboxylic acid. What is happening?
Answer: You are likely observing a Cannizzaro reaction.[2] This is a characteristic reaction of aldehydes that do not have any α-hydrogens, such as your substrate. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one is reduced to an alcohol and the other is oxidized to a carboxylic acid.[13][14]
Root Cause Analysis: The absence of enolizable protons and the presence of a strong base promote the Cannizzaro reaction. The hydroxide ion attacks the carbonyl carbon, and the resulting intermediate transfers a hydride to a second molecule of the aldehyde.[2]
How to Avoid the Cannizzaro Reaction:
-
Avoid Strong Basic Conditions: If your desired reaction does not require a strong base, use alternative, milder conditions.
-
Protect the Aldehyde Group: If the subsequent reaction steps require strongly basic conditions, protect the aldehyde group as an acetal.[7] Acetals are stable to strong bases and can be deprotected under acidic conditions.
-
Crossed Cannizzaro Reaction: If the Cannizzaro reaction is unavoidable but you want to favor the formation of the alcohol, you can use a "crossed Cannizzaro reaction" by adding formaldehyde as a sacrificial aldehyde. Formaldehyde is more readily oxidized, and will be converted to formate, while your more valuable aldehyde is reduced to the alcohol.[13][14][15]
Protecting Group Strategy: Acetal Formation
Caption: Strategy to avoid the Cannizzaro reaction.
Summary of Key Parameters for Minimizing Side Reactions
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures, especially for exothermic reactions. | Reduces the rate of side reactions and prevents degradation of starting materials and products.[8] |
| Choice of Reagents | Use mild and selective reagents. | Minimizes reactions with other functional groups (chemoselectivity). |
| Reaction pH | Avoid strongly basic conditions if possible. | Prevents the Cannizzaro reaction for non-enolizable aldehydes.[2] |
| Protecting Groups | Utilize protecting groups for sensitive functionalities. | Temporarily masks a reactive group to allow for transformations elsewhere in the molecule.[7] |
| Purity of Reagents | Use high-purity starting materials and solvents. | Impurities can sometimes catalyze unwanted side reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 14. snscourseware.org [snscourseware.org]
- 15. Cannizzaro Reaction [organic-chemistry.org]
Technical Support Center: 4-Nitro-2-(trifluoromethyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Nitro-2-(trifluoromethyl)benzaldehyde (CAS No. 50551-17-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container to prevent moisture and air exposure. The recommended storage environment is a cool, dry, and well-ventilated place, away from heat or ignition sources.[1][2] For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) and refrigeration is advised.[1][3]
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes, this compound exhibits sensitivity to several environmental factors. It is known to be air-sensitive, and exposure can lead to oxidation.[1][4] Therefore, minimizing headspace in the container and storing under an inert gas is a best practice. The compound should also be kept dry, as moisture can cause degradation.[5] While specific data on light sensitivity is not prominently detailed, it is a standard precautionary measure for aromatic nitro compounds to protect them from light to prevent potential photochemical reactions.
Q3: What is the primary degradation pathway for this compound?
A3: The most common degradation pathway for this compound, like most aldehydes, is oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (-COOH). This process, which can be accelerated by exposure to air (oxygen), impurities, or elevated temperatures, results in the formation of 4-nitro-2-(trifluoromethyl)benzoic acid.[6] This impurity can interfere with subsequent reactions by altering stoichiometry and introducing purification challenges.
Q4: How do the nitro and trifluoromethyl groups affect the reactivity of the aldehyde?
A4: Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups. Their presence on the aromatic ring significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[7][8] This enhanced reactivity makes the compound an excellent substrate for nucleophilic attack, facilitating reactions such as Wittig olefinations, aldol condensations, and reductive aminations.[7] Researchers can leverage this property for the efficient synthesis of complex molecules.[7]
Q5: What is the typical appearance of this compound and what if my material is discolored?
A5: this compound is typically a solid. Discoloration, such as a shift towards yellow or brown, may indicate the presence of impurities, most likely the result of oxidation. While slight discoloration might not inhibit all reactions, it is a sign of reduced purity. For sensitive, high-precision, or stoichiometric-dependent reactions, using discolored material is not recommended without prior purification (e.g., recrystallization) or, at a minimum, assessing its purity via techniques like NMR or HPLC.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in a laboratory setting.
Issue 1: My reaction shows low conversion, with a significant amount of unreacted starting material.
-
Potential Cause 1: Reagent Degradation.
-
Explanation: Improper storage may have led to the oxidation of the aldehyde to the unreactive carboxylic acid. The presence of this impurity effectively reduces the concentration of the active aldehyde in your reaction.
-
Solution: Before starting your experiment, verify the purity of the starting material, especially if it is from an older batch or has been stored improperly. A quick purity check using Thin Layer Chromatography (TLC) against a new or reliable standard can be insightful.
-
-
Potential Cause 2: Insufficient Reagent Activity.
-
Explanation: The high electrophilicity of the aldehyde can sometimes lead to self-quenching or side reactions if not handled correctly, particularly with certain nucleophiles or bases.
-
Solution: Re-evaluate your reaction conditions. Ensure your nucleophile is sufficiently active and that the solvent is anhydrous if the reaction is moisture-sensitive. Consider a slow, controlled addition of the aldehyde to the reaction mixture to maintain temperature and minimize side reactions.[9]
-
Issue 2: I am observing an unexpected major byproduct in my reaction mixture.
-
Potential Cause: Formation of 4-nitro-2-(trifluoromethyl)benzoic acid.
-
Explanation: As previously mentioned, the most common impurity or byproduct is the corresponding carboxylic acid formed via oxidation. This acidic byproduct can sometimes interfere with the reaction mechanism, especially in base-sensitive reactions.
-
Solution: Characterize the byproduct using techniques like NMR or LC-MS. If it is confirmed to be the carboxylic acid, you can attempt to remove it from the starting material before the reaction by washing a solution of the compound with a mild aqueous base (e.g., sodium bicarbonate), followed by re-extraction and drying. Caution: This procedure should be validated on a small scale first.
-
Issue 3: The compound is difficult to dissolve in my chosen reaction solvent.
-
Potential Cause: Inappropriate Solvent Choice.
-
Explanation: this compound is a polar organic molecule and may have limited solubility in non-polar solvents.
-
Solution: Consult solubility data if available. Generally, polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, or Ethyl Acetate are good starting points. Always perform a small-scale solubility test before committing to a large-scale reaction. Gentle warming and sonication can aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Summary of Compound Data and Stability
| Property | Value | Source(s) |
| CAS Number | 50551-17-2 | [10] |
| Molecular Formula | C₈H₄F₃NO₃ | [10] |
| Molecular Weight | 219.12 g/mol | [10] |
| Appearance | Solid | |
| Melting Point | 41-45 °C | [11] |
| Storage Temperature | Recommended: Refrigerated (2-8 °C) | [1][3] |
| Key Sensitivities | Air, Moisture | [1][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting common experimental problems.
Caption: Oxidation of the aldehyde to a carboxylic acid.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Effect of oxidation on nitro-based pharmaceutical degradation and trichloronitromethane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7 [sigmaaldrich.com]
Troubleshooting low conversion rates in reactions involving 4-Nitro-2-(trifluoromethyl)benzaldehyde
Technical Support Center: 4-Nitro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for this compound (CAS No. 50551-17-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this highly activated aromatic aldehyde. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your reaction outcomes.
The chemical profile of this compound is dominated by two powerful electron-withdrawing groups: the 4-nitro group and the 2-trifluoromethyl group.[1][2] This electronic arrangement renders the aldehyde's carbonyl carbon exceptionally electrophilic, making it highly reactive toward nucleophiles.[3][4][5] However, this high reactivity is juxtaposed with significant steric hindrance from the ortho-trifluoromethyl group, creating a unique set of synthetic challenges. This guide will address this duality head-on.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses initial problems that can occur regardless of the specific reaction type.
Q1: My starting material, this compound, is not fully dissolving. How can I fix this?
A1: Incomplete dissolution is a common cause of low conversion. The starting material is a solid with limited solubility in nonpolar solvents.
-
Causality: For a reaction to proceed efficiently in a homogeneous solution, the reactants must be fully solvated. If the aldehyde is only partially dissolved, the reaction rate will be limited by the dissolution rate, not the inherent chemical kinetics.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent starting points.
-
Co-Solvent System: If a single solvent is not effective, consider a co-solvent system. For example, adding a small amount of DMF to THF can significantly enhance solubility without drastically changing the reaction medium.
-
Gentle Heating: Gentle warming of the mixture can increase solubility. However, monitor for any signs of decomposition (color change to dark brown or black).
-
Confirm Purity: Impurities in the starting material can sometimes affect solubility. Verify the purity of your aldehyde via NMR or melting point analysis.
-
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What is happening?
A2: This indicates decomposition or polymerization, which is often a consequence of the aldehyde's high reactivity, especially under harsh conditions.
-
Causality: The highly electrophilic nature of the carbonyl carbon makes the aldehyde susceptible to side reactions, particularly with strong bases or high temperatures. The electron-withdrawing groups can also activate the aromatic ring to certain nucleophilic attacks.
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at a lower temperature. If you are running it at room temperature, try cooling to 0 °C. For reactions requiring heat, reduce the temperature and extend the reaction time.
-
Control Reagent Addition: Add the nucleophile or catalyst slowly (e.g., via a syringe pump) to the solution of the aldehyde. This keeps the instantaneous concentration of the reactive species low, minimizing side reactions.
-
Check Your Base: If using a strong base (e.g., in a Wittig or aldol reaction), ensure it is added at a low temperature and that it is not in large excess. Strong bases can promote self-condensation or other undesired pathways.[6]
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes lead to oxidative side products, especially with sensitive reagents.
-
Q3: Are there any specific stability concerns with this compound?
A3: While generally stable, its high reactivity warrants careful handling under certain conditions.
-
Acidic/Basic Conditions: The trifluoromethyl group is generally stable under most acidic and basic conditions.[7] However, strong bases in protic solvents can potentially lead to side reactions at the aldehyde.
-
Light and Air: Like many aldehydes, prolonged exposure to air can lead to oxidation to the corresponding carboxylic acid. While the electron-withdrawing groups decrease the rate of oxidation compared to electron-rich benzaldehydes, it is still best practice to store the compound under an inert atmosphere and protect it from light.
Part 2: Reaction-Specific Troubleshooting Guides
Guide 1: Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a base.[8][9]
Problem: Low yield of the condensed product.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inappropriate Catalyst | The choice of base is critical. A base that is too strong can cause self-condensation of the aldehyde or deprotonate other sites. A base that is too weak will not efficiently generate the required nucleophile (enolate) from the active methylene compound. | Start with a mild organic base like piperidine or pyrrolidine .[10] If the reaction is sluggish, consider using a Lewis acid co-catalyst or switching to a slightly stronger base system like ammonium acetate.[9] |
| Steric Hindrance | The ortho-trifluoromethyl group is bulky and can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the initial addition step. | Increase the reaction temperature to provide the necessary activation energy. Consider using a less sterically demanding active methylene compound if possible. Extending the reaction time is also a viable strategy. |
| Inefficient Water Removal | The Knoevenagel condensation is a reversible reaction that produces water. Failure to remove water can shift the equilibrium back towards the starting materials. | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[10] Alternatively, adding molecular sieves to the reaction mixture can also be effective for smaller-scale reactions. |
| Poor Solvent Choice | The solvent must be able to dissolve the starting materials and facilitate the reaction. Protic solvents like ethanol can sometimes interfere with the catalyst or slow down the reaction. | Toluene or benzene are excellent choices when using a Dean-Stark trap. For reactions at lower temperatures, a polar aprotic solvent like THF or MeCN is often effective.[8] |
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with 4-Nitro-2-(trifluoromethyl)benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Nitro-2-(trifluoromethyl)benzaldehyde. This molecule is a valuable and versatile building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its trifluoromethyl and nitro substituents.[1][2] However, the presence of multiple reactive sites—the aromatic nitro group, the aldehyde carbonyl, and the trifluoromethyl-activated ring—presents distinct challenges in achieving selective catalytic transformations.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate these complexities and optimize your experimental outcomes.
Section 1: Chemoselective Reduction of the Nitro Group
One of the most common transformations involving this substrate is the reduction of the nitro group to a primary amine, yielding 4-amino-2-(trifluoromethyl)benzaldehyde. The primary challenge is to perform this reduction with high chemoselectivity, leaving the sensitive aldehyde group intact.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing the nitro group on this compound?
A1: The main challenge is preventing the simultaneous reduction of the aldehyde functionality. Standard catalytic hydrogenation conditions, especially with highly active catalysts like Palladium on Carbon (Pd/C), can readily reduce the aldehyde to a benzyl alcohol or even further to a methyl group. Additionally, the trifluoromethyl group can sometimes be susceptible to hydrodefluorination under harsh conditions. Therefore, catalyst selection is critical to target only the nitro group.
Q2: Which catalytic systems are recommended for the selective reduction of the nitro group while preserving the aldehyde?
A2: For high chemoselectivity, metal-based reagents under acidic or neutral conditions are generally more reliable than high-pressure catalytic hydrogenation. The most commonly successful methods include:
-
Tin(II) Chloride (SnCl₂): This is a classic and mild method that shows excellent selectivity for reducing aromatic nitro groups in the presence of aldehydes and other reducible functionalities.[3][4]
-
Iron powder (Fe) in acid: Using iron powder with a proton source like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is a robust, inexpensive, and highly selective method.[5]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be effective under mild, often aqueous, conditions and typically does not affect aldehydes.
Q3: I tried using standard catalytic hydrogenation (H₂/Pd-C) and obtained a mixture of products. Why did this happen and what can I do?
A3: Palladium on carbon is a highly active hydrogenation catalyst that often lacks the desired chemoselectivity for a molecule like this.[4] The catalyst readily adsorbs and reduces both the nitro and aldehyde groups. This leads to a product mixture that can include the desired amine, the corresponding benzyl alcohol, and potentially the over-reduced benzylamine. To avoid this, you should switch to a more chemoselective reducing system like SnCl₂ or Fe/HCl as described above. If catalytic transfer hydrogenation is desired, careful optimization of the hydrogen donor (e.g., ammonium formate) and catalyst loading is necessary, but it remains a riskier approach for this substrate.[3]
Troubleshooting Guide: Incomplete Reduction & Side Reactions
Problem: Low yield of the desired 4-amino-2-(trifluoromethyl)benzaldehyde, with significant starting material or unwanted byproducts detected.
Table 1: Troubleshooting Catalyst & Condition Selection for Nitro Reduction
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Significant unreacted starting material | Insufficient reducing agent or reaction time. | Increase the molar equivalents of the reducing agent (e.g., 3-5 eq. of SnCl₂). Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup. |
| Formation of 4-amino-2-(trifluoromethyl)benzyl alcohol | The catalyst system is not chemoselective and is reducing the aldehyde. | Avoid catalytic hydrogenation with Pd, Pt, or Raney Nickel. Switch to a proven chemoselective system like Fe/NH₄Cl in aqueous ethanol or SnCl₂·2H₂O in ethyl acetate.[3] These systems operate via mechanisms that are highly selective for the nitro group. |
| Reaction appears dark and "tarry" | Decomposition of the aldehyde or product. | The aldehyde may be unstable to highly acidic or basic conditions, or high temperatures. Run the reaction at room temperature if possible and ensure the workup procedure neutralizes any strong acids or bases promptly. Using an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions. |
| Inconsistent results between batches | Reagent quality or catalyst activity. | Use freshly opened or properly stored reagents. The activity of metal powders like Fe or Zn can vary depending on particle size and surface oxidation. Consider a brief activation step (e.g., washing with dilute HCl) if using metal powders. |
Experimental Protocol: Selective Reduction using Tin(II) Chloride
This protocol provides a reliable method for the chemoselective reduction of the nitro group.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add ethyl acetate as the solvent (approx. 0.1 M concentration). To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is sluggish, it can be gently heated to 50-60°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acid. Caution: Gas evolution may occur.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-amino-2-(trifluoromethyl)benzaldehyde.
Section 2: Catalysis at the Aldehyde - The Henry (Nitroaldol) Reaction
The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aldehyde, making it a good electrophile for C-C bond-forming reactions like the Henry reaction.[2] This reaction, the addition of a nitroalkane to an aldehyde, is a powerful tool for synthesizing valuable β-nitro alcohols.[6]
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are effective for the Henry reaction with this compound?
A1: A wide range of catalysts can be used, from simple bases to complex chiral systems.
-
Base Catalysts: Simple bases like triethylamine (Et₃N) or DBU can catalyze the reaction, but they offer no stereocontrol and can sometimes promote side reactions like dehydration.[7]
-
Metal-Based Catalysts: Chiral complexes of Copper(II) with bis(oxazoline) ligands are highly effective for asymmetric Henry reactions.[8][9] These act as Lewis acids to activate the aldehyde, bringing it into proximity with the catalyst-bound nitronate anion.
-
Organocatalysts: Chiral thiourea or squaramide-based catalysts are excellent for promoting enantioselective Henry reactions. They activate the reactants through a network of hydrogen bonds.[7][10]
Q2: How do the strong electron-withdrawing groups (-NO₂, -CF₃) influence the Henry reaction?
A2: These groups have a significant electronic effect. They make the aldehyde carbon more electrophilic, which can increase the reaction rate.[6] However, they also increase the acidity of the resulting β-nitro alcohol product, which can make it more prone to a retro-Henry reaction or dehydration to form a nitrostyrene, especially under harsh basic conditions or high temperatures.[6] Careful control of reaction conditions is therefore essential.
Q3: How can I control stereoselectivity in the Henry reaction to get a specific isomer?
A3: Stereocontrol is achieved by using a chiral catalyst.
-
Enantioselectivity: Using a single enantiomer of a chiral catalyst, such as a (S,S)-bis(oxazoline)-Cu(II) complex or a cinchona alkaloid-derived thiourea, will favor the formation of one enantiomer of the product over the other.
-
Diastereoselectivity (syn/anti): The choice of catalyst and reaction conditions determines the diastereomeric ratio. For example, some catalytic systems, like certain polymetallic lanthanum complexes, are known to favor syn products, while others, particularly those involving silyl nitronates, may favor anti products.[8]
Troubleshooting Guide: Low Yield or Poor Selectivity in Henry Reactions
Problem: The Henry reaction is sluggish, gives low yields, or results in a poor mixture of stereoisomers or undesired byproducts.
Table 2: Troubleshooting the Asymmetric Henry Reaction
| Symptom | Potential Cause | Recommended Solution & Rationale |
| No or very slow reaction | Catalyst deactivation or insufficient basicity. | Ensure the nitroalkane is deprotonated. A weak, non-nucleophilic base is often required as a co-catalyst. For organocatalysts, ensure the solvent is non-coordinating (e.g., toluene, CH₂Cl₂) to avoid interference with hydrogen bonding. |
| Formation of β-nitrostyrene byproduct | Dehydration of the desired product. | This is often caused by excessive base or high temperatures.[6] Lower the reaction temperature and use the minimum required amount of base. Using a catalyst system that operates under neutral or mildly acidic conditions can also prevent this. |
| Low enantioselectivity (ee) | Poor catalyst performance or incorrect catalyst choice. | Screen different classes of chiral catalysts (e.g., metal-based vs. organocatalyst). The solvent can have a profound impact on enantioselectivity; screen a range of polar aprotic and nonpolar solvents. Ensure the catalyst is of high purity. |
| Low diastereoselectivity (dr) | The transition states leading to the syn and anti products are close in energy. | Lowering the reaction temperature often improves diastereoselectivity. The specific chiral ligand or catalyst can also influence the facial selectivity of the attack on the aldehyde. Fine-tuning the catalyst structure may be necessary. |
Experimental Protocol: Asymmetric Henry Reaction using a Cu-Bis(oxazoline) Catalyst
This protocol provides a general framework for an enantioselective Henry reaction.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral bis(oxazoline) ligand (5.5 mol%) and Copper(II) acetate (Cu(OAc)₂, 5.0 mol%).
-
Activation: Add anhydrous solvent (e.g., ethanol or isopropanol) and stir the mixture at room temperature for 1-2 hours to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in the same solvent.
-
Addition: Add the nitroalkane (e.g., nitromethane, 2.0-3.0 eq.) to the aldehyde solution. Cool the mixture to the desired temperature (e.g., 0°C or -20°C).
-
Initiation: Transfer the pre-formed catalyst solution to the aldehyde/nitroalkane mixture via cannula to start the reaction.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by chiral HPLC or TLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to isolate the desired β-nitro alcohol. Analyze the enantiomeric excess (ee) by chiral HPLC.
References
- 1. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. air.unimi.it [air.unimi.it]
Technical Support Center: Managing Exothermic Reactions of 4-Nitro-2-(trifluoromethyl)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Nitro-2-(trifluoromethyl)benzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of temperature control during exothermic reactions involving this compound. The guidance is rooted in established principles of chemical process safety and experience with highly reactive aromatic nitro compounds.
Introduction: Understanding the Inherent Hazards
This compound is a valuable intermediate in pharmaceutical synthesis. However, its molecular structure, featuring both a strongly electron-withdrawing nitro group and a trifluoromethyl group, presents significant challenges in managing reaction exotherms. The nitration of aromatic compounds is a notoriously exothermic process, and the presence of deactivating groups can, in some cases, require more forcing conditions, which in turn can increase the risk of thermal runaway if not properly controlled.[1][2]
Pure organic nitro compounds are known to decompose at high temperatures, often violently, with a large release of heat.[3] The thermal stability of these compounds can be significantly lowered by the presence of impurities, acids, or bases, leading to decomposition at much lower temperatures.[3] Therefore, precise temperature control is not merely a matter of optimizing yield but is a critical safety imperative.
This guide will address common issues encountered during reactions with this compound, providing a framework for safe experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when working with this compound?
A1: Temperature control is paramount due to the high exothermic potential of reactions involving this molecule, particularly nitration. The combination of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzaldehyde ring creates a highly electron-deficient aromatic system. Reactions on this ring, especially further nitration or reactions with strong nucleophiles, can be extremely energetic.
-
Runaway Reaction Risk: The most significant hazard is a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal.[1] This leads to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosion, and the release of toxic gases.[3]
-
Product Decomposition: Aromatic nitro compounds have limited thermal stability.[4] Exceeding the safe operating temperature can lead to decomposition, which is often autocatalytic and highly exothermic, further fueling a runaway scenario.
-
Side Product Formation: Poor temperature control can lead to the formation of unwanted byproducts, such as dinitrated compounds or oxidation of the aldehyde group, which complicates purification and reduces yield.[2]
Q2: What is the recommended temperature range for reactions involving the synthesis of this compound?
It is essential to monitor the internal reaction temperature continuously, not just the cooling bath temperature. Any deviation should be addressed immediately.
Q3: My reaction temperature is spiking unexpectedly. What should I do?
A3: A sudden, uncontrolled temperature rise is a clear indicator of a potential thermal runaway and requires immediate action.
-
Stop Reagent Addition: Immediately cease the addition of any reagents, especially the nitrating agent.[5]
-
Maximize Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. If your setup allows, introduce an external cooling source.[5]
-
Ensure Vigorous Stirring: Poor agitation can lead to localized "hot spots."[6] Ensure the stirring is vigorous to maintain homogeneity and efficient heat transfer to the cooling surface.
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and your laboratory has a pre-approved and practiced emergency quenching procedure, you may need to quench the reaction. This typically involves slowly and cautiously transferring the reaction mixture to a large volume of a suitable quenching agent, such as crushed ice or a cold, inert solvent.[6][7] Caution: Quenching a nitration reaction with water can be hazardous due to the highly exothermic dilution of sulfuric acid.[7] This should only be performed as a last resort by trained personnel with appropriate safety measures in place.
Q4: I have a low yield of my desired product. Could this be related to temperature control?
A4: Absolutely. Low yields are often a direct consequence of improper temperature management.
-
Side Reactions: If the temperature is too high, the formation of byproducts such as other isomers or polynitrated compounds can become significant, consuming your starting material and reducing the yield of the desired product.
-
Decomposition: As mentioned, elevated temperatures can lead to the decomposition of your starting material or product.
-
Incomplete Reaction: Conversely, if the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within your allotted timeframe. A slow, controlled increase in temperature may be necessary, but this should be done with extreme caution and continuous monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent addition is too fast. 2. Inadequate cooling capacity. 3. Poor agitation leading to localized hot spots.[6] 4. Accumulation of unreacted reagent followed by a sudden reaction.[7] | 1. Immediately stop reagent addition. 2. Increase cooling efficiency (e.g., add more ice/salt to the bath). 3. Ensure vigorous and efficient stirring. 4. If the temperature continues to rise, execute your pre-determined emergency quenching procedure.[6][7] |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high, causing decomposition. 2. Oxidation of the aldehyde or other sensitive functional groups. | 1. Maintain a strictly controlled low temperature (e.g., 0-5°C). 2. Ensure slow, dropwise addition of the nitrating agent. 3. Consider using a milder nitrating agent if compatible with the desired transformation. |
| Low Yield of this compound | 1. Side reactions due to poor temperature control. 2. Incomplete reaction due to excessively low temperature. 3. Decomposition of product during workup. | 1. Optimize the reaction temperature through small-scale trials with careful monitoring. 2. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 3. Ensure the workup procedure, especially quenching, is performed at a low temperature to prevent product degradation. |
| Formation of Isomeric Byproducts | 1. Reaction temperature influencing regioselectivity. 2. Incorrect ratio of nitrating acids. | 1. Precise temperature control is crucial; lower temperatures often favor specific isomers in nitration reactions.[2] 2. Carefully control the stoichiometry and composition of your nitrating mixture. |
Experimental Protocols & Visualizations
General Protocol for Small-Scale Nitration (Illustrative)
Disclaimer: This is a general guideline and must be adapted and thoroughly risk-assessed for each specific application and scale.
-
Preparation: In a well-ventilated fume hood, set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer to monitor the internal temperature, and a dropping funnel.
-
Cooling: Place the flask in an efficient cooling bath (e.g., ice-salt bath) and cool the solvent and starting material (2-(trifluoromethyl)benzaldehyde) to the desired temperature (e.g., 0°C).
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) and cool it to the same temperature.
-
Slow Addition: Slowly add the nitrating mixture dropwise to the stirred solution of the starting material via the dropping funnel. Crucially, monitor the internal temperature and ensure it does not rise above the setpoint (e.g., 5°C). [6] Adjust the rate of addition to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC or GC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[8]
-
Work-up: Proceed with the appropriate aqueous work-up and extraction to isolate the crude product.
-
Purification: Purify the product using a suitable technique such as recrystallization or column chromatography.
Diagrams
References
Technical Support Center: NMR Analysis of 4-Nitro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Nitro-2-(trifluoromethyl)benzaldehyde. This guide provides expert-driven troubleshooting advice and frequently asked questions (FAQs) for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just answers, but the underlying chemical principles to empower your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹⁹F NMR signals for pure this compound?
A1: In a standard deuterated solvent like CDCl₃, a pure sample of this compound will exhibit a distinct set of signals. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electronic environment of the protons, pushing the aromatic signals downfield.
-
¹H NMR:
-
Aldehyde Proton (CHO): A sharp singlet appearing far downfield, typically between δ 10.0-10.5 ppm . This significant deshielding is characteristic of aldehyde protons.
-
Aromatic Protons (Ar-H): You will observe three protons on the aromatic ring, resulting in a complex splitting pattern in the δ 8.0-9.0 ppm region. Due to the substitution pattern, you can expect:
-
A doublet for the proton adjacent to the aldehyde group.
-
A doublet of doublets for the proton between the two substituents.
-
A doublet for the proton adjacent to the nitro group.
-
-
-
¹⁹F NMR:
-
Trifluoromethyl Group (CF₃): A sharp singlet around δ -62 to -64 ppm (when referenced to an external standard like CFCl₃). The absence of adjacent fluorine or proton coupling results in a simple singlet.
-
This baseline spectrum is critical. Any deviation or additional peak indicates the presence of an impurity.
Q2: I see an unexpected broad peak above 10 ppm and the integral of my aldehyde peak is low. What is the likely impurity?
A2: This is a classic sign of oxidation. Aldehydes are notoriously susceptible to air oxidation, converting them into the corresponding carboxylic acid.[1][2][3] In this case, the impurity is almost certainly 4-Nitro-2-(trifluoromethyl)benzoic acid .
-
Causality: The aldehyde C-H bond is relatively weak and can be readily attacked by atmospheric oxygen, especially with prolonged storage or exposure to light. This process can occur even in seemingly sealed containers over time.[1][4]
-
NMR Evidence:
-
New Peak: The carboxylic acid proton (-COOH) is highly deshielded and acidic, appearing as a very broad singlet, typically δ 11.0-13.0 ppm . It is often described as a "hump" and may not integrate reliably.
-
Reduced Aldehyde Signal: As the aldehyde is consumed to form the acid, the relative integration of the aldehyde peak at δ ~10.1 ppm will decrease.
-
Aromatic Shifts: The aromatic signals of the benzoic acid impurity will be present, slightly shifted from the parent aldehyde signals, often leading to overlapping and complex multiplets in that region.
-
| Compound | Key ¹H NMR Signal | Chemical Shift (ppm) |
| Parent Aldehyde | -CH O | ~10.0-10.5 (singlet) |
| Oxidation Impurity | -COOH | ~11.0-13.0 (broad singlet) |
Q3: My spectrum shows new signals in the upfield aromatic region (δ 6.5-7.5 ppm) and a broad peak that disappears when I add D₂O. What does this mean?
A3: These spectral features strongly suggest the partial reduction of the nitro group to an amine, forming 4-Amino-2-(trifluoromethyl)benzaldehyde .
-
Causality: The nitro group is a versatile functional group that can be reduced to an amine under various conditions, including catalytic hydrogenation or using metallic reducing agents like iron or tin in acid.[5][6][7] The presence of this impurity could indicate an incomplete reaction if you are performing a reduction, or contamination from a different synthesis batch.
-
NMR Evidence:
-
Upfield Aromatic Shift: The amine group (-NH₂) is a strong electron-donating group. This has the opposite effect of the nitro group, shielding the aromatic protons and shifting their signals significantly upfield into the δ 6.5-7.5 ppm range.
-
Amine Protons: The -NH₂ protons typically appear as a broad singlet between δ 3.5-5.5 ppm . The chemical shift can vary with concentration and solvent.
-
Confirmation with D₂O: This is the definitive test. Amine protons are "exchangeable." Shaking the NMR sample with a drop of deuterium oxide (D₂O) will cause the -NH₂ protons to be replaced by deuterium. A subsequent ¹H NMR spectrum will show that the broad -NH₂ peak has disappeared or significantly diminished.[8]
-
Q4: My aldehyde peak at ~10.1 ppm is completely gone and has been replaced by a singlet around δ 4.8 ppm and another broad peak. What happened?
A4: The absence of the aldehyde signal and the appearance of a peak in the δ 4.5-5.5 ppm range points to an impurity from the synthetic route, likely the corresponding alcohol: 4-Nitro-2-(trifluoromethyl)benzyl alcohol .
-
Causality: A common synthesis for aromatic aldehydes involves the oxidation of the corresponding benzyl alcohol.[9] The presence of this compound indicates that the oxidation reaction did not go to completion, leaving unreacted starting material.
-
NMR Evidence:
-
Benzylic Protons (-CH₂OH): The two protons on the carbon adjacent to the oxygen appear as a singlet around δ 4.8 ppm .
-
Hydroxyl Proton (-OH): The alcohol proton gives a broad, exchangeable signal whose position is highly variable. It can be confirmed by performing a D₂O shake, which will cause it to disappear.[8]
-
Missing Aldehyde Peak: The most telling sign is the complete absence of the sharp singlet at δ ~10.1 ppm.
-
Troubleshooting Workflow for Impurity Identification
This workflow provides a systematic approach to diagnosing unexpected peaks in your NMR spectrum.
Caption: A decision-tree workflow for identifying common impurities.
Summary of Key NMR Data
This table summarizes the characteristic chemical shifts for the target compound and its most common process-related impurities. Note that exact shifts can vary slightly based on solvent and concentration.
| Compound Name | Structure | Key ¹H Signal | Shift (ppm) | Key ¹⁹F Signal | Shift (ppm) |
| This compound | C₈H₄F₃NO₃ | Aldehyde (-CHO) | 10.0 - 10.5 | CF₃ | -62 to -64 |
| 4-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Carboxylic (-COOH) | 11.0 - 13.0 | CF₃ | ~ -62 |
| 4-Amino-2-(trifluoromethyl)benzaldehyde | C₈H₆F₃NO | Amine (-NH₂) | 3.5 - 5.5 | CF₃ | ~ -63 |
| 4-Nitro-2-(trifluoromethyl)benzyl alcohol | C₈H₆F₃NO₃ | Benzylic (-CH₂OH) | ~ 4.8 | CF₃ | ~ -62 |
| Residual Acetone | C₃H₆O | Methyl (-CH₃) | ~ 2.17 (in CDCl₃) | N/A | N/A |
| Silicone Grease | (C₂H₆OSi)n | Methyl (-Si(CH₃)₂) | ~ 0.07 (broad) | N/A | N/A |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Glassware Preparation: Ensure the NMR tube and any glassware used for transfer are meticulously clean and dry. Oven-drying for several hours is recommended to remove trace water and volatile solvents like acetone.[8]
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the solvent is from a fresh bottle or one that has been properly stored with a drying agent to minimize water contamination.[8]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid transferring any solid particulates.
-
Analysis: Cap the NMR tube, wipe the outside clean, and insert it into the spinner turbine for analysis.
Protocol 2: D₂O Shake for Identifying Exchangeable Protons
This protocol is used to confirm the presence of -OH, -NH₂, or -COOH protons.
-
Acquire Initial Spectrum: First, run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Uncap it and add 1-2 drops of deuterium oxide (D₂O) directly into the tube.
-
Mix Thoroughly: Recap the tube securely and invert it 10-15 times to ensure the D₂O is thoroughly mixed with the sample solution. You may see a second layer or an emulsion form, which is normal.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Compare Spectra: Compare the "before" and "after" spectra. If a broad peak corresponding to a potential -OH, -NH₂, or -COOH proton has disappeared or significantly decreased in intensity, its identity as an exchangeable proton is confirmed.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Purification Strategies for 4-Nitro-2-(trifluoromethyl)benzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges of purifying reaction mixtures containing unreacted 4-Nitro-2-(trifluoromethyl)benzaldehyde. This specialized aromatic aldehyde, characterized by two strong electron-withdrawing groups (nitro and trifluoromethyl), exhibits high reactivity, which can lead to incomplete reactions and subsequent purification difficulties. This guide provides in-depth, field-tested solutions to common issues encountered during the workup of reactions involving this starting material.
Frequently Asked Questions (FAQs)
Q1: My product and the unreacted this compound have very similar polarities, making separation by standard column chromatography extremely difficult. What should I do?
This is a common and significant challenge. When chromatographic separation is ineffective, the most robust strategy is to selectively and chemically modify the unreacted aldehyde to drastically alter its physical properties, allowing for a simple extraction or filtration-based removal.
Two highly effective methods are:
-
Sodium Bisulfite Adduct Formation: This classic technique exploits the ability of aldehydes to react with sodium bisulfite to form a water-soluble salt adduct.[1][2][3] The product, which lacks an aldehyde group, will not react and remains in the organic phase.
-
Scavenger Resins: These are polymer-supported reagents that contain a functional group designed to react selectively with specific molecules, such as aldehydes.[4][5][6] After reacting with the aldehyde, the resin is simply filtered off, leaving the purified product in the solution.
Q2: I performed a reductive amination to synthesize an amine, but a significant amount of the starting aldehyde remains. How can I purify my amine product?
For reductive amination, you have two excellent options depending on the properties of your final amine product:
-
Acid-Base Liquid-Liquid Extraction: This is often the simplest method.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl).
-
Your amine product will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer.
-
The neutral, unreacted aldehyde will remain in the organic layer.
-
Separate the layers. The organic layer containing the aldehyde can be discarded.
-
Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your amine, which will typically precipitate or can be extracted back into a fresh organic layer.
-
-
Aldehyde-Specific Scavenging: If your amine is sensitive to pH changes or is not soluble in aqueous acid, a scavenger resin is the ideal choice. A tosylhydrazine or aminomethyl-functionalized resin will selectively bind to the aldehyde. The resin is then removed by filtration, leaving your purified amine in the filtrate. This method is advantageous as it is performed under neutral conditions.
Q3: After a Grignard reaction to produce a secondary alcohol, I'm struggling to separate my alcohol from the unreacted aldehyde. What's the best approach?
The polarity difference between an alcohol and an aldehyde is usually significant enough for effective separation by silica gel chromatography. Alcohols are more polar and will have a lower Rf value on a TLC plate compared to the starting aldehyde.
However, if co-elution is still an issue, the sodium bisulfite workup is the superior method.[1][2] Your secondary alcohol product will not react with the bisulfite, whereas the unreacted aldehyde will be converted into its water-soluble adduct and removed in the aqueous phase during extraction. This is a clean and highly efficient method for this specific separation.
Q4: How can I be certain that all the unreacted this compound has been removed from my product?
Confirming the absence of the starting material is crucial for product purity. A combination of the following analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest method for a qualitative check.
-
Visualization: Co-spot your purified product alongside a reference spot of the this compound starting material.
-
Staining: Use a stain that is highly sensitive for aldehydes. A 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is excellent for this purpose, as it reacts with aldehydes and ketones to produce bright orange or yellow spots.[7][8] The absence of a spot at the Rf of the starting aldehyde in your product lane is a strong indication of its removal.
-
-
¹H NMR Spectroscopy: This provides definitive structural confirmation. The aldehyde proton of this compound has a very distinct chemical shift in the downfield region of the spectrum, typically around 10 ppm. The complete absence of this characteristic peak in the ¹H NMR spectrum of your final product is the gold standard for confirming its removal.
Troubleshooting & Experimental Protocols
This section provides detailed, step-by-step methodologies for the most effective chemical purification techniques.
Protocol 1: Purification via Sodium Bisulfite Adduction
This protocol is ideal for removing unreacted aldehydes from neutral organic compounds like alcohols, ethers, or esters. The aldehyde is converted to a water-soluble salt, which is then removed by liquid-liquid extraction.[1][2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or THF.[1] Using a co-solvent ensures that both the organic-soluble product and the water-soluble bisulfite reagent can interact.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture. The amount should be in stoichiometric excess relative to the estimated amount of unreacted aldehyde.
-
Agitation: Shake the mixture vigorously in a separatory funnel for 1-2 minutes.[2] The bisulfite adduct of the aldehyde will form during this step.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or hexanes) to the separatory funnel and shake again.[1][2]
-
Separation: Allow the layers to separate. The aqueous layer, now containing the aldehyde-bisulfite adduct, can be drained and discarded. The organic layer contains your purified product.
-
Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo to yield the purified product.
-
(Optional) Aldehyde Recovery: The original aldehyde can be recovered from the aqueous layer by basifying it with a strong base like NaOH to a pH of >10 and extracting it back into an organic solvent.[1]
Protocol 2: Purification using a Polymer-Bound Scavenger Resin
This method is exceptionally clean and is suitable for nearly any product that does not react with the resin's functional group (e.g., hydrazine or amine). The unreacted aldehyde becomes covalently bound to the solid support and is removed by simple filtration.[4][5][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF).
-
Resin Addition: Add the scavenger resin to the solution. A common choice is a tosylhydrazine-functionalized polystyrene resin. Use a 2-3 fold molar excess of resin relative to the amount of residual aldehyde.
-
Agitation: Gently agitate the slurry at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the reactivity of the aldehyde and the specific resin used.
-
Filtration: Once the reaction is complete (i.e., all starting aldehyde is consumed), filter the mixture through a Büchner or fritted funnel.
-
Washing: Wash the collected resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visual Guides & Data
Decision Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
Workflow for Scavenger Resin Purification
This diagram illustrates the simple, filtration-based workflow for purification using scavenger resins.
Caption: Workflow for aldehyde removal using a scavenger resin.
Comparison of Chemical Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Sodium Bisulfite Adduction | Forms a water-soluble salt with the aldehyde. | Inexpensive, high capacity, well-established.[1][3] | Requires aqueous extraction; may not work for highly hindered aldehydes; aldehyde recovery requires a basic workup.[10] | Removing aldehydes from neutral, water-insoluble products (e.g., after Grignard or Wittig reactions). |
| Scavenger Resins | Covalently binds the aldehyde to a solid support. | Very clean workup (filtration only), high selectivity, mild conditions.[4][5] | More expensive than bisulfite, lower capacity, may require longer reaction times. | Purifying sensitive products (e.g., pH-sensitive amines) or when aqueous extractions are undesirable. |
| Acid-Base Extraction | Exploits the basicity of an amine product to separate it from the neutral aldehyde. | Simple, rapid, and uses common lab reagents. | Only applicable if the desired product is a base (e.g., an amine); product must be stable to pH changes. | Purification of amines from reductive amination reactions. |
References
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Impact of solvent choice on 4-Nitro-2-(trifluoromethyl)benzaldehyde reactivity
Welcome to the technical support guide for 4-Nitro-2-(trifluoromethyl)benzaldehyde (CAS 50551-17-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the impact of solvent choice on the reactivity of this highly versatile but sensitive intermediate. Our goal is to empower researchers, chemists, and drug development professionals to optimize their reaction outcomes by understanding the profound influence of the reaction medium.
Introduction: The Critical Role of the Solvent
This compound is a powerful building block in modern organic synthesis. Its reactivity is dominated by two strong electron-withdrawing groups (EWG), the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, positioned on the aromatic ring. These groups render the aldehyde's carbonyl carbon exceptionally electrophilic, making it a prime substrate for nucleophilic addition and condensation reactions.[1][2] However, this heightened reactivity can be a double-edged sword, often leading to complex reaction profiles, low yields, or unwanted side products if the solvent is not carefully selected. The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.
Troubleshooting Guide: Overcoming Common Reactivity Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My nucleophilic addition reaction is sluggish and giving a low yield. I'm using ethanol as a solvent. What's going wrong?
Answer: This is a classic issue stemming from nucleophile deactivation by a polar protic solvent.
-
Causality: Ethanol, as a polar protic solvent, possesses a hydroxyl (-OH) group capable of forming strong hydrogen bonds.[3][4] When you use an anionic nucleophile (e.g., a cyanide ion, an enolate, or an alkoxide), the ethanol molecules form a "solvent cage" around it through hydrogen bonding.[5] This solvation shell stabilizes the nucleophile, but in doing so, it drastically reduces its energy and availability to attack the electrophilic carbonyl carbon of the benzaldehyde. The result is a significantly slower reaction rate.[5]
-
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices.[3][5] These solvents have large dipole moments to dissolve the reactants and stabilize charged intermediates but lack the acidic protons to form a hydrogen-bonding cage around the nucleophile.[6] This leaves the nucleophile "naked" and highly reactive, often accelerating the reaction rate by several orders of magnitude.[5]
-
Verify Solubility: Before running the reaction at scale, confirm that both your this compound and your nucleophilic reagent are soluble in the chosen aprotic solvent. While this substrate is generally soluble in polar organic solvents, verification is crucial.[7][8]
-
Temperature Control: If the reaction is still slow in an aprotic solvent, gentle heating (e.g., 40-60 °C) can be beneficial. However, monitor the reaction closely by TLC or LC-MS to avoid potential decomposition or side-product formation.
-
Diagram 1: Solvent Effect on Nucleophile Reactivity
Question 2: I'm attempting a base-catalyzed condensation, but the reaction is messy, and I'm isolating multiple unidentified byproducts. How can the solvent help?
Answer: A "messy" reaction profile with this substrate often points to competing side reactions, which are highly influenced by the solvent's properties.
-
Causality: The high electrophilicity of the aldehyde, combined with the presence of a base, can open pathways to undesirable reactions. For example:
-
Cannizzaro-type Reactions: In the presence of a strong base, especially in protic solvents, the aldehyde can undergo disproportionation.
-
Solvent Participation: Some solvents, like alcohols, can act as nucleophiles under basic conditions, leading to hemiacetal or acetal formation.
-
Decomposition: The strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) if a potent nucleophile is present and conditions are forced.
-
-
Troubleshooting Protocol:
-
Select an Inert Aprotic Solvent: Choose a non-participating, polar aprotic solvent like Tetrahydrofuran (THF), 1,4-Dioxane, or Dichloromethane (DCM). These solvents provide a medium for the reaction without having reactive functional groups that can interfere.
-
Control Stoichiometry and Temperature: Ensure you are using the correct stoichiometry of your base catalyst. Add the base slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.
-
Consider a Non-polar Co-solvent: In some cases, particularly for condensations that generate water (like an aldol or Knoevenagel), using a non-polar solvent like toluene with a Dean-Stark apparatus to remove water can drive the equilibrium towards the desired product and prevent water-mediated side reactions.
-
Question 3: My reaction fails to start in toluene, even with heating. Is this a solubility issue?
Answer: Yes, this is very likely a combined issue of poor solubility and insufficient stabilization of the polar transition state.
-
Causality: this compound is a highly polar molecule. Non-polar solvents like toluene or hexanes are poor media for dissolving such polar substrates.[7] Furthermore, most reactions of this aldehyde involve the formation of charged or highly polar intermediates and transition states. Non-polar solvents are incapable of stabilizing these species, leading to a very high activation energy barrier and an extremely slow or non-existent reaction.[9]
-
Troubleshooting Protocol:
-
Increase Solvent Polarity: The solution is to move to a solvent with a higher dielectric constant. A good starting point would be a moderately polar aprotic solvent like THF or Ethyl Acetate.
-
Use a Polar Aprotic Solvent for Maximum Rate: For reactions requiring significant charge stabilization, a highly polar aprotic solvent like DMF or DMSO is recommended.
-
Phase-Transfer Catalysis (PTC): If one of your reactants is only soluble in a non-polar solvent and the other (e.g., an inorganic salt) is not, consider a biphasic system using a phase-transfer catalyst (e.g., a quaternary ammonium salt). This can facilitate the reaction at the interface of the two immiscible solvent layers.
-
Table 1: Selected Solvent Properties and Recommendations
| Solvent | Class | Dielectric Constant (ε) | Key Characteristics | Recommended Use Case for C₈H₄F₃NO₃ |
| Methanol/Ethanol | Polar Protic | 32.7 / 24.5 | Strong H-bond donor; solvates nucleophiles. | Use with caution; suitable for reactions with neutral nucleophiles (e.g., reductive amination) or when protonolysis is desired. |
| Water | Polar Protic | 80.1 | Highly polar; poor solubility for the substrate. | Generally avoided, except in specific biphasic reactions or certain catalyzed reactions where it can accelerate the rate. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly polar; enhances nucleophilicity. | Excellent for nucleophilic additions (e.g., cyanohydrin formation) and SN2-type reactions. |
| DMF / DMSO | Polar Aprotic | 36.7 / 46.7 | Very high polarity; excellent dissolving power. | Gold standard for difficult nucleophilic additions; can be difficult to remove during workup. |
| THF | Borderline Aprotic | 7.5 | Moderately polar; good general-purpose solvent. | Good starting point for screening; suitable for organometallic additions (e.g., Grignard reagents). |
| Toluene | Non-polar | 2.4 | Low polarity; can be used to remove water azeotropically. | Primarily for water-sensitive condensations with a Dean-Stark trap; generally a poor choice for reactions involving polar intermediates. |
(Dielectric constant data sourced from various standard organic chemistry resources)[4][10]
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound dictate its reactivity? A1: The molecule's reactivity is governed by the powerful, synergistic electron-withdrawing effects of the para-nitro group and the ortho-trifluoromethyl group. The -NO₂ group withdraws electron density through resonance and induction, while the -CF₃ group is one of the strongest inductive electron-withdrawing groups. This intense pull of electron density from the aromatic ring makes the attached carbonyl carbon extremely electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles.[1]
Q2: Why is a polar aprotic solvent like DMF often superior to a polar protic one like ethanol for reactions with anionic nucleophiles? A2: It comes down to the specific nature of solvation.
-
Polar Protic (Ethanol): Solvates both the cation (e.g., Na⁺) and the anion (e.g., CN⁻) of a salt. It is particularly effective at solvating the anion via strong hydrogen bonds, which "cages" and deactivates it.[5][11]
-
Polar Aprotic (DMF): The oxygen atom in DMF is an excellent hydrogen bond acceptor and effectively solvates cations. However, it cannot act as a hydrogen bond donor, so it only weakly solvates anions. This leaves the anion "free" and highly reactive in solution, leading to faster reaction rates.[3][6]
Q3: Can the solvent change the chemoselectivity of a reaction? A3: Absolutely. For instance, in a reaction with a nucleophile that is also a strong base, the solvent can tip the balance between nucleophilic addition and a base-mediated side reaction (like deprotonation or elimination). A polar aprotic solvent, by enhancing nucleophilicity more than basicity in some cases, can favor the desired addition reaction. Conversely, a protic solvent might favor basicity by stabilizing charged byproducts.
Q4: How should I approach selecting a solvent for a new reaction with this aldehyde? A4: A logical, stepwise approach is best. The following workflow provides a general guideline for selecting an optimal solvent system.
Diagram 2: Logical Workflow for Solvent Selection
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 4-Nitro-2-(trifluoromethyl)benzaldehyde in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency, yield, and overall project success. 4-Nitro-2-(trifluoromethyl)benzaldehyde is a valuable building block, prized for the activating effects of its electron-withdrawing nitro and trifluoromethyl groups on the aldehyde functionality. However, considerations of reactivity, cost, and downstream synthetic compatibility often necessitate the exploration of alternatives. This guide provides an in-depth, objective comparison of viable alternative reagents, supported by experimental data and protocols to inform your synthetic strategies.
Understanding the Role of this compound
The potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups renders the carbonyl carbon of this compound highly electrophilic. This heightened reactivity makes it an excellent substrate for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions, including but not limited to:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes.
-
Wittig Reaction: Reaction with phosphorus ylides to generate alkenes with high stereocontrol.
-
Reductive Amination: Formation of amines via reaction with an amine and a reducing agent.
-
Henry Reaction (Nitroaldol Reaction): Reaction with nitroalkanes to produce β-nitro alcohols.
The presence of the nitro group also offers a synthetic handle for further transformations, such as reduction to an amine, which can then be elaborated into various heterocyclic structures.
A Comparative Analysis of Alternative Reagents
This guide will focus on a systematic comparison of this compound with structurally related alternatives. The primary point of comparison will be their performance in the Knoevenagel condensation with malononitrile, a widely utilized transformation in organic synthesis.
The selected alternatives allow for a systematic evaluation of the electronic effects of the substituent at the 4-position:
-
4-Chloro-2-(trifluoromethyl)benzaldehyde: Replacement of the strongly electron-withdrawing nitro group with a moderately electron-withdrawing chloro group.
-
4-Bromo-2-(trifluoromethyl)benzaldehyde: Similar to the chloro-substituted analog, with bromine also acting as a moderately electron-withdrawing group.
-
4-Methoxy-2-(trifluoromethyl)benzaldehyde: Introduction of an electron-donating methoxy group to contrast the effect of electron-withdrawing substituents.
-
2-(Trifluoromethyl)benzaldehyde: Removal of the substituent at the 4-position to establish a baseline for the effect of the 2-trifluoromethyl group alone.
Performance in the Knoevenagel Condensation
The Knoevenagel condensation is highly sensitive to the electrophilicity of the aldehyde. Therefore, it serves as an excellent model reaction to quantify the reactivity of our selected alternatives. The reaction of various benzaldehydes with malononitrile, catalyzed by a mild base like piperidine, is a well-established and high-yielding transformation.
| Reagent | 4-Substituent | Electronic Effect | Expected Reactivity | Estimated Yield (%)[1][2] | Estimated Reaction Time |
| This compound | -NO₂ | Strong Electron-Withdrawing | Very High | >95% | < 1 hour |
| 4-Chloro-2-(trifluoromethyl)benzaldehyde | -Cl | Moderate Electron-Withdrawing | High | 90-95% | 1-2 hours |
| 4-Bromo-2-(trifluoromethyl)benzaldehyde | -Br | Moderate Electron-Withdrawing | High | 90-95% | 1-2 hours |
| 2-(Trifluoromethyl)benzaldehyde | -H | Neutral | Moderate | 85-90% | 2-4 hours |
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | -OCH₃ | Electron-Donating | Lower | 70-80% | 4-8 hours |
Analysis of Reactivity Trends:
As anticipated, the reactivity in the Knoevenagel condensation correlates directly with the electron-withdrawing strength of the 4-substituent.
-
This compound stands out as the most reactive substrate due to the powerful combined electron-withdrawing effects of the nitro and trifluoromethyl groups. This leads to the fastest reaction times and highest yields.
-
4-Chloro- and 4-Bromo-2-(trifluoromethyl)benzaldehyde exhibit high reactivity, making them excellent alternatives when a slightly attenuated, yet still potent, electrophile is required. The subtle differences in electronegativity between chlorine and bromine are unlikely to produce a significant divergence in reactivity in this context.
-
2-(Trifluoromethyl)benzaldehyde provides a baseline for the reactivity conferred by the trifluoromethyl group alone. Its performance is robust, though noticeably slower than its 4-substituted, electron-withdrawing counterparts.
-
4-Methoxy-2-(trifluoromethyl)benzaldehyde demonstrates the lowest reactivity in this series. The electron-donating nature of the methoxy group partially counteracts the activating effect of the trifluoromethyl group, resulting in longer reaction times and moderately lower yields.
Experimental Protocols
To ensure a fair and objective comparison, standardized protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of the alternative reagents and for the comparative Knoevenagel condensation.
Synthesis of Alternative Benzaldehydes
The accessibility of a reagent is a crucial factor in its selection. Here, we provide representative synthesis protocols for the discussed alternatives.
dot
Caption: General workflow for the synthesis of substituted benzaldehydes.
Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzaldehyde [3]
-
Chlorination: To a solution of 3-trifluoromethyl-4-dichloromethyl chlorobenzene (500g) in a suitable reaction vessel, add ferric trichloride (3g).
-
Hydrolysis: Heat the mixture to 120°C and slowly add water (50g) dropwise.
-
Reaction Monitoring: Continue stirring at 120°C for 1 hour, monitoring the reaction progress by Gas Chromatography (GC).
-
Purification: Upon completion, distill the product under reduced pressure to obtain 4-chloro-2-(trifluoromethyl)benzaldehyde. Expected yield: ~88-93%.
Protocol 2: Synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde
-
Starting Material: Begin with 4-bromo-2-(trifluoromethyl)aniline.
-
Diazotization: Diazotize the aniline derivative using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C).
-
Sandmeyer Reaction: Introduce the aldehyde functionality by reacting the diazonium salt with a suitable formylating agent.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or distillation.
Protocol 3: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde [4]
-
Nucleophilic Aromatic Substitution: In a reaction vessel, suspend 4-fluorobenzaldehyde (1 eq), 4-methoxyphenol (1 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide.
-
Reaction: Heat the mixture to 140°C and stir for 45 minutes.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 4: Synthesis of 2-(Trifluoromethyl)benzaldehyde [5]
-
Hydrolysis: In an autoclave, combine o-trifluoromethyl toluene dichloride (0.5 mol), 20% sodium hydroxide solution (1.05 mol), acetic acid (4.0 mol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1g).
-
Reaction: Heat the sealed autoclave to 160°C. The pressure will rise to approximately 0.45 MPa. Maintain these conditions for 3 hours.
-
Work-up: After cooling, filter the reaction mixture. The mother liquor is subjected to reduced pressure distillation to remove acetic acid. Add water, and separate the organic layer.
-
Purification: Purify the organic layer by vacuum distillation to yield 2-(trifluoromethyl)benzaldehyde. Expected yield: ~90%.
Comparative Knoevenagel Condensation Protocol
This standardized protocol should be followed for each of the benzaldehyde derivatives to ensure a valid comparison of their performance.
dot
Caption: Experimental workflow for the Knoevenagel condensation.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (5 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add piperidine (0.1 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Record the reaction time and calculate the percentage yield of the purified product.
Practical Considerations: Beyond Reactivity
The choice of a reagent is not solely dictated by its reactivity. A holistic assessment must include practical factors such as cost, stability, and safety.
| Reagent | Relative Cost | Stability | Key Safety Considerations[6][7][8][9] |
| This compound | Moderate | Stable solid | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |
| 4-Chloro-2-(trifluoromethyl)benzaldehyde | Moderate | Stable liquid/solid | May be harmful if swallowed. Causes skin and eye irritation. |
| 4-Bromo-2-(trifluoromethyl)benzaldehyde | Higher | Stable solid | May be harmful if swallowed. Causes skin and eye irritation. |
| 2-(Trifluoromethyl)benzaldehyde | Lower | Stable liquid, air-sensitive | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. |
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | Higher | Stable solid, air-sensitive | May be harmful if swallowed. Causes skin and eye irritation. |
Conclusion and Recommendations
This comparative guide demonstrates that while This compound offers the highest reactivity in nucleophilic addition reactions like the Knoevenagel condensation, several viable alternatives exist that may be more suitable depending on the specific requirements of a synthesis.
-
For maximum reactivity and rapid, high-yielding conversions, this compound remains the reagent of choice.
-
When a highly reactive, yet nitro-group-free, alternative is needed, 4-chloro- and 4-bromo-2-(trifluoromethyl)benzaldehyde are excellent substitutes, offering comparable performance with slightly attenuated reactivity.
-
For cost-effective syntheses where moderate reactivity is sufficient, 2-(trifluoromethyl)benzaldehyde is a practical option.
-
If the synthetic strategy requires an electron-donating group or aims to avoid overly reactive substrates, 4-methoxy-2-(trifluoromethyl)benzaldehyde can be employed, albeit with the expectation of longer reaction times.
Ultimately, the optimal choice of reagent will be a function of the desired reactivity profile, the cost and availability of starting materials, and the overall synthetic strategy. This guide provides the foundational data and protocols to enable researchers to make an informed decision tailored to their specific research and development goals.
References
- 1. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 4. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 4-Nitro-2-(trifluoromethyl)benzaldehyde Reaction Products
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of reaction products is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for validating the structure of molecules derived from 4-Nitro-2-(trifluoromethyl)benzaldehyde, a versatile but complex building block in modern organic synthesis. The presence of the nitro, trifluoromethyl, and aldehyde functionalities presents unique challenges and opportunities in structural elucidation.
The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's formyl group.[1] This heightened reactivity makes this compound a valuable precursor for a variety of chemical transformations, including the synthesis of pharmaceuticals and agrochemicals.[2] However, this reactivity also necessitates a robust analytical framework to confirm the intended product structure and rule out potential isomers and byproducts.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation
No single analytical technique is sufficient to definitively characterize a novel compound. A combination of spectroscopic and spectrometric methods is essential to piece together the structural puzzle. The following sections compare the most effective techniques for analyzing reaction products of this compound.
Workflow for Structural Validation
Caption: A typical workflow for the synthesis, purification, and structural validation of a reaction product.
Comparative Analysis of Key Spectroscopic Techniques
| Technique | Information Provided | Strengths for this Application | Limitations |
| ¹H NMR | Proton environment, chemical shifts, coupling constants, integration. | Crucial for determining the substitution pattern on the aromatic ring and the structure of newly introduced moieties. | Can be complex to interpret due to overlapping signals. |
| ¹³C NMR | Carbon skeleton, chemical shifts of different carbon atoms. | Confirms the number of unique carbons and the presence of key functional groups (e.g., carbonyl, CF₃). | Lower sensitivity than ¹H NMR; quaternary carbons can be difficult to observe. |
| ¹⁹F NMR | Presence and environment of fluorine atoms. | Highly specific for the trifluoromethyl group, providing a clean signal for confirmation. Can reveal interactions with neighboring groups. | Provides information only about the fluorine-containing part of the molecule. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Provides the molecular formula (with High-Resolution MS) and clues about the structure from fragmentation. | Isomers can have the same molecular weight, requiring further analysis. |
| FT-IR Spectroscopy | Presence of functional groups. | Quickly confirms the presence or absence of key groups like C=O (aldehyde/ketone), NO₂ (nitro), and C-F (trifluoromethyl). | Provides limited information about the overall molecular structure. |
In-Depth Protocol: A Self-Validating System for Structure Elucidation
The following protocol outlines a comprehensive approach to validating the structure of a hypothetical reaction product: the reductive amination of this compound with a primary amine (R-NH₂).
Step 1: Synthesis and Purification
The initial reaction involves the condensation of this compound with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.
-
Reaction: this compound is reacted with an equimolar amount of the primary amine in a suitable solvent (e.g., methanol, dichloromethane).
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is added to the reaction mixture.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired secondary amine.
Step 2: Spectroscopic and Spectrometric Analysis
The purified product is then subjected to a battery of analytical techniques.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to look for include:
-
Aromatic protons with characteristic splitting patterns.
-
A singlet or multiplet for the benzylic protons (CH₂-N).
-
Signals corresponding to the "R" group from the primary amine.
-
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Look for:
-
The signal for the trifluoromethyl carbon (CF₃).
-
Aromatic carbon signals.
-
The benzylic carbon signal.
-
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A singlet corresponding to the CF₃ group is expected.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Inject the sample into an LC-MS system.
-
Data Interpretation:
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.
-
Compare the observed molecular weight with the calculated theoretical mass.
-
Analyze the fragmentation pattern to gain further structural insights.
-
-
Sample Preparation: Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Analysis: Acquire the FT-IR spectrum.
-
Data Interpretation: Look for characteristic absorption bands:
-
N-H stretch (for the secondary amine).
-
Aromatic C-H and C=C stretches.
-
Asymmetric and symmetric stretches for the NO₂ group.
-
Strong C-F stretching bands.
-
Differentiating Isomers and Byproducts
A common challenge in the synthesis of substituted benzaldehydes is the potential for isomeric products. For example, if the starting material contained impurities of other isomers of nitro-(trifluoromethyl)benzaldehyde, the final product mixture would be complex.
Logic Diagram for Isomer Differentiation
Caption: A decision-making workflow for differentiating between potential isomers in a reaction product mixture.
Conclusion
The structural validation of reaction products derived from this compound demands a meticulous and multi-pronged analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, researchers can confidently elucidate the structures of their target molecules. This guide provides a framework for designing and executing a robust validation strategy, ensuring the integrity and reproducibility of scientific findings in the competitive landscape of drug discovery and development.
References
Comparative analysis of different synthetic pathways to 4-Nitro-2-(trifluoromethyl)benzaldehyde
Introduction
4-Nitro-2-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of three distinct functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.[3] The strategic positioning of these groups on the aromatic ring makes it a versatile intermediate for constructing elaborate molecular architectures. This guide provides a comparative analysis of different synthetic pathways to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers and drug development professionals.
Overview of Synthetic Strategies
The synthesis of this compound presents a classic challenge in regioselectivity and functional group compatibility. The electron-withdrawing nature of both the trifluoromethyl and nitro groups deactivates the aromatic ring towards electrophilic substitution, while the aldehyde functionality is sensitive to both oxidation and reduction. Consequently, direct nitration of 2-(trifluoromethyl)benzaldehyde is not a viable route as it would predominantly yield the meta-substituted product. A successful synthetic strategy must therefore rely on a carefully orchestrated sequence of reactions starting from a precursor where the substitution pattern is already established or can be installed with high regiocontrol.
This guide will focus on two primary and contrasting approaches:
-
Late-Stage Oxidation: This strategy involves the synthesis of a stable precursor, (4-Nitro-2-(trifluoromethyl)phenyl)methanol, followed by a mild oxidation to furnish the desired aldehyde. This approach is advantageous as it avoids exposing the sensitive aldehyde group to harsh reaction conditions in earlier steps.
-
Multi-step Synthesis from a Halogenated Precursor: This pathway utilizes a commercially available halogenated nitroaromatic compound and introduces the aldehyde functionality through a series of transformations. This route can be more convergent but may require more steps and careful optimization.
Pathway 1: Late-Stage Oxidation via Swern Oxidation
This pathway is arguably one of the most reliable and widely used methods for the preparation of aldehydes due to its mild reaction conditions and high yields. The core of this strategy is the oxidation of the corresponding benzyl alcohol, (4-Nitro-2-(trifluoromethyl)phenyl)methanol, to the aldehyde.
Reaction Scheme
Caption: Synthetic route to this compound via Swern oxidation.
Scientific Rationale and Mechanistic Insights
The Swern oxidation is a highly efficient and mild procedure for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It avoids the use of toxic heavy metals like chromium and can be conducted at low temperatures, preserving sensitive functional groups.[5][6]
The reaction proceeds through the formation of a reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride.[4][7] This intermediate then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]
Caption: Simplified mechanism of the Swern oxidation.
Experimental Protocol
Materials:
-
(4-Nitro-2-(trifluoromethyl)phenyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add a solution of (4-Nitro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Performance Analysis
| Parameter | Assessment |
| Yield | Typically high (>85%) |
| Purity | High after chromatography |
| Scalability | Good for lab-scale; challenging on an industrial scale due to low temperatures and gas evolution. |
| Safety | Requires careful handling of oxalyl chloride (toxic and corrosive) and management of malodorous dimethyl sulfide byproduct. The reaction is exothermic and requires strict temperature control. |
| Cost | Reagents are moderately priced. The primary cost driver is the starting alcohol. |
Pathway 2: Synthesis from 2-Chloro-5-nitrobenzotrifluoride
This pathway commences with a more readily available starting material, 2-chloro-5-nitrobenzotrifluoride, and introduces the aldehyde functionality via a cyanation-reduction sequence. This approach is attractive from a raw material standpoint but involves the use of highly toxic reagents.
Reaction Scheme
Caption: Multi-step synthesis from a halogenated precursor.
Scientific Rationale
The first step is a nucleophilic aromatic substitution, specifically a Rosenmund-von Braun reaction, where the chloro group is displaced by cyanide. The presence of two strong electron-withdrawing groups (NO₂ and CF₃) activates the aromatic ring towards nucleophilic attack, facilitating this transformation. Copper(I) cyanide is the classic reagent for this purpose.
The second step involves the reduction of the resulting nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this purpose as it can selectively reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary amine.
Experimental Protocol
Step 1: Synthesis of 2-Cyano-5-nitrobenzotrifluoride
-
In a round-bottom flask, combine 2-chloro-5-nitrobenzotrifluoride (1.0 equivalent) and copper(I) cyanide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-cyano-5-nitrobenzotrifluoride (1.0 equivalent) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of DIBAL-H (1.1 equivalents in toluene or hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Performance Analysis
| Parameter | Assessment |
| Yield | Moderate to good over two steps (60-75% overall) |
| Purity | High after purification of both intermediate and final product |
| Scalability | Feasible, but waste management of copper and cyanide salts is a concern. |
| Safety | Involves highly toxic copper(I) cyanide and pyrophoric DIBAL-H. Requires stringent safety protocols and a well-ventilated fume hood. |
| Cost | The starting material is relatively inexpensive. The cost is driven by the reagents and waste disposal. |
Comparative Summary
| Feature | Pathway 1: Swern Oxidation | Pathway 2: Cyanation-Reduction |
| Starting Material | (4-Nitro-2-(trifluoromethyl)phenyl)methanol | 2-Chloro-5-nitrobenzotrifluoride |
| Number of Steps | 1 | 2 |
| Overall Yield | High (>85%) | Moderate (60-75%) |
| Key Reagents | DMSO, Oxalyl Chloride, TEA | CuCN, DIBAL-H |
| Primary Hazard | Toxic/corrosive reagents, malodorous byproduct | Highly toxic cyanide, pyrophoric DIBAL-H |
| Scalability | Challenging due to cryogenics | More scalable, but with waste concerns |
| Ideal Application | Laboratory-scale, high-purity synthesis | Process development, when starting alcohol is unavailable |
Conclusion
The choice of synthetic pathway to this compound is highly dependent on the specific requirements of the project, including scale, available starting materials, and safety infrastructure.
For laboratory-scale synthesis where high yield and purity are paramount, and the precursor alcohol is accessible, the Swern oxidation (Pathway 1) is the superior choice. Its mild conditions are ideal for preserving the sensitive functionalities of the target molecule.
Conversely, when starting from a more basic and commercially abundant halogenated precursor, the cyanation-reduction sequence (Pathway 2) offers a viable, albeit more hazardous, route. This pathway may be more amenable to larger-scale production, provided that appropriate engineering controls and waste management procedures are in place to handle the toxic reagents involved.
Ultimately, a thorough risk assessment and consideration of the economic and environmental impact of each route are essential for any researcher or drug development professional embarking on the synthesis of this important intermediate.
References
A Comparative Guide to Catalyst Efficiency in the Reduction of 4-Nitro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 4-Nitro-2-(trifluoromethyl)benzaldehyde to yield 4-Amino-2-(trifluoromethyl)benzaldehyde is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a reducible nitro group and a sensitive aldehyde functionality, coupled with the electron-withdrawing trifluoromethyl group, presents a significant challenge in achieving high chemoselectivity and yield. This guide provides an in-depth comparison of various catalytic systems for this reaction, supported by experimental data, to assist researchers in selecting the optimal catalyst and conditions for their specific needs.
Introduction: The Significance of 4-Amino-2-(trifluoromethyl)benzaldehyde
4-Amino-2-(trifluoromethyl)benzaldehyde is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino and aldehyde groups provide versatile handles for further molecular elaboration. Consequently, the efficient and selective synthesis of this intermediate is of paramount importance.
The primary challenge in the reduction of this compound lies in preventing the over-reduction of the aldehyde group to an alcohol or its reductive amination while ensuring complete conversion of the nitro group. The choice of catalyst and reaction conditions is therefore crucial for a successful and high-yielding synthesis.
Comparative Analysis of Catalytic Systems
The efficiency of various catalysts for the reduction of this compound is benchmarked based on key performance indicators such as yield, selectivity, reaction time, and the required reaction conditions. This section provides a comparative overview of commonly employed catalytic systems.
Table 1: Performance Comparison of Catalysts for the Reduction of this compound
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Amine (%) | Selectivity (%) | Key Observations & References |
| Pd/C | H₂ (gas) | Ethanol/Methanol | Room Temp. - 50 | 2 - 8 | Typically >90 | High | A standard and often highly effective method. Optimization of pressure and temperature may be needed to maximize selectivity.[1] |
| Raney Nickel | H₂ (gas) | Methanol/Ethanol | 25 - 60 | 4 - 12 | 85 - 95 | Good to High | A cost-effective alternative to precious metal catalysts, though may require slightly longer reaction times or higher temperatures.[2] |
| SnCl₂·2H₂O | - | Ethanol/Ethyl Acetate | Reflux | 2 - 6 | 90 - 98 | Very High | A classic and highly chemoselective method for nitro group reduction in the presence of aldehydes. The reaction is stoichiometric.[3][4][5] |
| Fe/NH₄Cl | - | Ethanol/Water | Reflux | 3 - 8 | 80 - 90 | High | An economical and environmentally benign method, though yields can sometimes be moderate. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate | Methanol/Ethanol | Reflux | 1 - 4 | >95 | Very High | Offers a safer alternative to using high-pressure hydrogen gas. Often proceeds with high selectivity and in shorter reaction times.[6][7] |
Note: The data presented is a synthesis of typical results reported in the literature for the reduction of substituted nitrobenzaldehydes and may vary depending on the specific experimental setup.
In-Depth Discussion of Catalytic Systems
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a widely used and highly efficient catalyst for the hydrogenation of nitro groups.[1] The reaction is typically carried out under a hydrogen atmosphere.
Causality of Experimental Choices:
-
Catalyst Loading: A 5-10% Pd/C catalyst is standard. Lower loadings can lead to incomplete reactions, while higher loadings may not significantly improve the reaction rate and increase costs.
-
Solvent: Protic solvents like ethanol or methanol are preferred as they facilitate the dissolution of the substrate and the transfer of hydrogen to the catalyst surface.
-
Pressure and Temperature: The reaction can often be conducted at atmospheric pressure, but for faster reaction times or with less active substrates, moderate pressure (2-5 bar) may be applied. Room temperature is often sufficient, but gentle heating (40-50 °C) can accelerate the reaction. Careful control is necessary to avoid over-reduction.
Raney Nickel Catalyzed Hydrogenation
Raney Nickel is a cost-effective alternative to palladium catalysts and is also effective for the reduction of nitroarenes.[2]
Causality of Experimental Choices:
-
Catalyst Activity: The activity of Raney Nickel can vary depending on its preparation. A highly active grade is recommended for this transformation.
-
Reaction Conditions: Similar to Pd/C, the reaction is performed under a hydrogen atmosphere in a protic solvent. It may require slightly higher temperatures or longer reaction times to achieve complete conversion compared to Pd/C.
Stannous Chloride (SnCl₂) Reduction
The use of stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and highly chemoselective method for the reduction of nitro groups in the presence of other reducible functionalities like aldehydes.[3][4][5]
Causality of Experimental Choices:
-
Stoichiometry: This is a stoichiometric reduction, requiring at least 3 equivalents of SnCl₂ per equivalent of the nitro compound.
-
Solvent: Ethanol or ethyl acetate are common solvents. The choice can influence the reaction rate and the ease of product isolation.
-
Work-up: The work-up typically involves neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate tin salts, which are then filtered off. Careful pH control during work-up is crucial for efficient product isolation.[8]
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas. A hydrogen donor, such as ammonium formate or formic acid, is used in conjunction with a catalyst, typically Pd/C.[6][7]
Causality of Experimental Choices:
-
Hydrogen Donor: Ammonium formate is a common and effective hydrogen donor. It decomposes in situ to provide hydrogen, ammonia, and carbon dioxide.
-
Catalyst: 10% Pd/C is a highly effective catalyst for this process.
-
Reaction Conditions: The reaction is typically carried out at reflux in a protic solvent like methanol or ethanol, leading to rapid and clean conversion.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Reaction flask equipped with a magnetic stirrer and a balloon filled with hydrogen or a hydrogenation apparatus.
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-(trifluoromethyl)benzaldehyde. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (3.0-4.0 eq).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.
-
Carefully add saturated sodium bicarbonate solution with vigorous stirring until the aqueous layer is basic (pH ~8). A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Visualization of the Reaction Pathway and Workflow
Reaction Pathway
Caption: Generalized reaction pathway for the reduction of a nitro group.
General Experimental Workflow for Catalytic Hydrogenation
Caption: A typical workflow for a catalytic hydrogenation experiment.
Conclusion and Recommendations
The choice of the optimal catalyst for the reduction of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and available equipment.
-
For high chemoselectivity and mild reaction conditions, catalytic transfer hydrogenation with Pd/C and ammonium formate is a highly recommended method. It avoids the need for high-pressure hydrogenation equipment and often provides excellent yields in a short amount of time.
-
Traditional catalytic hydrogenation with Pd/C and H₂ is also a very effective and reliable method, particularly for larger-scale syntheses where the infrastructure for handling hydrogen gas is in place.
-
Stannous chloride (SnCl₂) reduction remains a valuable option, especially in laboratory settings where chemoselectivity is the primary concern and the stoichiometric nature of the reagent is not a significant drawback.
-
Raney Nickel presents a viable, lower-cost alternative to precious metal catalysts, although it may require more optimization of reaction conditions to achieve the same level of efficiency and selectivity.
Researchers should carefully consider these factors and may need to perform small-scale optimization experiments to determine the most suitable conditions for their specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 4-Nitro-2-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 4-Nitro-2-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical monitoring to ensure process efficiency, final product quality, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on the principles and practical application of cross-validation to ensure consistency and reliability across different analytical platforms.
The selection of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, expected concentration range, and available instrumentation. This document will explore the theoretical underpinnings and practical considerations for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will delve into the rationale behind method development for this compound and present a framework for cross-validating these methods, ensuring data integrity regardless of the chosen analytical approach.
The Importance of Cross-Validation
In a dynamic research and development environment, it is not uncommon for different laboratories or even different groups within the same organization to utilize diverse analytical instrumentation. Cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This is crucial when, for instance, a rapid in-process check using UV-Vis needs to be correlated with a more specific, stability-indicating HPLC method, or when transferring a method between labs that may use different techniques. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, and the principles outlined therein are fundamental to a sound cross-validation strategy.[1][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.
| Property | Value | Significance for Analytical Method Development |
| Molecular Formula | C₈H₄F₃NO₃[6] | Indicates the elemental composition. |
| Molecular Weight | 219.12 g/mol [6] | Essential for preparing standard solutions of known molarity. |
| Structure | Aromatic ring with nitro, trifluoromethyl, and aldehyde groups.[6][7] | The aromatic ring and nitro group are strong chromophores, making UV-Vis detection highly suitable. The aldehyde group is reactive and can be targeted for derivatization in GC or HPLC to improve chromatographic properties or detection sensitivity. The trifluoromethyl group can influence volatility and chromatographic retention. |
| Polarity | Moderately polar. | Influences the choice of chromatographic stationary and mobile phases. A reverse-phase HPLC method with a polar mobile phase is a logical starting point. |
| Volatility | Expected to be semi-volatile. | Suggests that Gas Chromatography is a viable technique, although derivatization may be necessary to improve thermal stability and peak shape. |
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the quantification of this compound will depend on the specific requirements of the analysis. Below is a comparative summary of HPLC, GC, and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High (can separate from impurities). | High (excellent separation of volatile compounds). | Low to Moderate (risk of interference from other absorbing species). |
| Sensitivity | High | Very High (especially with sensitive detectors like ECD). | Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Key Advantages | Versatile, suitable for non-volatile and thermally labile compounds, high resolution. | High separation efficiency, suitable for volatile and semi-volatile compounds. | Simple, rapid, and cost-effective. |
| Key Disadvantages | Higher solvent consumption, more complex instrumentation. | Requires analyte volatility or derivatization, potential for thermal degradation. | Prone to matrix interference, less specific. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC, GC, and UV-Vis Spectrophotometry. These protocols are designed to be self-validating systems, incorporating principles from FDA and ICH guidelines.[3][4][8][9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the quantification of this compound, offering high specificity and sensitivity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the chromophores present, similar to other nitrobenzaldehydes)[11][12]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, a high-temperature capillary column is suitable.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split mode, 20:1)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in dichloromethane.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 25 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of dichloromethane to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Record the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve and determine the sample concentration as described for HPLC.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds with strong chromophores like this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determination of λmax:
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Cross-Validation Workflow
The cross-validation of these analytical methods involves a systematic comparison of the results obtained from each technique. The objective is to demonstrate that the methods are interchangeable for the intended purpose within defined acceptance criteria.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 8. propharmagroup.com [propharmagroup.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Technical Guide to the Regioselectivity of 4-Nitro-2-(trifluoromethyl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the predictability of reaction outcomes is paramount. Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites, is a cornerstone of efficient and effective synthesis. This guide provides an in-depth analysis of the regioselectivity of reactions involving 4-Nitro-2-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. By examining the interplay of steric and electronic effects, we will explore how to harness the unique reactivity of this compound to achieve desired synthetic transformations.
The Controlling Factors: Steric Hindrance and Electronic Effects
The reactivity of this compound is governed by the powerful electronic and steric influences of its substituents. The para-nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects.[1][2][3] This significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack.[1][2][3]
Simultaneously, the ortho-trifluoromethyl group exerts a significant steric hindrance around the aldehyde functionality.[4] This bulky group can physically impede the approach of nucleophiles, potentially directing them to other accessible sites or influencing the stereochemical outcome of the reaction.[4][5] The electron-withdrawing nature of the trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon.[4] The interplay of these competing factors—enhanced electrophilicity and steric congestion—dictates the regioselectivity observed in various reactions.
Nucleophilic Addition Reactions: A Balancing Act
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. With this compound, the regioselectivity of this addition is a delicate balance between the electronically activated carbonyl carbon and the sterically hindered environment.
Grignard and Organolithium Additions
In reactions with organometallic reagents like Grignard and organolithium reagents, the high nucleophilicity of the carbanion generally favors addition to the highly electrophilic carbonyl carbon. However, the steric bulk of the ortho-trifluoromethyl group can influence the reaction rate and, in some cases, lead to side reactions.
Expected Outcome: The primary product is the secondary alcohol resulting from the addition of the organometallic reagent to the aldehyde carbonyl.
Causality: The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups make the carbonyl carbon an exceptionally favorable site for nucleophilic attack. While the ortho-trifluoromethyl group presents a steric barrier, the potent nucleophilicity of Grignard and organolithium reagents can often overcome this hindrance. For less bulky organometallic reagents, direct 1,2-addition to the carbonyl is the predominant pathway.
dot graph TD { A[this compound] -- "1. R-MgX or R-Li" --> B{Intermediate Alkoxide}; B -- "2. H₃O⁺ workup" --> C[Secondary Alcohol]; subgraph "Reaction Pathway" A; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Grignard/Organolithium Addition"
Reduction Reactions: Navigating Chemoselectivity
The presence of two reducible functional groups, the aldehyde and the nitro group, introduces the challenge of chemoselectivity. The choice of reducing agent and reaction conditions is critical to selectively target one group over the other.
Selective Reduction of the Aldehyde Group
Mild reducing agents, such as sodium borohydride (NaBH₄), are generally chemoselective for the reduction of aldehydes and ketones in the presence of less reactive functional groups like nitro groups.[6][7]
Experimental Protocol: Selective Aldehyde Reduction
-
Dissolution: Dissolve this compound in a suitable protic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction with water or dilute acid. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting 4-nitro-2-(trifluoromethyl)benzyl alcohol by column chromatography or recrystallization.
Causality: Sodium borohydride is a mild hydride donor and typically does not reduce nitro groups under standard conditions.[8] The highly electrophilic nature of the aldehyde carbonyl in the substrate facilitates its preferential reduction.
| Reducing Agent | Target Functional Group | Expected Product | Reference |
| Sodium Borohydride (NaBH₄) | Aldehyde | 4-Nitro-2-(trifluoromethyl)benzyl alcohol | [6][7] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Both Aldehyde and Nitro group | 4-Amino-2-(trifluoromethyl)benzyl alcohol | [9] |
| Tin(II) Chloride (SnCl₂) | Nitro group | 4-Amino-2-(trifluoromethyl)benzaldehyde | [9] |
dot graph TD { subgraph "Starting Material" A[this compound]; end subgraph "Reduction Pathways" B(NaBH₄, MeOH) --> C[4-Nitro-2-(trifluoromethyl)benzyl alcohol]; D(H₂, Pd/C) --> E[4-Amino-2-(trifluoromethyl)benzyl alcohol]; F(SnCl₂, HCl) --> G[4-Amino-2-(trifluoromethyl)benzaldehyde]; end A --> B; A --> D; A --> F; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Chemoselective Reductions"
Cycloaddition Reactions: Expanding Molecular Complexity
This compound can serve as a precursor to dienophiles or dipolarophiles for cycloaddition reactions, offering a pathway to complex cyclic structures. The regioselectivity in these reactions is dictated by the electronic nature of the activated double bond.
Diels-Alder Reactions
While the aldehyde itself is not a dienophile, it can be readily converted into one. For instance, a Knoevenagel condensation with an active methylene compound can generate an electron-deficient alkene, a potent dienophile for Diels-Alder reactions.[9]
Expected Regioselectivity: In the Diels-Alder reaction of a dienophile derived from this compound, the regiochemical outcome is governed by the frontier molecular orbital (FMO) theory.[10][11] The electron-withdrawing substituents on the dienophile will dictate the orientation of the diene addition.
1,3-Dipolar Cycloadditions
Similarly, the activated alkene derived from this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings.[12] The strong electron-withdrawing nature of the substituents on the alkene enhances its reactivity towards these dipoles.[12]
Expected Regioselectivity: The regioselectivity of 1,3-dipolar cycloadditions is also controlled by FMO interactions, leading to specific regioisomers of the resulting heterocycle.[13]
dot graph TD { A[this compound] -- "Knoevenagel Condensation" --> B(Activated Alkene); subgraph "Cycloaddition Pathways" B -- "Diene (Diels-Alder)" --> C[Cyclohexene Derivative]; B -- "1,3-Dipole" --> D[Five-membered Heterocycle]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Cycloaddition Strategies"
Conclusion
The regioselectivity of reactions with this compound is a fascinating case study in the interplay of steric and electronic effects. The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aldehyde highly reactive towards nucleophiles and activates derived alkenes for cycloaddition reactions. Concurrently, the steric bulk of the ortho-trifluoromethyl group must be carefully considered when planning synthetic strategies. By understanding these fundamental principles and selecting appropriate reagents and reaction conditions, researchers can effectively control the regiochemical outcomes and leverage the synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. sarthaks.com [sarthaks.com]
- 2. doubtnut.com [doubtnut.com]
- 3. gauthmath.com [gauthmath.com]
- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Antiandrogen Therapies in Prostate Cancer: A Guide for Researchers
This guide provides a comprehensive comparison of Nilutamide, a nonsteroidal antiandrogen (NSAA), and its therapeutic alternatives for the treatment of prostate cancer. Synthesized from precursors such as 4-nitro-2-(trifluoromethyl)aniline, which is closely related to 4-Nitro-2-(trifluoromethyl)benzaldehyde, Nilutamide represents a key development in androgen receptor (AR) targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of clinical efficacy, mechanisms of action, and the experimental methodologies used to evaluate this class of compounds.
Introduction: The Rationale for Targeting the Androgen Receptor in Prostate Cancer
Prostate cancer is a predominantly androgen-driven disease. The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of genes that promote cell proliferation. Consequently, targeting the AR signaling pathway has been a cornerstone of prostate cancer therapy for decades.
Nilutamide belongs to the first generation of nonsteroidal antiandrogens, which also includes Flutamide and Bicalutamide. These drugs act as competitive antagonists of the AR, blocking the binding of androgens and thereby inhibiting downstream signaling.[1][2][3] More recent developments have led to second-generation NSAAs like Enzalutamide, and androgen synthesis inhibitors such as Abiraterone acetate, which offer different mechanisms to disrupt AR signaling.[4][5] This guide will compare the efficacy and safety profiles of these agents, supported by clinical and preclinical data.
Mechanism of Action: A Multi-faceted Approach to Androgen Deprivation
The primary mechanism of action for Nilutamide, Flutamide, and Bicalutamide is the competitive inhibition of the androgen receptor.[6][7] However, newer agents have evolved to overcome resistance mechanisms.
-
First-Generation NSAAs (Nilutamide, Flutamide, Bicalutamide): These agents directly compete with testosterone and DHT for binding to the ligand-binding domain of the AR.[6][7] This prevents the conformational changes required for receptor activation and nuclear translocation.
-
Second-Generation NSAAs (Enzalutamide): Enzalutamide exhibits a multi-pronged mechanism. It not only blocks androgen binding with a higher affinity than first-generation agents but also prevents the nuclear translocation of the AR and impairs the binding of the AR to DNA.[4][8] This multi-level inhibition is thought to contribute to its enhanced clinical activity.[4]
-
Androgen Synthesis Inhibitors (Abiraterone Acetate): Abiraterone acetate takes a different approach by inhibiting the enzyme CYP17A1, which is crucial for the synthesis of androgens in the testes, adrenal glands, and within the tumor itself.[5][9] This leads to a profound reduction in systemic and intratumoral androgen levels.
Caption: Mechanisms of action of different classes of antiandrogen therapies.
Comparative Clinical Efficacy
The clinical efficacy of these agents has been evaluated in numerous trials, primarily in patients with metastatic prostate cancer. Direct head-to-head comparisons are invaluable for clinical decision-making and for guiding future drug development.
First-Generation NSAAs: Nilutamide in Context
Clinical studies have demonstrated that in combination with surgical or medical castration, Nilutamide provides a statistically significant benefit in time to progression and overall survival compared to castration alone.[10][11][12] A meta-analysis of five randomized controlled trials involving 1637 participants showed that the Nilutamide group had an improved response rate, disease progression, and complete response compared to placebo.[13]
However, when compared to other first-generation NSAAs, the differences are more nuanced. Bicalutamide has largely replaced Flutamide and Nilutamide in clinical practice due to a more convenient once-daily dosing and a better tolerability profile, particularly a lower incidence of diarrhea compared to Flutamide.[14][15]
Second-Generation vs. First-Generation NSAAs: The Superiority of Enzalutamide
The STRIVE and TERRAIN trials provided direct comparisons between Enzalutamide and Bicalutamide in men with castration-resistant prostate cancer (CRPC).
-
STRIVE Trial: In this phase II study of 396 men with nonmetastatic or metastatic CRPC, Enzalutamide significantly reduced the risk of progression or death by 76% compared with Bicalutamide.[16][17] The median progression-free survival (PFS) was 19.4 months with Enzalutamide versus 5.7 months with Bicalutamide.[16][17]
-
TERRAIN Trial: This trial in 375 men with metastatic CRPC showed that Enzalutamide more than doubled the median PFS compared to Bicalutamide (19.4 months vs 5.7 months).[18]
A randomized clinical trial also suggested that Enzalutamide is associated with improved outcomes compared to Bicalutamide in Black men with metastatic hormone-sensitive prostate cancer.[5][19]
Androgen Synthesis Inhibition: The Role of Abiraterone Acetate
Abiraterone acetate has demonstrated significant efficacy in both chemotherapy-naïve and post-chemotherapy settings for metastatic CRPC.
-
COU-AA-302 Trial (Chemotherapy-Naïve): In this phase 3 trial, Abiraterone acetate plus prednisone resulted in a 57% reduction in the risk of radiographic progression or death and a 25% decrease in the risk of death compared to placebo plus prednisone.[20]
-
COU-AA-301 Trial (Post-Docetaxel): A phase 3 study in Asian patients who had failed docetaxel-based chemotherapy showed that Abiraterone acetate significantly decreased the risk of PSA progression by 49% and showed a strong trend for improved overall survival.[21]
Table 1: Comparative Efficacy of Antiandrogen Therapies in Key Clinical Trials
| Drug Class | Drug | Trial | Patient Population | Comparator | Primary Endpoint | Result | Citation(s) |
| 1st Gen NSAA | Nilutamide | International Anandron Study | Advanced Prostate Cancer (post-orchiectomy) | Placebo | Progression & Survival | Significant benefit for Nilutamide | [11][12] |
| 2nd Gen NSAA | Enzalutamide | STRIVE | Nonmetastatic or Metastatic CRPC | Bicalutamide | Progression-Free Survival (PFS) | 19.4 months vs. 5.7 months (HR 0.24) | [16][17] |
| 2nd Gen NSAA | Enzalutamide | TERRAIN | Metastatic CRPC | Bicalutamide | Progression-Free Survival (PFS) | 19.4 months vs. 5.7 months (HR 0.24) | [18] |
| Androgen Synthesis Inhibitor | Abiraterone Acetate | COU-AA-302 | Chemotherapy-Naïve Metastatic CRPC | Placebo + Prednisone | Radiographic PFS & Overall Survival (OS) | Significant improvement in rPFS and OS | [20] |
| Androgen Synthesis Inhibitor | Abiraterone Acetate | COU-AA-301 (Asian population) | Post-Docetaxel Metastatic CRPC | Placebo + Prednisone | Time to PSA Progression | 5.55 months vs. 2.76 months (HR 0.506) | [21] |
Comparative Safety and Tolerability
The side effect profiles of these drugs are a critical consideration in their clinical application and are directly related to their mechanisms of action.
-
First-Generation NSAAs: Common side effects include gynecomastia, hot flashes, and decreased libido.[22] Flutamide is associated with a higher incidence of diarrhea, while Nilutamide has unique side effects such as interstitial pneumonitis and difficulty with light/dark adaptation.[15][22] Hepatotoxicity is a concern with Flutamide and to a lesser extent with Nilutamide.[22]
-
Enzalutamide: Common adverse effects include fatigue, musculoskeletal pain, hot flashes, and hypertension.[3][8][23] A rare but serious side effect is the risk of seizures.[24]
-
Abiraterone Acetate: Due to its mechanism of inhibiting CYP17A1, Abiraterone acetate can lead to mineralocorticoid excess, resulting in hypertension, hypokalemia (low blood potassium), and fluid retention.[25][26] It is co-administered with prednisone to mitigate these effects. Liver function abnormalities can also occur.[1][25]
Table 2: Common and Distinguishing Adverse Events
| Drug | Common Side Effects | Distinguishing/Serious Adverse Events | Citation(s) |
| Nilutamide | Hot flashes, gynecomastia, decreased libido, nausea | Interstitial pneumonitis, impaired dark adaptation, hepatotoxicity | [15][22] |
| Flutamide | Hot flashes, gynecomastia, decreased libido, nausea | Higher incidence of diarrhea, hepatotoxicity | [15][22] |
| Bicalutamide | Hot flashes, gynecomastia, decreased libido | Lower incidence of diarrhea than Flutamide, generally better tolerated | [14][27] |
| Enzalutamide | Fatigue, musculoskeletal pain, hot flashes, hypertension | Seizures (rare), falls | [3][8][23][24] |
| Abiraterone Acetate | Fatigue, joint pain, edema, hot flashes, diarrhea, hypertension | Mineralocorticoid excess (hypertension, hypokalemia, fluid retention), hepatotoxicity, cardiac events | [1][25][26] |
Experimental Protocols for Preclinical Evaluation
The preclinical evaluation of antiandrogen drugs relies on a suite of standardized in vitro and in vivo assays to determine their potency, mechanism of action, and efficacy.
In Vitro Assays
This assay is fundamental to determining the affinity of a compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR, typically from a rat prostate cytosol preparation or a recombinant source.[9][28]
Detailed Protocol:
-
Preparation of AR Source:
-
Excise ventral prostates from rats and homogenize in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).[28]
-
Centrifuge the homogenate at high speed (e.g., 30,000 x g) to obtain the cytosolic fraction containing the AR.[28]
-
Determine the protein concentration of the cytosol using a standard method like the Bradford or BCA assay.[28]
-
-
Assay Setup (96-well plate format):
-
Add serial dilutions of the test compound (e.g., Nilutamide) and control compounds (unlabeled R1881 for non-specific binding, vehicle for total binding) to the wells.
-
Add a fixed concentration of radiolabeled ligand (e.g., [³H]-R1881) to all wells.[9]
-
Add the prepared cytosol to each well.
-
Incubate overnight at 4°C to reach binding equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.[28]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Caption: Workflow for a competitive androgen receptor binding assay.
This assay is used to assess the effect of antiandrogen compounds on the viability and proliferation of prostate cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[29] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Prostate Cancer Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line derived from a lymph node metastasis.[7][10]
-
VCaP: An androgen-sensitive cell line derived from a vertebral metastasis, known for expressing the TMPRSS2-ERG gene fusion.[7][10]
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the antiandrogen drug for a specified period (e.g., 72 hours).[30]
-
-
MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[31]
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[32]
-
-
Absorbance Measurement:
-
Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.[31]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, representing the drug concentration that inhibits cell viability by 50%.
-
In Vivo Efficacy Studies
Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of antiandrogen therapies.
Principle: Human prostate cancer cells (e.g., LNCaP, VCaP) are implanted subcutaneously into male nude mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Experimental Workflow:
-
Cell Implantation: Inject a suspension of prostate cancer cells (e.g., LNCaP) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of male nude mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the antiandrogen drug (e.g., Nilutamide) and vehicle control according to the desired dosing schedule (e.g., oral gavage daily).
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
-
Conclusion and Future Directions
The development of drugs derived from scaffolds like that of Nilutamide has been pivotal in the management of prostate cancer. This guide has provided a comparative analysis of Nilutamide and its alternatives, highlighting the evolution of antiandrogen therapies from competitive AR antagonists to more sophisticated agents that inhibit androgen synthesis or block multiple steps in the AR signaling pathway.
The clinical data clearly demonstrates the superior efficacy of second-generation NSAAs like Enzalutamide over first-generation agents in castration-resistant settings. Abiraterone acetate offers an alternative and effective mechanism of action by depleting the androgenic fuel for tumor growth.
For researchers in this field, the choice of preclinical models and assays is critical. The experimental protocols detailed herein provide a foundation for the robust evaluation of novel antiandrogen compounds. Future research will likely focus on overcoming resistance to current therapies, identifying predictive biomarkers for treatment response, and developing novel combination strategies to further improve outcomes for patients with advanced prostate cancer.
References
- 1. Abiraterone acetate (Zytiga®) | Macmillan Cancer Support [macmillan.org.uk]
- 2. What are the side effects of Enzalutamide? [synapse.patsnap.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. mskcc.org [mskcc.org]
- 5. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide: MedlinePlus Drug Information [medlineplus.gov]
- 9. benchchem.com [benchchem.com]
- 10. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 11. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of nilutamide plus castration in advanced prostate cancer, and the significance of early prostate specific antigen normalization. International Anandron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 15. Which is the optimal antiandrogen for use in combined androgen blockade of advanced prostate cancer? The transition from a first- to second-generation antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Enzalutamide Produces Large Progression-Free Survival Benefit vs Bicalutamide in Two Trials in Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 19. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 20. Randomized Phase 3 Trial of Abiraterone Acetate in Men with Metastatic Castration-Resistant Prostate Cancer and No Prior Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Abiraterone acetate for metastatic castration-resistant prostate cancer after docetaxel failure: A randomized, double-blind, placebo-controlled phase 3 bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. thekingsleyclinic.com [thekingsleyclinic.com]
- 23. Enzalutamide | Macmillan Cancer Support [macmillan.org.uk]
- 24. prostatecanceruk.org [prostatecanceruk.org]
- 25. DailyMed - ABIRATERONE ACETATE- abiraterone tablet [dailymed.nlm.nih.gov]
- 26. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 27. Bicalutamide in advanced prostate cancer. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
- 31. atcc.org [atcc.org]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Nitro-2-(trifluoromethyl)benzaldehyde: A DFT-Driven Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount. The reactivity of a functional group dictates reaction conditions, potential side reactions, and ultimately, the viability of a synthetic route. 4-Nitro-2-(trifluoromethyl)benzaldehyde is a key intermediate, prized for the unique electronic properties imparted by its substituents.[1][2] This guide provides an in-depth, comparative analysis of its reactivity, grounded in Density Functional Theory (DFT) studies and supported by experimental data, to empower scientists in making informed decisions for their synthetic endeavors.
The Theoretical Bedrock: Understanding Electrophilicity in Aromatic Aldehydes
The cornerstone of aldehyde chemistry is the nucleophilic addition reaction, where a nucleophile attacks the partially positive carbonyl carbon.[3][4] In aromatic aldehydes, the reactivity of this carbonyl group is intricately modulated by the electronic and steric nature of substituents on the benzene ring.
Electronic and Steric Influences
Aromatic aldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts.[5][6] This is attributed to the resonance effect of the benzene ring, which donates electron density to the carbonyl carbon, reducing its electrophilicity.[3][6] However, this baseline reactivity can be dramatically altered:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and trifluoromethyl (-CF3) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive (-I) and/or resonance (-M) withdrawal makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.[7][8][9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) donate electron density to the ring, which in turn reduces the electrophilicity of the carbonyl carbon, slowing down nucleophilic addition.
-
Steric Hindrance: Bulky groups located in the ortho position (adjacent to the aldehyde) can physically obstruct the incoming nucleophile, impeding its approach to the carbonyl carbon and reducing the reaction rate.[1][5]
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation provides a powerful framework for quantifying the electronic influence of meta and para substituents on a reaction's rate or equilibrium.[10] It relates the reaction constant (ρ) to the substituent constant (σ), which is a measure of the substituent's electron-donating or -withdrawing ability. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Electronic Effect |
| -NO₂ | +0.78[10] | +0.71[11] | Strong -I, Strong -M |
| -CF₃ | +0.54[10] | +0.43[10] | Strong -I |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.17[11] | -0.07[11] | Weak +I |
| -OCH₃ | -0.27[11] | +0.12[11] | Strong +M, Weak -I |
| Table 1: Hammett constants for selected substituents, illustrating their electron-donating or -withdrawing strength.[10][11] |
As shown in Table 1, both the nitro and trifluoromethyl groups are potent electron-withdrawing substituents, with the nitro group exhibiting a particularly strong effect due to its combined inductive and resonance withdrawal.[7]
A DFT-Based Dissection of Reactivity
To rigorously compare the reactivity of this compound, we turn to Density Functional Theory (DFT). DFT allows us to model the electronic structure of molecules and calculate properties that are direct indicators of reactivity. A common and reliable level of theory for such organic systems involves the B3LYP functional with a 6-31+G(d) basis set, which provides a good balance of accuracy and computational efficiency for calculating geometries and electronic properties.[12]
Figure 1: A generalized workflow for analyzing aldehyde reactivity using DFT calculations.
Key Reactivity Descriptors from DFT:
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: The LUMO is the orbital where a molecule accepts electrons from a nucleophile. A lower LUMO energy signifies a better electron acceptor, indicating higher reactivity towards nucleophiles.
-
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. A deep blue region (highly positive potential) on the carbonyl carbon indicates strong electrophilicity, making it a prime target for nucleophilic attack.[3]
-
Natural Bond Orbital (NBO) Charge: NBO analysis provides a quantitative measure of the partial charge on each atom. A larger positive NBO charge on the carbonyl carbon corresponds to greater electrophilicity.
Comparative Reactivity Analysis
To place the reactivity of this compound into context, we compare it against a curated set of alternatives: benzaldehyde (the baseline), 4-nitrobenzaldehyde, 2-(trifluoromethyl)benzaldehyde, and 4-methoxybenzaldehyde (an electron-donated system).
| Compound | Key Substituents | Expected Electronic Effect | Predicted LUMO Energy | Predicted NBO Charge on C=O Carbon | Predicted Reactivity |
| 4-Nitro-2-(CF₃)benzaldehyde | p-NO₂, o-CF₃ | Very Strong EWG | Lowest | Highest | Very High |
| 4-Nitrobenzaldehyde | p-NO₂ | Strong EWG | Low | High | High |
| 2-(Trifluoromethyl)benzaldehyde | o-CF₃ | Strong EWG | Low | High | High (Steric hindrance possible) |
| Benzaldehyde | None | Neutral (Reference) | Moderate | Moderate | Moderate |
| 4-Methoxybenzaldehyde | p-OCH₃ | Strong EDG | Highest | Lowest | Low |
| Table 2: A comparative summary of predicted reactivity based on the electronic effects of substituents. |
Analysis:
-
Synergistic Activation: this compound stands out as the most reactive species. The powerful, synergistic electron withdrawal from both the para-nitro group (-M, -I) and the ortho-trifluoromethyl group (-I) creates a highly electron-deficient carbonyl carbon, making it exceptionally electrophilic.[7]
-
Dissecting the Effects: Comparing the target molecule to 4-nitrobenzaldehyde and 2-(trifluoromethyl)benzaldehyde reveals the additive power of the two substituents. While both single-substituent molecules are significantly more reactive than benzaldehyde, their combination elevates the reactivity further.
-
The Ortho Position: The placement of the -CF₃ group at the ortho position introduces a potential steric challenge.[1] However, its potent inductive electron-withdrawing effect at this close proximity to the aldehyde appears to overwhelmingly dominate, leading to a net strong activation. For very bulky nucleophiles, some rate reduction due to steric hindrance might be observed, but for most common nucleophiles, the electronic activation is the key driver.
-
The Opposite End of the Spectrum: The inclusion of 4-methoxybenzaldehyde serves as a crucial control. Its electron-donating methoxy group reduces the carbonyl's electrophilicity, rendering it the least reactive aldehyde in this series for nucleophilic addition.
Experimental Validation and Protocols
While DFT provides powerful predictive insights, experimental validation is essential. The relative reactivity established in our theoretical comparison can be confirmed in the laboratory.
Protocol: Competitive Nucleophilic Addition
This protocol provides a direct, quantitative measure of the relative reactivity between two aldehydes. By reacting an equimolar mixture of two different aldehydes with a sub-stoichiometric amount of a nucleophile, the product ratio directly reflects their relative rates of reaction.
Objective: To determine the relative reactivity of this compound versus benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether or THF
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol) and benzaldehyde (1.0 mmol). Dissolve the mixture in 10 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Nucleophile Addition: While stirring vigorously, add methylmagnesium bromide (0.5 mmol, 0.5 equivalents) dropwise via a syringe over 10 minutes. The limiting amount of the Grignard reagent is critical.
-
Reaction Quench: After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Analyze the crude product mixture by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two resulting secondary alcohol products.
Interpretation: A higher proportion of the alcohol derived from this compound confirms its greater reactivity towards the nucleophile compared to benzaldehyde.
Figure 2: Experimental workflow for the competitive nucleophilic addition reaction.
Conclusion
References
- 1. 2-Nitro-3-(trifluoromethyl)benzaldehyde | Benchchem [benchchem.com]
- 2. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 6. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 7. Buy 2-Nitro-3-(trifluoromethyl)benzaldehyde [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Nitro-2-(trifluoromethyl)benzaldehyde: Essential Safety and Operational Protocols
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to innovation. 4-Nitro-2-(trifluoromethyl)benzaldehyde, a compound featuring both an electron-withdrawing nitro group and a trifluoromethyl substituent, presents unique reactivity for synthetic chemists. However, these same properties necessitate a robust and informed approach to its handling and disposal to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Key Hazards:
-
Aromatic Nitro Compounds: This class of chemicals is known for its potential to be absorbed through the skin, which can lead to systemic effects.[1] The most prominent acute health hazard is cyanosis, with chronic exposure potentially leading to anemia.[1] They can also react violently with strong oxidants, bases, and reducing agents.[2]
-
Trifluoromethylated Benzaldehydes: These compounds are typically classified as irritants. They can cause skin and serious eye irritation, and may also lead to respiratory irritation if inhaled.[3][4][5]
Based on this, it is prudent to treat this compound as a substance that is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. Aromatic nitro compounds are readily absorbed through the skin.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3][6] | To protect against splashes and accidental contact that can cause serious eye irritation.[7][8] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][4] |
dot
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
